molecular formula C7H4ClFO4S B1588056 3-(Chlorosulfonyl)-4-fluorobenzoic acid CAS No. 2267-40-5

3-(Chlorosulfonyl)-4-fluorobenzoic acid

Cat. No.: B1588056
CAS No.: 2267-40-5
M. Wt: 238.62 g/mol
InChI Key: LZGZJLJZSAGDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chlorosulfonyl)-4-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H4ClFO4S and its molecular weight is 238.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorosulfonyl-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGZJLJZSAGDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398027
Record name 3-(chlorosulfonyl)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2267-40-5
Record name 3-(chlorosulfonyl)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chlorosulfonyl)-4-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chlorosulfonyl)-4-fluorobenzoic Acid: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Chlorosulfonyl)-4-fluorobenzoic acid, a halogenated aromatic sulfonyl chloride, is a key intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a carboxylic acid group, makes it a versatile building block in the development of pharmaceuticals, agrochemicals, and dyes.[1] The presence of a fluorine atom further modulates its reactivity and physicochemical properties, offering unique advantages in synthetic chemistry.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its effective application in research and development. The methodologies described herein are based on established analytical principles, ensuring a framework for robust and reproducible results.

Chemical Identity and Structure

A fundamental understanding of a compound begins with its unambiguous identification and a clear representation of its chemical structure.

IdentifierValueSource
Chemical Name This compound[1]
CAS Number 2267-40-5[1][2]
Molecular Formula C₇H₄ClFO₄S[1][2]
Molecular Weight 238.62 g/mol [1][2]
Canonical SMILES O=C(O)c1ccc(F)c(c1)S(Cl)(=O)=O
InChI 1S/C7H4ClFO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,(H,10,11)
InChIKey LZGZJLJZSAGDKR-UHFFFAOYSA-N

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Properties

The utility of this compound in various applications is dictated by its physical and chemical properties.

PropertyValueRemarksSource
Appearance White to off-white powder/solid[1][3]
Melting Point 147-148 °CExperimental[2][3]
Boiling Point 388.6 ± 27.0 °CPredicted[2][3]
Density 1.670 ± 0.06 g/cm³Predicted[2][3]
pKa 2.94 ± 0.10Predicted[1][3]
Solubility 微溶 (Slightly soluble) (1.2 g/L) (25 °C)Predicted[1]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C[1][3][4]
Causality Behind Experimental Choices
  • Melting Point: The sharp melting point range of 147-148 °C suggests a relatively high purity of the commercially available compound. This is a critical parameter for identity confirmation and quality control.

  • pKa: The predicted low pKa value is attributed to the electron-withdrawing effects of the sulfonyl chloride and fluorine groups on the benzoic acid moiety, increasing its acidity. This property is crucial for understanding its reactivity in acid-base reactions and for developing purification strategies.

  • Solubility: The predicted slight solubility in water is expected for a moderately polar organic molecule. A comprehensive solubility profile in various organic solvents is essential for its use in synthesis, purification, and formulation.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the benzene ring will exhibit complex splitting patterns (doublets and doublet of doublets) due to coupling with each other and with the fluorine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (around 165-175 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with their chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

    • S=O stretch (sulfonyl chloride): Two strong bands, asymmetric and symmetric stretching, typically found around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.[5]

    • C-F stretch: A strong band in the region of 1000-1300 cm⁻¹.

    • Aromatic C-H and C=C stretches: Characteristic bands in their respective regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) at m/z 238 and 240 (due to ³⁵Cl and ³⁷Cl isotopes) would be expected. Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine radical (·Cl) followed by the loss of sulfur dioxide (SO₂).[6] The benzoic acid moiety would also undergo characteristic fragmentation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the determination of key physicochemical and analytical parameters. These protocols are designed to be self-validating through the use of standardized procedures and calibrated instrumentation.

Synthesis of this compound

The synthesis of this compound typically involves the chlorosulfonation of 4-fluorobenzoic acid.[3]

Diagram 2: Synthetic Pathway

G start 4-Fluorobenzoic Acid product This compound start->product Chlorosulfonation reagent Chlorosulfonic Acid (ClSO₃H) reagent->product

A simplified schematic of the synthesis route.

Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagent Addition: To the flask, add 4-fluorobenzoic acid. Cool the flask in an ice bath.

  • Slowly add chlorosulfonic acid via the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours to drive the reaction to completion.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., toluene, or an ethyl acetate/hexane mixture).

  • Drying: Dry the purified product under vacuum to a constant weight.

Determination of Melting Point
  • Sample Preparation: Finely powder a small amount of the dried sample.

  • Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • System Preparation: Use a standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Diagram 3: HPLC Workflow

G cluster_0 Sample & Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

A flowchart for determining purity via HPLC.

Safety and Handling

This compound is a corrosive substance and requires careful handling.

  • Hazard Statements: Causes severe skin burns and eye damage.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Do not breathe dust or fumes.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

    • Store in a well-ventilated place. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable synthetic intermediate with well-defined, albeit partially predicted, physicochemical properties. This guide has provided a comprehensive overview of its chemical identity, key physical characteristics, and expected spectroscopic behavior. The detailed experimental protocols offer a robust framework for its synthesis, purification, and analysis, ensuring the high standards of scientific integrity required in research and development. A thorough understanding of these properties is paramount for the successful and safe application of this versatile compound in the synthesis of novel molecules.

References

A Senior Application Scientist's Guide to 3-(Chlorosulfonyl)-4-fluorobenzoic Acid: A Cornerstone Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic use of highly functionalized, versatile building blocks is paramount. These scaffolds enable the efficient construction of complex molecular architectures required for potent and selective therapeutic agents. 3-(Chlorosulfonyl)-4-fluorobenzoic acid (CAS No. 2267-40-5) stands out as a trifunctional reagent of significant interest. Its structure, featuring a reactive sulfonyl chloride, a carboxylic acid, and a fluorine atom on a benzene ring, offers a unique combination of handles for synthetic elaboration. This guide provides an in-depth technical overview of its molecular structure, physicochemical properties, synthesis, reactivity, and its strategic application in the synthesis of bioactive molecules for researchers, medicinal chemists, and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] The molecule's utility stems from the distinct reactivity of its three primary functional groups, all attached to a central phenyl ring.

Molecular Identifiers and Core Data

A summary of the key identifiers and physicochemical properties is presented below for quick reference.

PropertyValueReference(s)
IUPAC Name This compoundN/A
CAS Number 2267-40-5[1][2][3][4]
Molecular Formula C₇H₄ClFO₄S[2]
Molecular Weight 238.62 g/mol
Physical Form White to off-white solid/powder[1]
Melting Point 147-148 °C[1]
Predicted Boiling Point 388.6 ± 27.0 °C[1]
Predicted pKa 2.94 ± 0.10[1]
InChI Key LZGZJLJZSAGDKR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)F
Structural Representation

The 2D structure of the molecule highlights the spatial relationship between the functional groups.

2D structure of this compound.

Part 2: Spectroscopic and Analytical Profile (Predicted)

While experimental spectra for this specific compound are not widely available in public databases, its structure allows for a confident prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.

  • ¹H NMR (Proton NMR): The aromatic region would display a complex splitting pattern for the three protons on the benzene ring.

    • The proton at C2 (ortho to the -COOH group) would likely appear as a doublet of doublets, shifted downfield due to the deshielding effects of the adjacent carboxylic acid and the meta-positioned sulfonyl chloride.

    • The proton at C6 (ortho to the -COOH and meta to the -F) would also be a complex multiplet.

    • The proton at C5 (ortho to the -F and meta to the -COOH) would show coupling to the adjacent fluorine atom, resulting in a doublet of doublets.

    • The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield (>10 ppm), which would be exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): Six distinct signals would be expected in the aromatic region (120-170 ppm), plus a signal for the carboxyl carbon (>165 ppm). The carbon attached to the fluorine atom would exhibit a large C-F coupling constant.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.

    • C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ for the carbonyl group.

    • S=O Stretch: Two strong absorptions characteristic of a sulfonyl chloride, typically found at ~1375 cm⁻¹ (asymmetric) and ~1185 cm⁻¹ (symmetric).

    • C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region.

Part 3: Chemical Synthesis

The most direct and industrially relevant synthesis of this compound is via the electrophilic aromatic substitution (chlorosulfonation) of 4-fluorobenzoic acid.

Synthesis Workflow

synthesis_workflow Start 4-Fluorobenzoic Acid (Starting Material) Reaction Chlorosulfonation (160°C, 5h) Start->Reaction Reagent Chlorosulfonic Acid (HSO₃Cl) + NaCl (catalyst) Reagent->Reaction Workup Quench on Ice Water Precipitation Reaction->Workup Purification Filtration & Recrystallization (e.g., from Ethyl Acetate/Hexane) Workup->Purification Product This compound (Final Product) Purification->Product

General workflow for the synthesis of the title compound.
Step-by-Step Laboratory Protocol

This protocol is adapted from a patented procedure for a similar transformation and serves as an authoritative guide for laboratory synthesis.[1]

  • Reaction Setup: In a suitable glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, carefully charge chlorosulfonic acid (approx. 8-9 molar equivalents).

  • Reagent Addition: While stirring, slowly and portion-wise add 4-fluorobenzoic acid (1.0 eq.) and sodium chloride (approx. 3.0 eq.) to the chlorosulfonic acid. Causality Note: The controlled addition is crucial to manage the initial exothermic reaction. Sodium chloride is used to facilitate the formation of the sulfonyl chloride.

  • Heating: Once the addition is complete, heat the reaction mixture to 160°C and maintain this temperature with vigorous stirring for approximately 5 hours. The progress can be monitored by TLC or HPLC.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate vessel, prepare a large volume of ice water. Slowly and carefully pour the reaction mixture onto the ice water with vigorous stirring. Trustworthiness Note: This quenching step must be performed in a well-ventilated fume hood behind a safety shield, as the reaction of residual chlorosulfonic acid with water is highly exothermic and releases HCl gas.

  • Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acids.

  • Purification: For higher purity, the crude solid can be redissolved in a suitable organic solvent like ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, and recrystallized, often by adding an anti-solvent like hexane.[1]

Part 4: Reactivity and Strategic Applications

The synthetic utility of this compound lies in the differential reactivity of its functional groups, allowing for selective and sequential transformations.

The Sulfonyl Chloride Moiety: The Primary Reactive Center

The sulfonyl chloride (-SO₂Cl) is the most electrophilic and reactive site on the molecule. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form highly stable sulfonamide linkages. This reaction is the cornerstone of its use in medicinal chemistry.

  • Mechanism: The reaction proceeds via a nucleophilic attack from the amine's lone pair on the electron-deficient sulfur atom, followed by the displacement of the chloride leaving group. A base (e.g., pyridine or triethylamine) is typically added to neutralize the HCl byproduct.

sulfonamide_formation Ar-SO₂Cl Ar-SO₂(Cl) Product Ar-SO₂(NR₂) Ar-SO₂Cl->Product Nucleophilic Attack R₂NH R₂NH R₂NH->Product HCl HCl Product->HCl +

Core reaction: Sulfonamide formation.
Regioselectivity and Electronic Effects

The substitution pattern on the aromatic ring is critical. The three functional groups exert strong, and sometimes competing, electronic effects that dictate the molecule's reactivity and potential for further modification.

  • -COOH (Carboxylic Acid): An electron-withdrawing group and a meta-director for electrophilic aromatic substitution.

  • -F (Fluoro): Strongly electron-withdrawing via induction but a weak resonance donor. It is an ortho, para-director.

  • -SO₂Cl (Sulfonyl Chloride): A very strong electron-withdrawing group and a meta-director.

The combined effect of these groups strongly deactivates the ring towards further electrophilic substitution. However, the primary value of this molecule is not in further ring substitution, but in using the existing functional groups as handles. The fluorine atom, in particular, can significantly modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final drug molecule, a common strategy in modern medicinal chemistry.

Application in Drug Synthesis: An Illustrative Example

While no major marketed drug directly lists this compound (CAS 2267-40-5) as a starting material in publicly accessible literature, its utility is best demonstrated by analogy to the synthesis of real-world therapeutics. The formation of a sulfonamide bond is a key step in the synthesis of many drugs, including the tyrosine kinase inhibitor Pazopanib .

The synthesis of Pazopanib involves the coupling of an indazole core with a pre-formed sulfonamide side chain, specifically 5-amino-2-methylbenzenesulfonamide.[5][6][7] A molecule like this compound would be used in a preceding step to create such a sulfonamide intermediate by reacting it with an appropriate amine.

Illustrative Workflow: This demonstrates how our title compound would be used to build a key fragment for a Pazopanib-like molecule.

drug_synthesis_example Start 3-(Chlorosulfonyl)- 4-fluorobenzoic acid Step1 Sulfonamide Formation Start->Step1 Amine Protected Aniline Derivative (R-NH₂) Amine->Step1 Intermediate Key Sulfonamide Intermediate Step1->Intermediate Step2 Coupling Reaction (Final Assembly) Intermediate->Step2 Core Heterocyclic Core (e.g., Indazole) Core->Step2 API Complex API (e.g., Pazopanib Analog) Step2->API

Illustrative use in building a key sulfonamide intermediate for API synthesis.

Part 5: Safety and Handling

As a highly reactive chemical, this compound must be handled with appropriate precautions.

Hazard ClassPictogramSignal WordHazard Statement
Skin Corrosion 1BGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage.
Eye Damage 1GHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage.

Source: Sigma-Aldrich Safety Data

Handling Recommendations:

  • Use only in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid breathing dust.

  • Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) as it is sensitive to moisture.[1]

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its value to the drug development professional lies in its trifunctional nature, which allows for the rapid and predictable introduction of a sulfonamide group, a carboxylic acid handle, and a modulating fluorine atom. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel, high-value pharmaceutical agents.

References

An In-depth Technical Guide to the Synthesis of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid from 4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 3-(Chlorosulfonyl)-4-fluorobenzoic acid, a key intermediate in medicinal chemistry and drug discovery. The core of this synthesis is the electrophilic aromatic substitution, specifically the chlorosulfonation of 4-fluorobenzoic acid. This document will delve into the mechanistic underpinnings, a detailed experimental protocol, safety considerations, and purification strategies, offering field-proven insights for practical application.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule featuring a carboxylic acid and a reactive sulfonyl chloride group. This unique structure makes it an important building block in the synthesis of various pharmaceutical compounds, particularly sulfonamides, which are a prominent class of drugs with a wide range of therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

The Core Chemistry: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-fluorobenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds through the attack of a potent electrophile on the electron-rich aromatic ring of 4-fluorobenzoic acid.

Generation of the Electrophile

Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile. Through a self-ionization process, it generates the highly electrophilic chlorosulfonium ion (SO₂Cl⁺).

The Reaction Mechanism

The EAS mechanism for the chlorosulfonation of 4-fluorobenzoic acid can be described in the following steps:

  • Electrophilic Attack: The π-electron system of the 4-fluorobenzoic acid ring attacks the electrophilic sulfur atom of the chlorosulfonium ion. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Regioselectivity: The directing effects of the substituents on the benzene ring determine the position of the incoming electrophile. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the chlorosulfonyl group is directed to the 3-position, which is ortho to the fluorine atom and meta to the carboxylic acid group. This regioselectivity is a result of the combined electronic effects of both substituents.

  • Rearomatization: A base, such as a chloride ion or another molecule of chlorosulfonic acid, abstracts a proton from the carbon atom bonded to the new sulfonyl chloride group. This step restores the aromaticity of the ring, yielding the final product, this compound.

Reaction Pathway 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid Sigma Complex Sigma Complex 4-Fluorobenzoic Acid->Sigma Complex + ClSO₃H This compound This compound Sigma Complex->this compound - H⁺

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Notes
4-Fluorobenzoic acid140.111.0Starting material
Chlorosulfonic acid116.52~8.7Reagent and solvent
Sodium chloride58.44~3.0Additive
Ice water--For quenching
Ethyl acetate88.11-Extraction solvent
Hexane86.18-For purification
Anhydrous magnesium sulfate120.37-Drying agent
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add chlorosulfonic acid (58 g, 498 mmol, ~8.7 eq.).

  • Addition of Reactants: To the stirred chlorosulfonic acid, slowly add 4-fluorobenzoic acid (8 g, 57 mmol, 1.0 eq.) in portions. Following this, add sodium chloride (10 g, 169 mmol, ~3.0 eq.). The addition of sodium chloride can help to suppress the formation of side products by moderating the reactivity of the sulfonating agent.

  • Reaction: Heat the reaction mixture to 160°C and maintain this temperature for 5 hours. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water. This quenching process is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood. A white precipitate of the crude product will form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Redissolve the crude solid in ethyl acetate. Wash the organic layer with a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent. The resulting residue can be further purified by grinding with hexane to afford the final product as a white solid.

Experimental Workflow Start Start Reaction Setup Reaction Setup: - 4-Fluorobenzoic Acid - Chlorosulfonic Acid - Sodium Chloride Start->Reaction Setup Heating Heating at 160°C for 5h Reaction Setup->Heating Quenching Quenching with Ice Water Heating->Quenching Filtration Vacuum Filtration Quenching->Filtration Extraction Extraction with Ethyl Acetate Filtration->Extraction Drying & Concentration Drying and Concentration Extraction->Drying & Concentration Purification Purification with Hexane Drying & Concentration->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Expected Yield and Characterization

The reported yield for this synthesis is approximately 51%. The final product, this compound, is a white solid with a melting point of 147-148°C.

Characterization Data:

  • ¹H NMR (DMSO-d₆): Expected signals would include aromatic protons and a carboxylic acid proton. The chemical shifts and coupling constants would be consistent with the 1,2,4-trisubstituted aromatic ring.

  • ¹³C NMR (DMSO-d₆): Expected signals for the seven carbon atoms, including the carboxyl carbon and the carbons of the aromatic ring, with chemical shifts influenced by the fluorine, carboxylic acid, and chlorosulfonyl substituents.

  • IR (KBr): Characteristic absorption bands for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (broad, around 3000 cm⁻¹), and the S=O stretches of the sulfonyl chloride (around 1370 and 1180 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (238.62 g/mol ).

Safety and Handling Precautions

Chlorosulfonic acid is a highly corrosive and reactive chemical that must be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2]

  • Ventilation: All manipulations involving chlorosulfonic acid must be performed in a well-ventilated fume hood.[1][3]

  • Handling: Avoid contact with skin, eyes, and clothing.[1][2] Do not breathe vapors or mists.[3]

  • Reactivity: Chlorosulfonic acid reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[1] Keep away from combustible materials.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Spills: In case of a spill, evacuate the area. Small spills can be cautiously neutralized with an alkaline material like sodium bicarbonate. Do not use combustible absorbents like sawdust.[1]

  • First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2] If inhaled, move to fresh air and seek immediate medical attention.[1]

Conclusion

The synthesis of this compound via the chlorosulfonation of 4-fluorobenzoic acid is a robust and well-established method. By understanding the underlying electrophilic aromatic substitution mechanism and adhering to strict safety protocols, researchers can effectively produce this valuable intermediate for applications in drug discovery and development. Careful control of reaction conditions and a thorough purification process are key to obtaining a high-purity product.

References

A Technical Guide to the Spectroscopic Characterization of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Chlorosulfonyl)-4-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed analysis based on predicted spectroscopic data, supported by a comparative study of structurally related compounds. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features and functional groups that define its chemical reactivity. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development by providing a foundational understanding of the spectroscopic properties of this important building block.

Introduction

This compound (C₇H₄ClFO₄S) is a trifunctional aromatic compound containing a carboxylic acid, a sulfonyl chloride, and a fluorine atom. This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly for the introduction of the sulfonyl moiety in the creation of novel therapeutic agents and agrochemicals. The reactivity of the sulfonyl chloride group allows for the facile formation of sulfonamides, sulfonates, and other sulfur-containing derivatives, while the carboxylic acid and fluorine atom provide additional points for molecular modification and influence the compound's overall physicochemical properties.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide will provide a detailed interpretation of the expected spectroscopic data for this compound, offering a virtual "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the aromatic ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorosulfonyl and carboxylic acid groups, and the electron-donating effect of the fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-28.3 - 8.5dJ ≈ 2
H-57.9 - 8.1ddJ ≈ 8, 2
H-67.4 - 7.6tJ ≈ 8

Causality Behind Predicted Shifts: The proton at the 2-position (H-2) is ortho to the strongly electron-withdrawing carboxylic acid group and meta to the chlorosulfonyl group, leading to a significant downfield shift. The proton at the 5-position (H-5) is ortho to the chlorosulfonyl group and meta to the carboxylic acid, also resulting in a downfield shift, but to a lesser extent than H-2. The proton at the 6-position (H-6) is ortho to the fluorine atom and meta to both electron-withdrawing groups, placing it at the most upfield position of the three aromatic protons. The expected coupling constants are typical for ortho and meta relationships in a benzene ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. Six aromatic carbon signals and one carboxylic acid carbon signal are expected.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C=O165 - 170
C-F160 - 165 (d, ¹JCF ≈ 250 Hz)
C-SO₂Cl138 - 142
C-COOH133 - 137
C-2130 - 134
C-5125 - 129
C-6118 - 122 (d, ²JCF ≈ 20 Hz)

Expert Interpretation: The carbon attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF). The carbon at the 6-position, being two bonds away from the fluorine, will also exhibit a smaller doublet splitting (²JCF). The carbons attached to the electron-withdrawing sulfonyl chloride and carboxylic acid groups will be deshielded and appear at lower field.

Comparative Analysis with Related Compounds

To ground these predictions, we can compare them with the experimental data of similar molecules.

Table 3: Experimental ¹H and ¹³C NMR Data for 4-Fluorobenzoic Acid and 3-Chlorobenzoic Acid

4-Fluorobenzoic Acid ¹H NMR (DMSO-d₆) δ (ppm)¹³C NMR (DMSO-d₆) δ (ppm)
COOH13.06 (s, 1H)166.7
Ar-H8.01 (dd, J=8.8, 5.6 Hz, 2H)164.1 (d, ¹JCF=252 Hz)
Ar-H7.32 (t, J=8.8 Hz, 2H)132.5 (d, ³JCF=9 Hz)
127.8
116.0 (d, ²JCF=22 Hz)
3-Chlorobenzoic Acid ¹H NMR (DMSO-d₆) δ (ppm)¹³C NMR (DMSO-d₆) δ (ppm)
COOH13.34 (s, 1H)166.5
Ar-H7.93 (m, 2H)133.8
Ar-H7.71 (m, 1H)133.4
Ar-H7.56 (t, J=8.1 Hz, 1H)133.2
131.3
129.3
128.4

Data sourced from ChemicalBook.[1][2]

The data from these related compounds support the predicted chemical shifts for this compound, taking into account the additive effects of the different substituents on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the carboxylic acid, sulfonyl chloride, and fluoroaromatic moieties.

Table 4: Predicted FT-IR Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)3300 - 2500Broad, Strong
C=O stretch (Carboxylic acid)1710 - 1680Strong
S=O stretch (Sulfonyl chloride)1380 - 1360 and 1180 - 1160Strong
C-F stretch1250 - 1200Strong
S-Cl stretch600 - 500Medium

Field-Proven Insights: The broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding in the solid state.[3] The two distinct S=O stretching bands are characteristic of the sulfonyl chloride group. The strong C-F stretch is typical for fluoroaromatic compounds.

Experimental Protocol: Acquiring an FT-IR Spectrum

A standard and reliable method for obtaining an IR spectrum of a solid sample is the Potassium Bromide (KBr) pellet technique.

  • Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with approximately 200 mg of dry, FT-IR grade KBr using an agate mortar and pestle.

  • Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Caption: General workflow for the synthesis and spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For this compound (Molecular Weight: 238.62 g/mol ), the mass spectrum is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
238/240[C₇H₄ClFO₄S]⁺ (Molecular ion)
203[M - Cl]⁺
174[M - SO₂]⁺
139[M - SO₂Cl]⁺
111[C₆H₄F]⁺
95[C₆H₄F - O]⁺

Trustworthiness of Fragmentation Patterns: The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak. The loss of a chlorine radical is a common fragmentation pathway for sulfonyl chlorides.[4] Subsequent loss of sulfur dioxide (SO₂) is also a characteristic fragmentation of sulfonyl-containing compounds.[5]

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the key spectroscopic data (NMR, IR, and MS) for this compound. By leveraging established principles of spectroscopy and drawing comparisons with structurally similar compounds, we have constructed a detailed and scientifically grounded interpretation of its expected spectral characteristics. This information is intended to empower researchers in their synthetic and analytical endeavors, facilitating the confident identification and utilization of this important chemical intermediate. As experimental data becomes publicly available, this guide can serve as a valuable reference for comparison and validation.

References

A Technical Guide to the Solubility and Stability of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Chlorosulfonyl)-4-fluorobenzoic acid is a key bifunctional building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its utility is derived from the presence of two reactive moieties: a carboxylic acid and a sulfonyl chloride, attached to a fluorinated benzene ring. This unique combination allows for orthogonal reactivity, enabling sequential chemical transformations. However, the successful application of this reagent is critically dependent on its solubility and stability in various solvent systems. The sulfonyl chloride group is susceptible to nucleophilic attack, especially by protic solvents, leading to hydrolysis and loss of reactivity.

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It is designed for researchers, scientists, and drug development professionals to facilitate informed solvent selection and handling, thereby ensuring the integrity of the reagent and the reproducibility of experimental outcomes. While quantitative data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to provide robust predictions and detailed experimental protocols for in-lab determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource(s)
Molecular Formula C₇H₄ClFO₄S[1]
Molecular Weight 238.62 g/mol
Appearance White to off-white solid/powder
Melting Point 147-148 °C[2]
pKa (Predicted) 2.94 ± 0.10[3]

Solubility Profile: A Predictive Analysis

The solubility of this compound is governed by the interplay of its polar functional groups (carboxylic acid, sulfonyl chloride) and the relatively nonpolar fluorinated aromatic ring. Based on the behavior of analogous compounds like benzenesulfonyl chloride and other substituted benzoyl chlorides, a general solubility profile can be predicted.[4][5]

Table of Predicted Solubility in Common Laboratory Solvents:

Solvent ClassCommon ExamplesPredicted SolubilityRationale and Expected Interactions
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)HighThese solvents possess high dielectric constants and are excellent hydrogen bond acceptors, which will effectively solvate the polar carboxylic acid and sulfonyl chloride groups without causing decomposition.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Moderate to HighThese solvents are good at dissolving a wide range of organic compounds. The aromatic ring of the solute will have favorable interactions with these solvents.
Ethers Diethyl Ether, 1,4-DioxaneModerateThese solvents are less polar than chlorinated solvents but can still effectively solvate the molecule, particularly through dipole-dipole interactions.
Esters Ethyl Acetate (EtOAc)ModerateEthyl acetate provides a balance of polarity that can solvate both the polar functional groups and the aromatic ring.
Aprotic Nonpolar Toluene, HexanesLow to InsolubleThe high polarity of the carboxylic acid and sulfonyl chloride groups will limit solubility in nonpolar hydrocarbon solvents.
Protic (Alcohols) Methanol (MeOH), Ethanol (EtOH)Soluble, but with Reactivity While the compound will likely dissolve in alcohols due to hydrogen bonding, a reaction between the sulfonyl chloride and the alcohol to form a sulfonate ester is expected. This is a stability concern.
Protic (Aqueous) WaterLow to Insoluble, with Reactivity The molecule's low solubility in water is a key factor in some synthetic procedures, as it can precipitate from aqueous reaction mixtures.[6] However, the sulfonyl chloride group will readily hydrolyze in the presence of water to the corresponding sulfonic acid.[7]

Stability Profile: Key Considerations and Degradation Pathways

The primary stability concern for this compound is the reactivity of the sulfonyl chloride functional group. This group is a potent electrophile and is susceptible to nucleophilic attack.

Hydrolysis

In the presence of water, even in trace amounts often found in hygroscopic solvents, this compound will undergo hydrolysis to form 4-fluoro-3-(sulfo)benzoic acid. This reaction is generally irreversible and represents the most common degradation pathway. The low solubility of some aryl sulfonyl chlorides in water can, however, protect them from rapid hydrolysis, allowing for their synthesis and isolation from aqueous media under controlled conditions.[6][8]

Solvolysis in Protic Solvents

In protic solvents such as alcohols, the sulfonyl chloride will react to form the corresponding sulfonate ester. The rate of this solvolysis is dependent on the nucleophilicity of the alcohol.

Thermal Stability

While specific data for this compound is unavailable, aromatic sulfonyl chlorides are generally stable at ambient temperatures. However, elevated temperatures can accelerate degradation, especially in the presence of nucleophiles.

The primary degradation pathways are illustrated below:

G main This compound hydrolysis_product 4-Fluoro-3-(sulfo)benzoic Acid main->hydrolysis_product ester_product Alkyl 4-fluoro-3-(sulfonyloxy)benzoate main->ester_product water H₂O (Hydrolysis) water->main alcohol R-OH (Solvolysis) alcohol->main

Caption: Primary degradation pathways for this compound.

Experimental Protocols

Given the lack of extensive published quantitative data, the following protocols are provided for researchers to determine the solubility and stability of this compound in their solvents of choice. These protocols are adapted from established methodologies for similar compounds.[9]

Protocol 1: Qualitative Solubility Determination

This rapid method is useful for initial solvent screening.

Materials:

  • This compound

  • Anhydrous solvents of interest

  • Small, dry test tubes or vials

  • Vortex mixer

Procedure:

  • Weigh approximately 10-20 mg of this compound into a dry test tube.

  • Add 1 mL of the selected anhydrous solvent.

  • Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature using a vortex mixer.

  • Visually inspect the solution against a dark background.

  • Record the observation as "Soluble," "Partially Soluble," or "Insoluble."

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This gravimetric method provides the thermodynamic solubility of the compound.[10]

Materials:

  • This compound

  • Anhydrous solvents of interest

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe with a PTFE filter (0.45 µm)

  • Pre-weighed, dry evaporating dishes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen anhydrous solvent.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Equilibrate the mixture for at least 24 hours to ensure saturation.

  • Allow the vial to stand undisturbed for at least 1 hour for the excess solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.45 µm PTFE syringe filter into a pre-weighed evaporating dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition.

  • Once the solvent is fully removed, cool the dish in a desiccator.

  • Weigh the dish containing the solid residue.

  • Calculate the solubility (e.g., in mg/mL) by subtracting the initial weight of the dish from the final weight and dividing by the volume of the supernatant taken.

G start Add excess solute to known volume of solvent shake Equilibrate on shaker (24h at constant T) start->shake settle Settle excess solid (1h) shake->settle filter Withdraw and filter supernatant settle->filter evaporate Evaporate solvent from filtrate filter->evaporate weigh Weigh dried residue evaporate->weigh calculate Calculate solubility (mg/mL) weigh->calculate

Caption: Workflow for the quantitative shake-flask solubility determination.

Protocol 3: Stability Assessment by HPLC

This protocol allows for the quantification of the degradation of this compound over time in a given solvent.

Materials:

  • This compound

  • Anhydrous solvents of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid (for mobile phase pH adjustment)

  • Volumetric flasks and autosampler vials

Procedure:

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products (e.g., the hydrolyzed sulfonic acid). A suitable starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and acidified water.[11][12]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a solvent in which it is known to be highly soluble and stable (e.g., anhydrous acetonitrile) at a concentration of approximately 1 mg/mL.

  • Sample Preparation: In separate vials, dilute the stock solution with the solvents to be tested to a final concentration of approximately 0.1 mg/mL.

  • Time-Point Analysis:

    • Immediately after preparation (t=0), inject a sample into the HPLC and record the peak area of the parent compound.

    • Store the vials at a controlled temperature.

    • At predetermined time intervals (e.g., 1, 4, 8, 24 hours), inject subsequent samples and record the peak area of the parent compound.

  • Data Analysis: Plot the peak area of this compound against time for each solvent to determine its degradation rate. The appearance of new peaks, such as the more polar hydrolysis product, should also be monitored.

Safe Handling and Storage

Due to the reactive nature of the sulfonyl chloride group, appropriate safety precautions are necessary.

  • Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as bases and strong oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis from atmospheric moisture.

Conclusion

This compound is a valuable synthetic intermediate whose effective use hinges on a thorough understanding of its solubility and stability. While it is predicted to be highly soluble in aprotic polar solvents and moderately soluble in chlorinated and ether solvents, its reactivity with protic solvents like water and alcohols is a significant limiting factor. The protocols provided in this guide empower researchers to precisely determine the solubility and stability of this compound in their specific solvent systems, leading to more robust and reproducible synthetic methodologies. Adherence to safe handling and storage practices is paramount to ensure the integrity of the reagent and the safety of laboratory personnel.

References

Reactivity profile of the sulfonyl chloride group in 3-(Chlorosulfonyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Reactivity Profile of the Sulfonyl Chloride Group in 3-(Chlorosulfonyl)-4-fluorobenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its utility stems from the distinct reactivity of its three functional groups: a highly electrophilic sulfonyl chloride, a carboxylic acid, and a fluorine atom. This guide provides a detailed analysis of the reactivity profile of the sulfonyl chloride moiety. We will explore how the electronic properties of the adjacent fluorine and meta-positioned carboxylic acid groups modulate the electrophilicity of the sulfonyl sulfur, thereby dictating its reaction pathways. Key transformations, including sulfonamide formation, sulfonate ester synthesis, and hydrolysis, are discussed in detail, supported by mechanistic insights and validated experimental protocols. This document serves as a comprehensive resource for chemists seeking to effectively utilize this versatile building block in complex synthetic applications.

Introduction

This compound (CAS No: 2267-40-5) is a versatile synthetic intermediate characterized by a benzene ring substituted with a sulfonyl chloride, a fluorine atom, and a carboxylic acid group.[1] The strategic placement of these functionalities makes it a valuable building block for creating diverse molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The sulfonyl chloride group is a powerful electrophile, serving as a precursor for the formation of stable sulfonamide and sulfonate ester linkages, which are prevalent motifs in a vast array of biologically active compounds.[2][3][4] Understanding the intricate reactivity of this sulfonyl chloride group, as influenced by the electronic landscape of the molecule, is paramount for its successful application in targeted synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 2267-40-5[1][5]
Molecular Formula C₇H₄ClFO₄S[1][5]
Molecular Weight 238.62 g/mol [5]
Appearance White to off-white solid/powder[1][6]
Melting Point 147-148 °C[5][6]
Boiling Point 388.6 °C at 760 mmHg[5]
Density 1.67 g/cm³[5]
pKa 2.94 ± 0.10 (Predicted)[1][6]

Electronic and Steric Profile: The Drivers of Reactivity

The reactivity of the sulfonyl chloride group in this compound is fundamentally governed by the electrophilicity of the sulfur atom. This electrophilicity is significantly enhanced by the electronic effects of the other substituents on the aromatic ring.

  • The Sulfonyl Chloride Group (-SO₂Cl): This group is inherently a potent electrophile. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which withdraw electron density, creating a substantial partial positive charge on the sulfur. This makes it highly susceptible to attack by nucleophiles.[7]

  • Influence of Ring Substituents:

    • Carboxylic Acid (-COOH): Positioned meta to the sulfonyl chloride, the carboxylic acid group acts as a strong electron-withdrawing group (EWG) through its inductive effect (-I).[7] This effect pulls electron density from the benzene ring, which in turn further withdraws density from the sulfonyl group, intensifying the partial positive charge on the sulfur atom and increasing its reactivity towards nucleophiles.

    • Fluorine (-F): Located ortho to the sulfonyl chloride, the fluorine atom exerts a powerful inductive electron-withdrawing effect (-I) due to its high electronegativity.[8] While it also has a resonance-donating effect (+M), the inductive effect is generally considered dominant for halogens. This strong -I effect in the ortho position significantly increases the electrophilicity of the adjacent sulfonyl sulfur. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[8]

The combination of these strong EWGs makes the sulfonyl chloride in this molecule more reactive than that of simpler aromatic sulfonyl chlorides like benzenesulfonyl chloride or p-toluenesulfonyl chloride.[7][9]

G cluster_molecule This compound cluster_effects Electronic Influences on Sulfonyl Group mol COOH Carboxylic Acid (-COOH) Strong -I Effect (Inductive Withdrawal) SO2Cl Sulfonyl Chloride (-SO₂Cl) Highly Electrophilic Sulfur (δ+) COOH->SO2Cl Enhances Electrophilicity F Fluorine (-F) Strong -I Effect (Inductive Withdrawal) F->SO2Cl Enhances Electrophilicity

Caption: Electronic effects enhancing the reactivity of the sulfonyl chloride group.

Key Reactions and Chemoselectivity

The high electrophilicity of the sulfonyl chloride group dictates its primary reaction pathways. Crucially, the sulfonyl chloride is significantly more reactive towards common nucleophiles (amines, alcohols) under neutral or mild basic conditions than the carboxylic acid group, which typically requires activation (e.g., conversion to an acyl chloride with thionyl chloride) to undergo similar reactions.[2][10] This inherent difference allows for excellent chemoselectivity.

Reaction with Amines: Sulfonamide Formation

The reaction of this compound with primary or secondary amines is the most common and vital transformation, yielding highly stable sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous drugs.[2][3]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

General Reaction Scheme: R¹R²NH + ClSO₂-Ar-COOH → R¹R²N-SO₂-Ar-COOH + HCl

Experimental Protocol: General Synthesis of a Sulfonamide Derivative
  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) and a suitable base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[11]

  • Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield the pure N-substituted sulfonamide derivative.

G start Dissolve Amine & Base in Anhydrous Solvent cool Cool to 0°C (Ice Bath) start->cool add Slowly Add Solution of This compound cool->add react Stir at Room Temp (4-12h) Monitor by TLC add->react workup Aqueous Work-up (HCl, H₂O, Brine) react->workup isolate Dry (Na₂SO₄) & Concentrate workup->isolate purify Purify (Recrystallization or Chromatography) isolate->purify product Pure Sulfonamide Product purify->product

Caption: Experimental workflow for the synthesis of sulfonamides.

Reaction with Alcohols & Phenols: Sulfonate Ester Formation

In a similar fashion, the sulfonyl chloride group reacts readily with alcohols or phenols in the presence of a base to form sulfonate esters.[4] Sulfonate esters are valuable intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution reactions.[4] They are also found in some biologically active molecules.

Mechanism: The mechanism is analogous to sulfonamide formation, involving nucleophilic attack by the hydroxyl group on the sulfur atom and subsequent loss of the chloride ion.

Experimental Protocol: General Synthesis of a Sulfonate Ester Derivative
  • Reaction Setup: Dissolve the alcohol or phenol (1.0 equivalent) and a base like pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[12]

  • Addition of Reagent: Cool the solution to 0 °C. Add this compound (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction's completion using TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with 1M copper(II) sulfate solution (to remove pyridine), followed by water and brine.

  • Isolation: Dry the organic phase with anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude sulfonate ester via column chromatography on silica gel.

G start Dissolve Alcohol/Phenol & Pyridine in Anhydrous DCM cool Cool to 0°C start->cool add Add this compound Portion-wise cool->add react Stir at Room Temp (Overnight) Monitor by TLC add->react workup Quench with H₂O Wash with CuSO₄, H₂O, Brine react->workup isolate Dry (MgSO₄) & Concentrate workup->isolate purify Purify via Column Chromatography isolate->purify product Pure Sulfonate Ester purify->product

Caption: Experimental workflow for the synthesis of sulfonate esters.

Hydrolysis

The sulfonyl chloride group is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid (4-fluoro-3-sulfo-benzoic acid). This reaction is generally considered a decomposition pathway and an undesired side reaction during synthesis. Therefore, the reagent must be handled under anhydrous conditions and stored in a cool, dry place.[13][14] The hydrolysis is accelerated by heat and the presence of bases.

Safety and Handling

This compound is a hazardous substance that requires careful handling in a well-ventilated area, preferably a fume hood.[13]

  • Hazards: Causes severe skin burns and eye damage.[14] It is corrosive and reacts with water, releasing HCl gas.

  • Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[13][14] Avoid breathing dust or fumes.[13] Keep the container tightly closed and store it in a dry, well-ventilated place away from moisture.[13]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14] If inhaled, move the person to fresh air.[13]

Conclusion

The reactivity of this compound is dominated by its highly electrophilic sulfonyl chloride group. The electron-withdrawing effects of the ortho-fluorine and meta-carboxylic acid substituents synergistically enhance the partial positive charge on the sulfonyl sulfur, making it exceptionally reactive towards nucleophiles. This heightened reactivity, combined with the significant difference in reactivity between the sulfonyl chloride and carboxylic acid moieties, allows for highly chemoselective transformations. By understanding these electronic principles and employing appropriate reaction conditions, researchers can effectively leverage this bifunctional building block to synthesize complex sulfonamides and sulfonate esters, facilitating advancements in drug discovery and materials science.

References

A Technical Guide to 3-(Chlorosulfonyl)-4-fluorobenzoic Acid: Commercial Availability, Purity Grades, and Analytical Characterization for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Chlorosulfonyl)-4-fluorobenzoic acid, with the CAS number 2267-40-5, is a crucial bifunctional molecule increasingly utilized in the synthesis of complex organic compounds, particularly within the pharmaceutical industry.[1] Its structure, featuring a carboxylic acid, a sulfonyl chloride, and a fluorine atom on a benzene ring, offers multiple reactive sites for medicinal chemists to elaborate upon. This guide provides an in-depth analysis of its commercial landscape, the critical importance of its purity for research and development, and the analytical methodologies required to verify its quality. The primary application driving the demand for high-purity this compound is its role as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2][3][4]

Commercial Suppliers and Available Purity Grades

A variety of chemical suppliers offer this compound, catering to different scales of research and manufacturing needs. The compound is typically available in research quantities (grams) to bulk quantities (kilograms). The most commonly offered purity grades are 95% and 98%.

SupplierAvailable Purity GradesCAS NumberNotes
Sigma-Aldrich 95%2267-40-5Offered through their AldrichCPR line, intended for early discovery research.[5]
Fluorochem 95%[6]2267-40-5A manufacturer, exporter, and supplier of laboratory chemicals.[6]
Lab-Chemicals.Com 95%[7]2267-40-5Provides the compound for use as an organic building block.[7]
Chemsrc 95%, 98%[8]2267-40-5A platform listing multiple suppliers, including those offering higher purity grades.[8]
Cynor Laboratories 95% (Technical Grade)[9]2267-40-5Supplier of industrial and technical grade chemicals.[9]

This table is not exhaustive but represents a selection of prominent suppliers.

The Critical Role of Purity in Drug Discovery and Development

The selection of an appropriate purity grade for this compound is a critical decision in the drug development process, with significant implications for reaction efficiency, impurity profiles of subsequent intermediates, and the safety and efficacy of the final active pharmaceutical ingredient (API).[10]

Impact on the Synthesis of PARP Inhibitors

PARP inhibitors, such as Olaparib, are at the forefront of personalized cancer therapy, particularly for patients with BRCA-mutated cancers.[2][11][12] The synthesis of these complex molecules involves multiple steps, and the purity of each starting material and intermediate is paramount.

  • 95% Purity Grade: This grade may be suitable for initial, exploratory synthesis or for research where cost is a primary concern. However, the 5% of impurities can introduce significant challenges. These impurities may be unreacted starting materials from the synthesis of this compound, side-products, or isomers. The presence of these impurities can lead to:

    • Reduced reaction yields: Impurities may compete in the desired reaction, leading to a lower conversion of the starting material to the product.

    • Complex purification: The separation of the desired product from structurally similar impurities can be challenging and time-consuming, often requiring multiple chromatographic steps.

    • Formation of undesired byproducts: Impurities can react with the reagents to form new, unexpected compounds, further complicating the reaction mixture and potentially leading to downstream issues.

  • 98%+ Purity Grade: For later-stage research, process development, and manufacturing, a purity of 98% or higher is strongly recommended. The advantages of using a higher purity grade include:

    • Improved reaction reproducibility and yield: A cleaner starting material leads to a more controlled reaction with fewer side products.

    • Simplified purification: With fewer impurities to remove, the purification of the desired intermediate becomes more straightforward, often achievable through simple recrystallization or a single chromatographic step.

    • A cleaner impurity profile in the final API: By minimizing the introduction of impurities at the start of the synthetic route, the final API is more likely to meet the stringent purity requirements set by regulatory agencies like the FDA.[13]

Potential Impurities and Their Origin

Understanding the potential impurities in commercial this compound requires consideration of its likely synthetic route. A common method for its preparation is the chlorosulfonation of 4-fluorobenzoic acid.

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid Chlorosulfonic_Acid Chlorosulfonic Acid Reaction Chlorosulfonation Product This compound Unreacted_SM Unreacted 4-Fluorobenzoic Acid Product->Unreacted_SM Incomplete reaction Isomer Isomeric Products (e.g., 2-(Chlorosulfonyl)-4-fluorobenzoic acid) Product->Isomer Lack of regioselectivity Disubstituted Disulfonated Products Product->Disubstituted Over-reaction Hydrolyzed 4-Fluoro-3-sulfobenzoic acid Product->Hydrolyzed Exposure to moisture

Based on this synthetic pathway, potential impurities could include:

  • Unreacted 4-fluorobenzoic acid: Incomplete reaction can lead to the presence of the starting material.

  • Isomeric impurities: The chlorosulfonyl group may be introduced at other positions on the aromatic ring, leading to isomeric impurities.

  • Disulfonated products: Over-reaction can result in the introduction of a second chlorosulfonyl group.

  • Hydrolysis product: The sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.

Analytical Methods for Purity Assessment

A comprehensive assessment of the purity of this compound requires the use of multiple analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and quantifying any impurities. A reverse-phase HPLC method is typically employed.

Experimental Protocol: Representative HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

This method will separate the main component from more polar impurities (which will elute earlier) and less polar impurities (which will elute later). The purity is calculated based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and identifying any structural isomers or other impurities.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The coupling patterns and chemical shifts will be influenced by the electron-withdrawing effects of the carboxylic acid, chlorosulfonyl, and fluoro groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₇H₄ClFO₄S), the expected monoisotopic mass is approximately 237.95 g/mol .

Elemental Analysis

Elemental analysis can be used to determine the percentage composition of carbon, hydrogen, chlorine, fluorine, and sulfur in the sample, providing an independent confirmation of the empirical formula and purity.

Conclusion

This compound is a valuable building block in pharmaceutical synthesis, particularly for the development of PARP inhibitors. The choice of purity grade has a profound impact on the efficiency of the synthetic process and the quality of the final drug substance. A thorough understanding of the commercial availability, the implications of different purity levels, and the analytical methods for quality control is essential for researchers and drug development professionals. By carefully selecting the appropriate grade of this starting material and rigorously verifying its purity, scientists can streamline their synthetic efforts and contribute to the development of safe and effective new medicines.

References

Key literature and review articles on 3-(Chlorosulfonyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Chlorosulfonyl)-4-fluorobenzoic Acid: A Cornerstone Intermediate in Modern Chemistry

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of synthetic organic chemistry and drug development, the strategic selection of molecular building blocks is paramount. This compound (CAS No. 2267-40-5) has emerged as a highly valuable intermediate, prized for its unique combination of reactive functional groups.[1] This white, solid compound possesses a trifecta of functionalities on a benzene ring: a carboxylic acid, a highly reactive sulfonyl chloride, and a fluorine atom. This specific arrangement provides a powerful platform for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1]

The presence of the fluorine atom is particularly noteworthy. It is a well-established strategy in medicinal chemistry to incorporate fluorine to enhance a molecule's pharmacokinetic profile, including metabolic stability, bioavailability, and target binding affinity.[2][3] The sulfonyl chloride group serves as a versatile handle for introducing sulfonamide linkages, a common and vital functional group in a vast array of therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this key intermediate for researchers and drug development professionals.

PropertyValueSource
CAS Number 2267-40-5[1][4][5]
Molecular Formula C₇H₄ClFO₄S[1][4][5]
Molecular Weight 238.62 g/mol [5][6]
Appearance Solid / Powder[1][4][6]
Synonyms 5-Carboxy-2-fluorobenzenesulphonyl chloride[1]
InChI Key LZGZJLJZSAGDKR-UHFFFAOYSA-N[1][6]

Synthesis and Mechanistic Insights

The industrial preparation of arylsulfonyl chlorides typically involves the direct chlorosulfonation of an aromatic ring using chlorosulfuric acid (ClSO₃H).[7] For this compound, the most logical and established synthetic route is the electrophilic aromatic substitution of 4-fluorobenzoic acid.

The reaction mechanism proceeds via the attack of the electron-rich aromatic ring on the electrophilic sulfur atom of chlorosulfuric acid. The fluorine atom is an ortho-, para- director, but it is deactivating. The carboxylic acid group is a meta-director and is strongly deactivating. The substitution occurs at the position ortho to the fluorine and meta to the carboxylic acid, which is sterically accessible and electronically favored under the reaction conditions.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 4-Fluorobenzoic Acid C Electrophilic Aromatic Substitution A->C B Chlorosulfuric Acid (ClSO₃H) B->C D This compound C->D Yields target compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Chlorosulfonation of 4-Fluorobenzoic Acid

Disclaimer: This protocol is a representative example based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), carefully add an excess of chlorosulfuric acid (e.g., 4-5 molar equivalents).

  • Reactant Addition: Cool the chlorosulfuric acid in an ice bath to 0-5 °C. Slowly add 4-fluorobenzoic acid (1 equivalent) in portions through the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-12 hours) until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from an appropriate solvent system. Dry the final product under a vacuum.

A Profile in Reactivity: The Sulfonyl Chloride Core

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The sulfonyl chloride (-SO₂Cl) is a powerful electrophile, making it highly susceptible to attack by a wide range of nucleophiles.[8] This reactivity is the cornerstone of its application in building complex molecular architectures.

Key Transformations:

  • Sulfonamide Formation: The most common and significant reaction involves the treatment with primary or secondary amines to form stable sulfonamide linkages (-SO₂NR₂). This reaction is fundamental to the synthesis of a vast number of sulfa drugs and other bioactive molecules.

  • Sulfonate Ester Formation: Reaction with alcohols or phenols in the presence of a base yields sulfonate esters (-SO₂OR).

  • Hydrolysis: The sulfonyl chloride group can be hydrolyzed back to the corresponding sulfonic acid (-SO₃H) upon treatment with water. A patented process describes the hydrolysis of a similar compound, 3-(chlorosulfonyl)benzoic acid, to 3-sulfobenzoic acid using water and an immiscible solvent with azeotropic distillation.[9]

The carboxylic acid group offers a secondary site for modification, such as esterification or amidation, although it is generally less reactive than the sulfonyl chloride. This differential reactivity allows for selective, stepwise functionalization.

Reactivity_Diagram cluster_products Key Derivatives A 3-(Chlorosulfonyl)-4- fluorobenzoic Acid B Sulfonamide Derivative A->B + R₂NH (Amine) C Sulfonate Ester Derivative A->C + ROH (Alcohol) D Sulfonic Acid Derivative A->D + H₂O (Hydrolysis)

Caption: Key reactions of this compound.

Strategic Applications in Medicinal Chemistry

This compound is not just a reagent but a strategic scaffold for drug discovery. Its derivatives are explored for a wide range of therapeutic targets. The rationale for its use is grounded in established medicinal chemistry principles.

  • Bioisostere for Carboxylic Acids: The sulfonamide group is often used as a bioisostere for a carboxylic acid. It maintains a similar acidic proton and hydrogen bonding capability but can offer improved cell permeability and a different metabolic profile.

  • Enhanced Pharmacokinetics: As previously mentioned, the fluorine atom is a key feature. Its incorporation can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[2] The electronic effects of fluorine can also modulate the pKa of nearby functional groups and enhance binding interactions with target proteins.[2][3]

  • Access to Diverse Chemical Space: The reactivity of the sulfonyl chloride group allows for the parallel synthesis of large compound libraries by reacting it with a diverse set of amines.[10] This approach is invaluable in the early stages of drug discovery for identifying hit compounds. For instance, its sulfonamide derivative, 3-(Aminosulfonyl)-4-fluorobenzoic acid, is a known chemical entity with documented properties.[11]

While specific drugs derived directly from this molecule are often proprietary, numerous patents describe the use of structurally similar fluorinated benzoic acids and sulfonyl chlorides as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) for conditions ranging from obesity to cancer.[12][13]

Safety and Handling

As a reactive acid chloride, this compound must be handled with care. It is classified as a corrosive substance that causes severe skin burns and eye damage.[6]

GHS ClassificationInformation
Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statement H314: Causes severe skin burns and eye damage
Precautionary Codes P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338

Handling Recommendations:

  • Use only in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Store in a cool, dry place away from moisture, as it can hydrolyze.

  • Keep containers tightly sealed.

Conclusion

This compound is a quintessential example of a modern synthetic building block that provides chemists with a reliable and versatile tool. Its unique combination of a reactive sulfonyl chloride, a modifiable carboxylic acid, and a pharmacokinetically advantageous fluorine atom makes it an invaluable intermediate. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and strategic application is key to unlocking new therapeutic possibilities and accelerating the path to novel medicines.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Sulfonamides via Reaction of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SULF-2026-01

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N-substituted sulfonamides from 3-(chlorosulfonyl)-4-fluorobenzoic acid and various primary and secondary amines. The sulfonamide functional group is a cornerstone in medicinal chemistry, valued as a bioisostere for amides and carboxylic acids, offering modulated physicochemical properties such as increased metabolic stability and unique hydrogen bonding capabilities.[1][2] This document delves into the underlying reaction mechanisms, provides step-by-step experimental procedures, outlines methods for reaction monitoring and product purification, and offers expert insights into potential challenges. The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure reaction success and product purity.

Foundational Principles and Strategic Considerations

The Reagent: this compound

This compound is a trifunctional synthetic building block. Its utility stems from the differential reactivity of its three functional groups:

  • Sulfonyl Chloride (-SO₂Cl): This is the most reactive site, acting as a potent electrophile. It readily undergoes nucleophilic substitution with primary and secondary amines to form a stable sulfonamide linkage.[3][4] This reaction is the primary focus of this guide.

  • Carboxylic Acid (-COOH): This group offers a secondary site for chemical modification, such as conversion to amides or esters, allowing for the synthesis of complex, multi-functional molecules.

  • Fluorine Atom (-F): The electron-withdrawing nature of the fluorine atom influences the reactivity of the adjacent sulfonyl chloride group. Furthermore, fluorine incorporation is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[5][6]

The Reaction: Sulfonamide Bond Formation

The core transformation is the reaction between the amine's nucleophilic nitrogen and the sulfonyl chloride's electrophilic sulfur atom. This is a classic nucleophilic acyl substitution-type reaction.

Causality Behind Experimental Choices:

  • Base Requirement: The reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize this acidic byproduct.[3] Failure to scavenge the HCl would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solvent Selection: Anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)) are critical. The sulfonyl chloride group is highly susceptible to hydrolysis; the presence of water would lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.

  • Temperature Control: The reaction is often exothermic. Initial cooling (e.g., 0 °C) is employed to moderate the reaction rate, prevent side reactions, and ensure controlled addition of reagents.

Caption: Nucleophilic attack of the amine on the sulfonyl chloride.

Safety and Handling Protocols

Trustworthiness through Safety: Before any experimental work, a thorough understanding of the hazards is paramount.

This compound is a corrosive solid that is highly reactive with moisture.[7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable for incidental contact), and splash-proof safety goggles.[7]

  • Handling: Handle the solid reagent in a well-ventilated fume hood. Avoid creating dust.[8] Use dry glassware and inert atmosphere (Nitrogen or Argon) techniques, especially for prolonged reactions.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from moisture.[7]

  • Disposal: Dispose of waste in accordance with local regulations for corrosive and halogenated organic compounds.[8]

Experimental Workflow and Detailed Protocols

The following protocols provide a robust framework for the synthesis of sulfonamides from both primary and secondary amines. The general workflow is consistent, with minor adjustments for amine reactivity.

G Start Start: Reagent Preparation Setup Assemble Dry Glassware under N₂ Atmosphere Start->Setup ReagentSol Prepare Solution of Sulfonyl Chloride in Anhydrous Solvent Start->ReagentSol AmineSol Prepare Solution of Amine and Base in Anhydrous Solvent Setup->AmineSol Cool Cool Amine Solution to 0 °C AmineSol->Cool Add Slowly Add Sulfonyl Chloride Solution to Amine Mixture Cool->Add ReagentSol->Add React Allow to Warm to RT and Stir (Monitor by TLC) Add->React Workup Aqueous Work-up: Quench, Wash, Dry React->Workup Purify Purify Crude Product (Recrystallization or Chromatography) Workup->Purify Analyze Characterize Pure Product (NMR, MS, IR) Purify->Analyze End End: Pure Sulfonamide Analyze->End

Caption: General experimental workflow for sulfonamide synthesis.

Protocol 1: Synthesis of 4-Fluoro-3-(N-benzylsulfamoyl)benzoic Acid (from a Primary Amine)

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Solvents for TLC (e.g., 30% Ethyl Acetate in Hexanes)

  • Solvents for purification (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add benzylamine (1.05 eq) and anhydrous DCM (approx. 0.2 M relative to the limiting reagent). Stir the solution to ensure homogeneity.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. Expert Insight: This cooling step is crucial to control the initial exotherm upon addition of the highly reactive sulfonyl chloride.

  • Reagent Addition: In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress by TLC. Spot the starting amine, the sulfonyl chloride (if stable enough), and the reaction mixture on a TLC plate. The disappearance of the limiting reagent and the appearance of a new, typically more polar, spot indicates product formation.[9]

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove excess amine and TEA, water (1x), and finally brine (1x). Expert Insight: The acid wash protonates the basic amines, making them water-soluble and easily removable from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).[10][11] If recrystallization is ineffective, purification by flash column chromatography on silica gel is recommended.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9][12][13] The FT-IR spectrum should show characteristic stretches for the sulfonamide SO₂ group (approx. 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹) and the N-H bond.[12]

Protocol 2: Synthesis of 4-Fluoro-3-(morpholinosulfonyl)benzoic Acid (from a Secondary Amine)

This protocol follows the same principles as Protocol 1, substituting the primary amine with a secondary amine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Morpholine (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • (All other work-up and purification reagents are the same as in Protocol 1)

Step-by-Step Procedure:

The procedure is identical to Protocol 1, with the following considerations:

  • Reactivity: Secondary amines can sometimes be less reactive than primary amines due to increased steric hindrance.[4] The reaction may require a slightly longer time to reach completion. Diligent monitoring by TLC is advised.

  • Reaction Time: Allow the reaction to stir at room temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Characterization: The resulting tertiary sulfonamide will lack an N-H proton. This will be evident in the ¹H NMR spectrum (absence of a broad singlet for the sulfonamide N-H) and the FT-IR spectrum (absence of an N-H stretch).[14]

Data Summary and Troubleshooting

ParameterReaction with Primary AmineReaction with Secondary AmineRationale / Expert Insight
Amine Stoichiometry 1.0 - 1.1 eq1.0 - 1.1 eqA slight excess of the amine ensures full consumption of the more valuable sulfonyl chloride.
Base TEA, DIPEA (1.5 - 2.0 eq)TEA, DIPEA (1.5 - 2.0 eq)A non-nucleophilic base is required to neutralize the HCl byproduct without competing with the amine.[3]
Solvent Anhydrous DCM, THF, ACNAnhydrous DCM, THF, ACNAprotic, anhydrous conditions are essential to prevent hydrolysis of the sulfonyl chloride.
Temperature 0 °C to Room Temp.0 °C to Room Temp.Controls the initial exotherm and prevents side reactions.
Typical Reaction Time 1 - 4 hours2 - 8 hoursSecondary amines may react more slowly due to greater steric bulk.
Typical Yield 75 - 95%70 - 90%Yields are generally high but depend on the specific amine and purification efficiency.

Troubleshooting Guide:

  • Low or No Product Formation:

    • Cause: Inactive (hydrolyzed) sulfonyl chloride.

    • Solution: Use a fresh bottle of the reagent and ensure all glassware and solvents are scrupulously dry.

  • Multiple Spots on TLC:

    • Cause: Incomplete reaction or formation of side products.

    • Solution: Allow the reaction to run longer. Ensure the stoichiometry of the base is correct.

  • Difficult Purification:

    • Cause: Product and starting material have similar polarities.

    • Solution: Optimize the solvent system for column chromatography. If the product is a solid, attempt recrystallization from various solvent pairs.[15][16]

References

The Strategic Application of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 3-(chlorosulfonyl)-4-fluorobenzoic acid has emerged as a uniquely versatile scaffold, offering a trifecta of reactive sites that can be orchestrated to produce a diverse array of complex molecules. This guide provides an in-depth exploration of the applications and experimental protocols for this valuable intermediate, grounded in the principles of synthetic organic chemistry and medicinal chemistry.

The Molecular Advantage: Unpacking the Reactivity of this compound

This compound is a trifunctional building block, possessing a carboxylic acid, a highly reactive sulfonyl chloride, and a fluorine atom on a benzene ring. This distinct combination of functional groups provides medicinal chemists with a powerful tool for molecular design and synthesis. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]

The primary utility of this reagent lies in its capacity to readily form sulfonamides, a privileged functional group in a multitude of approved drugs.[3] The sulfonyl chloride moiety is highly electrophilic and reacts selectively with primary and secondary amines to forge stable sulfonamide linkages.[3][4] This reaction is the cornerstone of many synthetic routes targeting a wide range of therapeutic areas.

A critical consideration in the use of this compound is the chemoselective management of its two acidic functionalities: the carboxylic acid and the sulfonyl chloride. The sulfonyl chloride is significantly more reactive towards nucleophiles like amines than the carboxylic acid, allowing for selective sulfonamide formation under appropriate conditions. The carboxylic acid can then be engaged in subsequent transformations, such as amide bond formation, providing a handle for further molecular elaboration and diversity.

Core Applications in Drug Discovery

The structural motifs derived from this compound are prevalent in several classes of therapeutic agents. Two prominent examples include:

  • Diuretics: The sulfonamide group is a key pharmacophore in many diuretic drugs. These agents typically function by inhibiting carbonic anhydrase or other renal transporters. The ability to synthesize substituted sulfonamides from this compound makes it a valuable precursor in the development of novel diuretics.[3]

  • Kinase Inhibitors: Protein kinases are a major class of drug targets in oncology and immunology. Many kinase inhibitors feature a sulfonamide group that can form crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme. The use of this compound allows for the introduction of a sulfonamide at a specific position on an aromatic core, which can be further functionalized to optimize target engagement.

Experimental Protocols: Synthesis of Sulfonamide Derivatives

The following protocols provide a detailed, step-by-step methodology for the synthesis of sulfonamides using this compound. These protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.

General Protocol for the Synthesis of N-Aryl/Alkyl-5-carboxy-2-fluorobenzenesulfonamides

This protocol outlines the reaction of this compound with a primary or secondary amine in the presence of a base to yield the corresponding sulfonamide.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve this compound in anhydrous DCM B Add amine and base (e.g., pyridine) A->B C Stir at 0°C to room temperature B->C D Monitor reaction by TLC C->D E Quench with 1M HCl D->E F Extract with DCM E->F G Wash with brine F->G H Dry over MgSO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: General workflow for sulfonamide synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add the desired primary or secondary amine (1.1 eq) followed by the dropwise addition of pyridine (1.5 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2 x 20 mL) to remove excess pyridine.

  • Separate the organic layer and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the pure sulfonamide derivative.

Expected Results and Characterization:

The table below provides representative data for the synthesis of two sulfonamide derivatives.

Amine ReactantProductYield (%)Melting Point (°C)
Aniline3-(Phenylsulfamoyl)-4-fluorobenzoic acid85-95188-190
Benzylamine3-(Benzylsulfamoyl)-4-fluorobenzoic acid88-96165-167

The structure of the final products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] All manipulations should be performed in a well-ventilated fume hood.[6][7] In case of contact with skin or eyes, rinse immediately with plenty of water.[6][7]

Hazard and Precautionary Statements:

Hazard StatementPrecautionary Statement
H314: Causes severe skin burns and eye damage.P260: Do not breathe dust/fume/gas/mist/vapors/spray.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of reactive functional groups allows for the efficient synthesis of a wide range of sulfonamide derivatives with potential therapeutic applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate in their drug discovery programs.

References

Application Notes and Protocols: The Strategic Use of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Targeted Therapy

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. Within the medicinal chemist's arsenal, certain building blocks distinguish themselves through their versatility and inherent ability to impart favorable properties to the final drug candidate. 3-(Chlorosulfonyl)-4-fluorobenzoic acid is one such reagent, a trifunctional scaffold offering a unique combination of reactive sites and advantageous structural elements for the rational design of potent and selective kinase inhibitors.

This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of kinase inhibitors. We will delve into the causality behind its use, detailing the roles of its distinct functional groups, and provide a representative, detailed protocol for its incorporation into a kinase inhibitor scaffold.

Scientific Rationale: The Functional Advantage of the Scaffold

The utility of this compound in kinase inhibitor synthesis is rooted in the distinct chemical properties of its three functional groups: the chlorosulfonyl moiety, the fluorine atom, and the carboxylic acid.

  • The Chlorosulfonyl Group: A Gateway to the Sulfonamide Moiety The highly reactive chlorosulfonyl group (SO₂Cl) is an excellent electrophile, readily undergoing nucleophilic substitution with primary or secondary amines to form a stable sulfonamide linkage (-SO₂NH-).[1][2] This reaction is typically high-yielding and proceeds under mild conditions.[3] The resulting sulfonamide moiety is a key pharmacophore in many kinase inhibitors. It can act as a hydrogen bond donor and acceptor, forming crucial interactions with the amino acid residues in the kinase ATP-binding pocket, thereby enhancing binding affinity and selectivity.[4][5]

  • The Fluorine Atom: Enhancing Drug-like Properties The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[6][7] The fluorine atom on the benzene ring of this compound can:

    • Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of the drug.[8][9]

    • Enhance Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, potentially increasing the inhibitor's potency.[9][10]

    • Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.[8][9]

  • The Carboxylic Acid Group: A Versatile Handle for Further Modification The carboxylic acid (-COOH) group provides an additional point for diversification of the molecular scaffold. It can be converted into an amide, ester, or other functional groups, allowing for the fine-tuning of the molecule's properties to optimize efficacy, selectivity, and pharmacokinetics. This versatility is invaluable in structure-activity relationship (SAR) studies during lead optimization.

Application Showcase: Synthesis of a Quinazoline-Based Kinase Inhibitor Intermediate

To illustrate the practical application of this compound, we will outline the synthesis of a key intermediate for a quinazoline-based kinase inhibitor. The quinazoline scaffold is found in numerous FDA-approved kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[11][12]

The following workflow demonstrates the synthesis of a sulfonamide-containing aniline, a crucial component for building the final inhibitor.

G cluster_0 Synthesis of N-(4-fluoro-3-sulfamoylphenyl)acetamide A 3-(Chlorosulfonyl)-4- fluorobenzoic acid C 4-Fluoro-3-sulfamoylbenzoic acid A->C Nucleophilic Substitution (Ammonolysis) B Ammonia (aq.) B->C E 4-Fluoro-3-sulfamoylbenzoyl chloride C->E Acid to Acid Chloride Conversion D Thionyl Chloride D->E G 4-Fluoro-3-sulfamoylbenzamide E->G Amidation F Ammonia (aq.) F->G I 4-Fluoro-3-sulfamoylaniline G->I Amide to Amine Conversion H Hofmann Rearrangement (e.g., NaOBr) H->I

Caption: Synthetic workflow for a key aniline intermediate.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-3-sulfamoylbenzoic acid

This protocol describes the conversion of the sulfonyl chloride to a sulfonamide using ammonia.

Materials:

  • This compound (1 eq)

  • Aqueous ammonia (28-30%, excess)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of dichloromethane.

  • Ammonolysis: Cool the solution to 0 °C in an ice bath. Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate may form.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl. The product will precipitate out of the aqueous phase.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-fluoro-3-sulfamoylbenzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water).

Parameter Expected Value
Yield 85-95%
Appearance White to off-white solid
Purity (HPLC) >98%

Protocol 2: Synthesis of 4-Fluoro-3-sulfamoylaniline

This protocol outlines the conversion of the benzoic acid to an aniline via a Hofmann rearrangement.

Materials:

  • 4-Fluoro-3-sulfamoylbenzoic acid (from Protocol 1)

  • Thionyl chloride

  • Aqueous ammonia

  • Sodium hydroxide

  • Bromine

  • Dichloromethane (DCM)

  • Dioxane

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: Convert 4-fluoro-3-sulfamoylbenzoic acid to its corresponding acid chloride by reacting with thionyl chloride.

  • Amidation: React the crude acid chloride with excess aqueous ammonia to form 4-fluoro-3-sulfamoylbenzamide.

  • Hofmann Rearrangement: Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide. Add the 4-fluoro-3-sulfamoylbenzamide to the hypobromite solution and heat the mixture to facilitate the rearrangement to 4-fluoro-3-sulfamoylaniline.

  • Extraction and Purification: After cooling, extract the product with a suitable organic solvent like dichloromethane. Purify the crude product by column chromatography on silica gel.

Parameter Expected Value
Yield 60-75% over 3 steps
Appearance Pale yellow solid
Purity (HPLC) >97%

This resulting 4-fluoro-3-sulfamoylaniline is a valuable intermediate that can be further elaborated, for example, by condensation with a substituted quinazoline core, to generate potent kinase inhibitors.

Signaling Pathway Context

The synthesized inhibitors often target critical nodes in cell signaling pathways that are aberrantly activated in cancer. For instance, EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and invasion.

G cluster_0 EGFR/HER2 Signaling EGFR_HER2 EGFR/HER2 Dimerization & Autophosphorylation RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Kinase Inhibitor (e.g., Lapatinib) Inhibitor->EGFR_HER2 Inhibition

References

Application Note & Protocols: Selective Derivatization of the Carboxylic Acid Group on 3-(Chlorosulfonyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective derivatization of the carboxylic acid functionality of 3-(Chlorosulfonyl)-4-fluorobenzoic acid. This bifunctional molecule is a valuable building block in medicinal chemistry and materials science, where precise modification of its carboxylic acid group, while preserving the reactive chlorosulfonyl moiety, is often a critical synthetic step. This document explores the chemical principles underpinning selective derivatization, outlines field-proven protocols for esterification and amidation, and offers expert insights into reaction optimization and troubleshooting. The methodologies presented are designed to ensure high yields, purity, and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

This compound is a key synthetic intermediate possessing two distinct and reactive functional groups: a carboxylic acid and a chlorosulfonyl group. The presence of a fluorine atom on the aromatic ring further modulates the molecule's electronic properties. The strategic importance of this compound lies in its ability to serve as a versatile scaffold for the synthesis of complex molecules, particularly in drug discovery. The carboxylic acid group provides a handle for the introduction of various functionalities through ester or amide linkages, which can influence a compound's pharmacokinetic and pharmacodynamic properties. The chlorosulfonyl group, a potent electrophile, readily reacts with nucleophiles such as amines and phenols to form sulfonamides and sulfonate esters, respectively, which are prominent motifs in a wide array of pharmaceuticals.[1]

The primary challenge in the synthetic manipulation of this compound is the selective derivatization of the carboxylic acid in the presence of the highly reactive chlorosulfonyl group. This requires a nuanced understanding of the relative reactivities of these functional groups and the careful selection of reagents and reaction conditions. This application note will address this challenge by providing detailed, validated protocols for achieving high selectivity.

Understanding the Reactivity Landscape: Orthogonal Chemistry in Action

The successful derivatization of the carboxylic acid group of this compound hinges on the principle of orthogonal protection and activation strategies .[2][3] This means employing reaction conditions that selectively target the carboxylic acid without affecting the chlorosulfonyl group.

The chlorosulfonyl group is a significantly more reactive electrophile than the carboxylic acid. It will readily react with a wide range of nucleophiles, including alcohols and amines, often under mild conditions. Therefore, direct derivatization of the carboxylic acid in the presence of a free chlorosulfonyl group can be challenging and may lead to undesired side reactions.

To achieve selectivity, two primary strategies can be employed:

  • Strategy 1: Activation of the Carboxylic Acid under Conditions that do not Activate the Chlorosulfonyl Group. This is the most common and efficient approach. Carboxylic acids can be activated using specific coupling reagents that are unreactive towards chlorosulfonyl groups.

  • Strategy 2: Protection of the Chlorosulfonyl Group. While possible, this adds extra steps to the synthesis (protection and deprotection) and is generally less preferred unless Strategy 1 proves ineffective for a particular substrate.

This guide will focus on Strategy 1, providing detailed protocols for the most common and reliable methods.

Core Protocols for Selective Carboxylic Acid Derivatization

The following protocols have been optimized for the selective derivatization of the carboxylic acid group of this compound.

Protocol 1: EDC/HOBt Mediated Amidation

This is a widely used and highly effective method for forming amide bonds. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, while N-hydroxybenzotriazole (HOBt) is an additive that suppresses side reactions and improves reaction efficiency.[4]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound, amine, and HOBt in anhydrous DCM B Cool to 0°C A->B C Add DIPEA B->C D Add EDC·HCl C->D E Stir at room temperature for 12-24h D->E F Monitor by TLC/LC-MS E->F G Aqueous work-up F->G H Dry organic layer G->H I Concentrate H->I J Purify by column chromatography I->J

Caption: Key intermediates in the EDC/HOBt coupling reaction.

Protocol 2: Acyl Chloride Formation Followed by Amidation

This two-step, one-pot procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride using a mild chlorinating agent, followed by the addition of the amine. Thionyl chloride (SOCl₂) is a common reagent for this transformation. [5] Workflow for Acyl Chloride Formation and Amidation

G cluster_0 Acyl Chloride Formation cluster_1 Amidation cluster_2 Work-up & Purification A Dissolve this compound in anhydrous DCM B Add catalytic DMF A->B C Add oxalyl chloride or thionyl chloride at 0°C B->C D Warm to RT and stir for 1-2h C->D E Cool to 0°C D->E F Add amine and base (e.g., triethylamine) E->F G Stir at RT for 2-12h F->G H Aqueous work-up G->H I Dry, concentrate, and purify H->I

Caption: Workflow for acyl chloride formation and subsequent amidation.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Amine (primary or secondary)

  • Triethylamine (Et₃N) or DIPEA

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DCM at 0°C, add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 equiv) or thionyl chloride (1.5 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction can be monitored for the cessation of gas evolution.

  • Remove the excess oxalyl chloride or thionyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C.

  • In a separate flask, dissolve the amine (1.2 equiv) and triethylamine (2.0 equiv) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous work-up as described in Protocol 3.1.

  • Purify the crude product by flash column chromatography.

Protocol 3: Esterification using Alkyl Halides

Esterification can be achieved by converting the carboxylic acid to its carboxylate salt, followed by reaction with an alkyl halide. This method is particularly useful for preparing simple alkyl esters. [6] Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DMF or MeCN.

  • Add potassium carbonate (1.5 equiv) or cesium carbonate (1.2 equiv).

  • Stir the mixture at room temperature for 30 minutes to form the carboxylate salt.

  • Add the alkyl halide (1.2 equiv) to the reaction mixture.

  • Heat the reaction to 50-80°C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Yields

The following table summarizes expected yields for the derivatization of this compound with various nucleophiles using the protocols described above. Actual yields may vary depending on the specific substrates and reaction conditions.

ProtocolNucleophileDerivativeExpected Yield (%)
3.1. EDC/HOBt Amidation BenzylamineN-Benzyl-3-(chlorosulfonyl)-4-fluorobenzamide85-95
Morpholine(3-(Chlorosulfonyl)-4-fluorophenyl)(morpholino)methanone90-98
AnilineN-Phenyl-3-(chlorosulfonyl)-4-fluorobenzamide75-85
3.2. Acyl Chloride Amidation BenzylamineN-Benzyl-3-(chlorosulfonyl)-4-fluorobenzamide80-90
Morpholine(3-(Chlorosulfonyl)-4-fluorophenyl)(morpholino)methanone85-95
3.3. Alkyl Halide Esterification Methyl IodideMethyl 3-(chlorosulfonyl)-4-fluorobenzoate80-90
Ethyl BromideEthyl 3-(chlorosulfonyl)-4-fluorobenzoate75-85

Troubleshooting and Expert Insights

  • Low Yields in Amidation: If low yields are observed with EDC/HOBt coupling, especially with sterically hindered or electron-deficient amines, consider switching to a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or using the acyl chloride method.

  • Side Reactions: The primary side reaction is the reaction of the nucleophile with the chlorosulfonyl group. This is minimized by using the described protocols, particularly by avoiding high temperatures and strong bases for prolonged periods. If sulfonamide formation is still observed, ensure that the reaction temperature is strictly controlled, especially during the addition of reagents.

  • Purification Challenges: The products of these reactions can sometimes be difficult to purify due to similar polarities of starting materials and products. Careful selection of the mobile phase for column chromatography is crucial. A gradient elution is often necessary.

  • Moisture Sensitivity: All reactions should be carried out under anhydrous conditions, as water can hydrolyze the chlorosulfonyl group and deactivate the coupling reagents.

Conclusion

The selective derivatization of the carboxylic acid group of this compound is a readily achievable synthetic transformation when appropriate orthogonal strategies are employed. The protocols detailed in this application note provide robust and reproducible methods for the synthesis of a variety of amide and ester derivatives. By understanding the underlying chemical principles and following these validated procedures, researchers can confidently utilize this versatile building block in their synthetic endeavors, accelerating progress in drug discovery and materials science.

References

Conditions for selective reaction at the sulfonyl chloride vs. carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Achieving Chemoselectivity in Bifunctional Molecules

Strategies for Selective Reaction at Sulfonyl Chloride vs. Carboxylic Acid Centers

Abstract and Introduction

In the landscape of modern drug discovery and materials science, the synthesis of complex molecules often requires precise control over chemical reactions, a concept known as chemoselectivity. A recurring challenge arises when a molecule possesses multiple reactive functional groups. This guide addresses a common scenario: the selective functionalization of a molecule containing both a highly reactive sulfonyl chloride and a moderately reactive carboxylic acid. While both are electrophilic centers, their intrinsic reactivity profiles are distinct, enabling selective transformations under carefully controlled conditions.

This document provides a comprehensive overview of the principles governing this selectivity and presents field-validated protocols for researchers. We will explore three primary strategies: direct selective reaction at the sulfonyl chloride, activation-based reaction at the carboxylic acid, and the use of orthogonal protecting groups for unambiguous control. The causality behind experimental choices, mechanistic insights, and practical troubleshooting are detailed to ensure reliable and reproducible outcomes in the laboratory.

The Basis of Selectivity: A Tale of Two Electrophiles

The ability to target one functional group in the presence of another hinges on understanding their fundamental differences in reactivity. The sulfur atom of a sulfonyl chloride and the carbonyl carbon of a carboxylic acid are both electrophilic, but to vastly different extents.

  • Sulfonyl Chloride (-SO₂Cl): The sulfur atom is in a high oxidation state (+6) and is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom. This makes the sulfur atom highly electron-deficient and thus a potent electrophile. Crucially, the chloride ion (Cl⁻) is an excellent leaving group, facilitating rapid nucleophilic substitution.[1] Reactions with nucleophiles like amines or alcohols are often spontaneous and rapid, typically requiring only a non-nucleophilic base to scavenge the HCl byproduct.[2][3]

  • Carboxylic Acid (-COOH): The carbonyl carbon is electrophilic, but less so than the sulfur in a sulfonyl chloride. The primary barrier to reaction is the hydroxyl group (-OH), which is a very poor leaving group. For a nucleophilic acyl substitution to occur, the -OH group must first be converted into a better leaving group, a process known as "activation".[4] Furthermore, the acidic proton can interfere with basic reagents, forming a carboxylate anion which is generally unreactive toward nucleophiles.[5]

The stark contrast in their reactivity profiles is the cornerstone of achieving selectivity, as summarized in the table below.

FeatureSulfonyl Chloride (-SO₂Cl)Carboxylic Acid (-COOH)
Electrophilicity Very HighModerate
Leaving Group Chloride (Cl⁻) - ExcellentHydroxide (OH⁻) - Poor
Need for Activation NoYes (for most substitutions)
Reactivity with Amines High (forms sulfonamides)Low (acid-base reaction)
Reactivity with Alcohols High (forms sulfonate esters)Low (requires acid catalyst)

Strategic Approaches to Selective Functionalization

Choosing the correct strategy depends on the desired final product and the stability of the starting material. The following decision workflow outlines the primary pathways.

G start Start: Molecule with -SO₂Cl and -COOH groups target_q What is the target functional group? start->target_q sulfonamide Target: Sulfonamide or Sulfonate Ester target_q->sulfonamide -SO₂Cl amide Target: Amide or Carboxylic Ester target_q->amide -COOH strategy1 Strategy 1: Direct Nucleophilic Attack on -SO₂Cl sulfonamide->strategy1 sub_q Is direct activation of -COOH selective enough? amide->sub_q outcome1 Product: R-SO₂-Nu R'-COOH strategy1->outcome1 strategy2 Strategy 2: Selective Activation of -COOH outcome2 Product: R-SO₂Cl R'-CO-Nu strategy2->outcome2 strategy3 Strategy 3: Orthogonal Protection of -COOH outcome3 Product: R-SO₂-Nu R'-CO-PG -> R-SO₂-Nu R'-COOH strategy3->outcome3 sub_q->strategy2 Yes sub_q->strategy3 No/Uncertain

Caption: Decision workflow for selective functionalization.

Strategy 1: Prioritizing the Sulfonyl Chloride

Due to its superior electrophilicity and excellent leaving group, the sulfonyl chloride is the kinetically favored site for nucleophilic attack. Reactions with primary or secondary amines to form sulfonamides, or with alcohols to form sulfonate esters, can be achieved with high selectivity by controlling the reaction conditions.

The key is to use conditions that do not activate the carboxylic acid. This typically involves running the reaction at or below room temperature in an aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) with a non-nucleophilic base like triethylamine (TEA) or pyridine. The base's role is solely to neutralize the HCl generated during the reaction.[6][7] The carboxylic acid remains protonated and largely unreactive.

Strategy 2: Targeting the Carboxylic Acid via Activation

To reverse the inherent reactivity and target the carboxylic acid, it must be activated. This involves converting the -OH into a better leaving group.

  • Amide Formation: Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are ideal for this purpose.[8] These reagents react selectively with the carboxylate (formed in situ with a base like Diisopropylethylamine (DIPEA)) to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester), which is then readily attacked by an amine. The sulfonyl chloride group is inert to these reagents.

  • Esterification: While Fischer esterification (strong acid, excess alcohol) is common, the harsh acidic conditions can lead to the hydrolysis of the sulfonyl chloride.[9] Milder, more selective methods are preferred:

    • Steglich Esterification: Using DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) allows for ester formation under neutral conditions.[10]

    • Alkylation: The carboxylic acid can be deprotonated with a mild base (e.g., Cs₂CO₃, K₂CO₃) to form the carboxylate salt, which can then be alkylated with a primary alkyl halide (e.g., methyl iodide, benzyl bromide). The sulfonyl chloride does not react under these conditions.[5]

Strategy 3: The Orthogonal Approach with Protecting Groups

For maximum security and to avoid any potential side reactions, especially in multi-step syntheses, an orthogonal protecting group strategy is the most robust approach. The more problematic carboxylic acid is temporarily masked, allowing for unhindered reaction at the sulfonyl chloride.

  • Protection: The carboxylic acid is converted into a stable ester, such as a methyl, benzyl, or tert-butyl ester.[11][12]

  • Reaction: The sulfonyl chloride is reacted with the desired nucleophile (e.g., an amine).

  • Deprotection: The ester is cleaved under conditions that do not affect the newly formed sulfonamide. For example, a benzyl ester is removed by hydrogenolysis, a tert-butyl ester by mild acid (e.g., trifluoroacetic acid), and a methyl ester by saponification.[13]

G start Start: R-SO₂Cl R'-COOH protect Step 1: Protect -COOH as Ester (-COOR') (e.g., Benzyl Bromide, K₂CO₃) start->protect Protection react Step 2: React -SO₂Cl with Nucleophile (Nu-H) (e.g., Amine, TEA) protect->react Functionalization deprotect Step 3: Deprotect Ester Group (e.g., H₂, Pd/C for Benzyl) react->deprotect Deprotection finish Final Product: R-SO₂-Nu R'-COOH deprotect->finish

Caption: Orthogonal synthesis workflow.

Field-Validated Protocols

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific substrates. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Selective Sulfonamide Formation (Strategy 1)

This protocol describes the reaction of a bifunctional starting material with an amine to selectively form a sulfonamide.

  • Reagents & Materials:

    • Bifunctional Substrate (1.0 eq)

    • Primary or Secondary Amine (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer, round-bottom flask, nitrogen atmosphere

  • Procedure:

    • Dissolve the bifunctional substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

    • Add the amine (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine and TEA), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.

Protocol 2: Selective Amide Formation via HATU Coupling (Strategy 2)

This protocol details the selective formation of an amide bond at the carboxylic acid moiety using a standard peptide coupling reagent.[8]

  • Reagents & Materials:

    • Bifunctional Substrate (1.0 eq)

    • Primary or Secondary Amine (1.2 eq)

    • HATU (1.2 eq)

    • Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a flask under nitrogen, dissolve the bifunctional substrate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (approx. 0.1 M).

    • Add the amine (1.2 eq) to the solution.

    • Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.

    • Stir the reaction at room temperature for 4-12 hours, monitoring for completion.

    • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove DMF and other water-soluble components.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purification: The crude product is typically purified by flash chromatography on silica gel.

Protocol 3: Orthogonal Synthesis via Benzyl Ester Protection (Strategy 3)

This protocol outlines the protection of the carboxylic acid as a benzyl ester, subsequent sulfonamide formation, and final deprotection.

  • Step A: Protection of Carboxylic Acid

    • Combine the bifunctional substrate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and benzyl bromide (1.2 eq) in DMF.

    • Stir the mixture at room temperature for 12-16 hours.

    • Perform an aqueous work-up (as in Protocol 2) and purify by chromatography to isolate the benzyl ester protected intermediate.

  • Step B: Sulfonamide Formation

    • Using the product from Step A, follow the procedure outlined in Protocol 1 to form the sulfonamide. Purify the resulting protected sulfonamide.

  • Step C: Deprotection

    • Dissolve the protected sulfonamide from Step B in methanol or ethyl acetate.

    • Add Palladium on carbon (10% Pd/C, ~5-10 mol% Pd).

    • Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate to yield the final deprotected product.

Mechanistic Insights

The selectivity arises from the different mechanisms of nucleophilic attack. The reaction at the sulfonyl chloride is a direct nucleophilic substitution on sulfur, whereas the reaction at the carboxylic acid requires an activation step to form a reactive intermediate.

G sub Starting Material R-SO₂-Cl R'-COOH path1 Path 1: Direct Attack on -SO₂Cl Amine (R''NH₂) Base (TEA) R-SO₂-NHR'' R'-COOH sub:f1->path1:head Kinetically Favored (No Activation Needed) path2 Path 2: Attack on Activated -COOH 1. HATU, DIPEA 2. Amine (R''NH₂) R-SO₂-Cl R'-CO-NHR'' sub:f2->path2:head Requires Activation

Caption: Competing reaction pathways.

Troubleshooting and Practical Considerations

IssuePossible CauseSuggested Solution
Low yield in Sulfonamide formation (Protocol 1) Hydrolysis of sulfonyl chloride.Ensure all reagents and solvents are anhydrous. Run the reaction at 0 °C.
Formation of symmetrical sulfonyl anhydride Presence of water reacting with two molecules of sulfonyl chloride.Use strictly anhydrous conditions.
Side reaction at -COOH in Protocol 1 Use of a nucleophilic base or high temperature.Use a non-nucleophilic base (TEA, DIPEA). Maintain low reaction temperatures.
Incomplete amide coupling (Protocol 2) Insufficient activation or steric hindrance.Increase equivalents of coupling reagent and base. Allow for longer reaction times.
Difficult purification Residual DMF or coupling agent byproducts.Perform a thorough aqueous work-up. Byproducts of HATU/EDC are water-soluble.

Conclusion

The selective functionalization of molecules bearing both sulfonyl chloride and carboxylic acid groups is a readily achievable goal through the rational application of fundamental organic chemistry principles. By understanding the intrinsic reactivity differences, chemists can either leverage the kinetic preference for reaction at the sulfonyl chloride or override it by selectively activating the carboxylic acid. For ultimate control in complex syntheses, an orthogonal protecting group strategy provides a reliable and unambiguous route. The protocols and strategies outlined in this guide serve as a robust starting point for researchers and drug development professionals aiming to navigate this common synthetic challenge.

References

Strategic Protection of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid: A Guide to Orthogonal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

3-(Chlorosulfonyl)-4-fluorobenzoic acid is a pivotal bifunctional building block in medicinal chemistry and drug development, prized for its utility in constructing complex sulfonamides and aromatic derivatives. However, the presence of two highly reactive functional groups—a carboxylic acid and a sulfonyl chloride—on the same aromatic ring presents a significant synthetic challenge. Direct, selective manipulation of one group in the presence of the other is often impossible, necessitating a robust protecting group strategy. This guide provides an in-depth analysis of orthogonal protecting group strategies, enabling researchers to navigate the complexities of multi-step syntheses involving this versatile intermediate. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer a logical framework for selecting the optimal synthetic route.

Introduction: The Synthetic Challenge

The synthetic utility of this compound stems from its two distinct reactive centers. The sulfonyl chloride (-SO₂Cl) is a powerful electrophile, readily reacting with nucleophiles like amines to form stable sulfonamides, a common motif in pharmaceuticals.[1][2] Concurrently, the carboxylic acid (-COOH) provides a handle for forming amides, esters, or other functionalities. The challenge lies in their comparable reactivity under many standard conditions. For instance, the amine used to form a sulfonamide can also react with an activated carboxylic acid, and the basic conditions often employed can deprotonate the carboxylic acid, altering its reactivity and solubility.

Therefore, a successful multi-step synthesis hinges on the principle of orthogonal protection . This strategy involves the use of protecting groups that can be installed and, more importantly, removed under distinct, non-interfering conditions.[3][4][5] This allows for the sequential unmasking and reaction of each functional group, providing precise control over the synthetic outcome.

Strategic Decision Framework

The primary decision in any synthesis involving this building block is determining which functional group to react first. This choice dictates the entire protecting group strategy.

G start Synthetic Goal: Multi-step synthesis with This compound decision Which functional group to react first? start->decision path1 React -SO₂Cl First (e.g., Sulfonamide formation) decision->path1  -SO₂Cl   path2 React -COOH First (e.g., Amide formation) decision->path2  -COOH   protect_cooh Protect Carboxylic Acid (-COOH) path1->protect_cooh protect_so2cl Protect/Derivatize Sulfonyl Chloride (-SO₂Cl) path2->protect_so2cl strategy1 Strategy 1: Protect -COOH as an ester stable to sulfonamide formation conditions. protect_cooh->strategy1 strategy2 Strategy 2: Convert -SO₂Cl to a stable derivative (sulfonate ester or sulfonamide) that withstands -COOH activation. protect_so2cl->strategy2

Caption: Decision workflow for protecting group strategy.

Strategy 1: Reacting the Sulfonyl Chloride First

This is the more common approach, where the highly reactive sulfonyl chloride is reacted first, typically to form a sulfonamide. The key is to select a protecting group for the carboxylic acid that is stable to the reaction conditions (usually an amine and a non-nucleophilic base like pyridine or triethylamine in an aprotic solvent).

Protecting Groups for the Carboxylic Acid

Esters are the most prevalent protecting groups for carboxylic acids.[6] The choice of ester is critical and depends on the lability of other functional groups in the molecule.

Protecting GroupProtection MethodDeprotection ConditionsRationale & Stability
Methyl Ester SOCl₂, MeOH; or TMSCl, MeOHSaponification (e.g., LiOH, NaOH in THF/H₂O)[7]Simple and effective. Stable to anhydrous basic conditions used for sulfonylation but cleaved by aqueous base. Not ideal if other base-labile groups are present.
Benzyl Ester (Bn) Benzyl bromide, base; or Benzyl alcohol, acid catalystCatalytic Hydrogenolysis (H₂, Pd/C)[7]Highly Orthogonal Choice. Stable to both acidic and basic conditions. Cleavage by hydrogenolysis is exceptionally mild and neutral, preserving most other functional groups.
tert-Butyl Ester (t-Bu) Isobutylene, acid catalyst; or t-BuOH, DCCStrong Acid (e.g., Trifluoroacetic Acid - TFA)[8]Stable to base and hydrogenolysis. Ideal for an orthogonal strategy where acid-lability is desired for deprotection.
Silyl Ester (e.g., TBDMS) TBDMS-Cl, ImidazoleFluoride ion (e.g., TBAF); or mild acid[9][10]Generally too labile for multi-step synthesis and purification via chromatography, but can be used for temporary protection.[11]
Recommended Protocol: Benzyl Ester Protection

This protocol details the protection of the carboxylic acid as a benzyl ester, a robust and versatile choice.

Objective: To synthesize 4-fluoro-3-(chlorosulfonyl)benzoic acid benzyl ester.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add finely ground K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography (Hexanes/EtOAc gradient) to yield the pure benzyl ester.

With the benzyl ester in hand, the sulfonyl chloride can be reacted with a desired amine. Subsequently, the benzyl group is selectively removed via hydrogenolysis.

Protocol: Benzyl Ester Deprotection

Objective: To deprotect the benzyl ester to reveal the free carboxylic acid.

Materials:

  • Protected benzyl ester

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the benzyl ester in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Purge the flask with nitrogen, then introduce hydrogen gas (typically via a balloon).

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Strategy 2: Reacting the Carboxylic Acid First

This approach is necessary when the desired transformation involves the carboxylic acid, such as forming an amide via an acid chloride intermediate. Thionyl chloride (SOCl₂) or oxalyl chloride, used to make the acid chloride, would also react with an unprotected sulfonyl chloride. Therefore, the sulfonyl chloride must first be converted into a more stable derivative.

Derivatization of the Sulfonyl Chloride

The sulfonyl chloride is not "protected" in the traditional sense but is converted into a less reactive functional group that is stable to the conditions of carboxyl group activation and reaction.

DerivativeFormation MethodStability & Use
Sulfonate Ester React -SO₂Cl with an alcohol (e.g., neopentyl alcohol, trifluoroethanol)[12]Sterically hindered (e.g., neopentyl) or electron-deficient (e.g., trifluoroethyl) sulfonate esters are highly stable to a wide range of nucleophilic and acidic conditions.[12][13] They are generally difficult to cleave back to the sulfonic acid, but this strategy is useful if the sulfonate ester itself is the final desired product or can be used in subsequent cross-coupling reactions.
Sulfonamide React -SO₂Cl with an amine (e.g., ammonia, aniline)Extremely stable to acidic and basic conditions.[14] This effectively "protects" the sulfonyl chloride functionality. While cleavage back to the sulfonyl chloride is not feasible, specific sulfonamides (e.g., Ns-amides) can be cleaved under reductive conditions, offering an orthogonal handle.[14]
Recommended Protocol: Conversion to a Neopentyl Sulfonate Ester

Neopentyl sulfonate esters are known for their exceptional stability due to steric hindrance, making them resistant to nucleophilic attack.[12][13]

Objective: To synthesize the neopentyl ester of 3-(carboxy)-2-fluorobenzenesulfonic acid.

Materials:

  • This compound

  • Neopentyl alcohol

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C.

  • Add pyridine (1.2 eq) dropwise, followed by neopentyl alcohol (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the stable sulfonate ester, which can now be carried forward for reactions at the carboxylic acid position.

Integrated Orthogonal Strategy: A Workflow Example

This workflow illustrates the power of an orthogonal approach to synthesize a theoretical complex molecule.

Goal: Synthesize a molecule by first forming a sulfonamide and then an amide at the carboxyl position.

G cluster_0 Phase 1: -SO₂Cl Reaction cluster_1 Phase 2: -COOH Reaction A Start: 3-(ClSO₂)-4-F-Benzoic Acid B Step 1: Protect -COOH Reagents: BnBr, K₂CO₃ Product: Benzyl Ester A->B Benzyl Protection C Step 2: Form Sulfonamide Reagents: R¹-NH₂, Pyridine Product: Protected Sulfonamide B->C Sulfonylation D Step 3: Deprotect -COOH Reagents: H₂, Pd/C (Orthogonal Deprotection) Product: Free Acid Sulfonamide C->D Hydrogenolysis E Step 4: Form Amide Reagents: R²-NH₂, EDC/HOBt Product: Final Molecule D->E Amide Coupling F Final Product E->F

Caption: Example workflow using an orthogonal Benzyl/Sulfonamide strategy.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low yield of esterification Incomplete deprotonation of carboxylic acid; Wet reagents/solvents.Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃). Ensure all glassware and solvents are rigorously dried.
Hydrolysis of sulfonyl chloride during reaction Presence of water in reagents or atmosphere.Perform reactions under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and freshly opened reagents.
Incomplete hydrogenolysis (benzyl deprotection) Catalyst poisoning or poor quality; Insufficient H₂ pressure.Use fresh, high-quality Pd/C catalyst. Ensure vigorous stirring and a positive pressure of H₂. Adding a drop of acetic acid can sometimes accelerate the reaction.
Side reactions during acid chloride formation Reaction with the sulfonyl chloride group.Ensure the sulfonyl chloride is adequately protected as a stable sulfonate ester or sulfonamide before attempting to form the acid chloride from the carboxylic acid.

References

Application Note: 3-(Chlorosulfonyl)-4-fluorobenzoic Acid as a Versatile Electrophilic Fragment for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of lead compounds by utilizing small, low-molecular-weight molecules to explore a target's binding landscape.[1][2][3][4] The incorporation of electrophilic "warheads" into these fragments enables the formation of covalent bonds with target proteins, an approach that can deliver inhibitors with enhanced potency, prolonged duration of action, and improved selectivity.[5][6] This guide details the application of 3-(Chlorosulfonyl)-4-fluorobenzoic acid, a versatile and reactive fragment, in covalent FBDD campaigns. We provide an in-depth analysis of its chemical properties and present detailed protocols for its use in screening, hit validation, and site-of-action mapping, primarily leveraging mass spectrometry-based techniques.

Introduction to Covalent Fragment-Based Drug Discovery

FBDD begins by screening libraries of small molecules (typically < 300 Da) to identify those that bind to a protein of interest, albeit often with weak affinity.[2][7] These "hits" serve as high-quality starting points for optimization into potent leads.[8] Covalent FBDD equips these fragments with a reactive electrophile, designed to form a stable, covalent bond with a nucleophilic amino acid residue (e.g., Cysteine, Lysine, Tyrosine, Serine) on the target protein.[9][10][11] This strategy offers several advantages:

  • Potency from Proximity: The covalent bond can convert a weak, transient interaction into a potent, irreversible one.

  • Simplified Detection: The permanent nature of the modification makes hit detection straightforward, particularly with methods like mass spectrometry.[12][13]

  • Targeting Challenging Sites: Covalent fragments can effectively probe shallow binding pockets or sites that are otherwise difficult to target with reversible binders.

The sulfonyl halide functional group has emerged as a powerful warhead in this context. Specifically, the Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has enabled the development of probes that can target a broader range of amino acids beyond cysteine.[9][10][14]

The Fragment: this compound

This compound is a commercially available fragment that serves as an excellent starting point for a covalent FBDD campaign. Its structure incorporates three key features: a reactive sulfonyl chloride warhead, a central phenyl scaffold, and a carboxylic acid group for molecular recognition and synthetic elaboration.

Physicochemical Properties

The properties of this fragment align well with the principles of FBDD, often referred to as the "Rule of Three".[1]

PropertyValueSource
CAS Number 2267-40-5[15]
Molecular Formula C₇H₄ClFO₄S[15]
Molecular Weight 238.62 g/mol
Appearance White to off-white solid[15][16]
Topological Polar Surface Area 79.8 Ų[15]
Hydrogen Bond Acceptors 5[15]
Rotatable Bonds 2[15]
The Sulfonyl Chloride Warhead: Reactivity and Application

The sulfonyl chloride (-SO₂Cl) group is a key feature of this fragment. It is a competent electrophile that can react with a range of nucleophilic amino acid side chains.

  • Expertise & Experience: It is crucial to understand that sulfonyl chlorides are generally more reactive and less stable under aqueous conditions than their sulfonyl fluoride (-SO₂F) counterparts.[17][18] This "Goldilocks" reactivity is a central theme in covalent drug design.[9] While the high reactivity of a sulfonyl chloride might lead to concerns about non-specific binding, it can be strategically advantageous for initial library screening to robustly identify available nucleophiles in or near a binding pocket. Hits identified using this more reactive probe can then be re-synthesized as the corresponding, more stable sulfonyl fluorides for further, more refined biological characterization and lead optimization. This approach uses the sulfonyl chloride as a discovery tool to identify tractable sites.

A General Workflow for Covalent FBDD

A typical covalent FBDD campaign follows a structured, multi-stage process designed to identify hits, validate their binding, and provide a clear path toward optimization. Mass spectrometry (MS) is a central technology in this workflow due to its ability to directly detect the mass change associated with covalent modification.[19][20][21][22]

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validate Phase 3: Validation & Characterization cluster_optimize Phase 4: Optimization prep Fragment Handling & Stock Preparation qc Purity & Stability QC prep->qc screen Primary Screen: Intact Protein MS qc->screen confirm Hit Confirmation (Dose-Response MS) screen->confirm mapping Site of Action Mapping (Peptide Mapping LC-MS/MS) confirm->mapping ortho Orthogonal Validation (e.g., DSF, Enzymatic Assay) confirm->ortho sar Structure-Activity Relationship (SAR) mapping->sar ortho->sar lead_opt Hit-to-Lead Optimization sar->lead_opt xtal Co-crystallography xtal->lead_opt

Caption: High-level workflow for a covalent fragment-based drug discovery campaign.

Experimental Protocols

The following protocols provide a detailed methodology for utilizing this compound in a covalent FBDD screen.

Protocol 1: Fragment Handling and Stock Solution Preparation

Rationale: Proper handling and preparation of the fragment stock are critical for ensuring reproducibility and avoiding compound degradation. Sulfonyl chlorides can be sensitive to moisture.

  • Handling: Upon receipt, store this compound under inert gas (e.g., Argon) at 2-8°C.[16] Handle the solid powder in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[23][24]

  • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) for preparing the primary stock solution to minimize hydrolysis of the sulfonyl chloride.

  • Stock Preparation:

    • Allow the vial containing the fragment to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving the appropriate mass of the fragment in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small volumes in sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store at -20°C or -80°C for long-term use.

Protocol 2: Primary Screening via Intact Protein Mass Spectrometry

Rationale: Intact protein MS is a direct and highly sensitive method for identifying covalent modification.[20][25] A mass shift corresponding to the molecular weight of the fragment indicates a covalent binding event.[22]

Typical Experimental Conditions:

ParameterRecommended ValueRationale
Target Protein Conc. 5-10 µMSufficient for robust signal detection by ESI-MS.
Fragment Conc. 50-200 µM (5-20x excess)Molar excess drives the covalent reaction.
Incubation Buffer MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.5)Avoids non-volatile salts that interfere with MS.
Incubation Time 1 - 4 hours (Time-course recommended)Allows for sufficient reaction while monitoring reactivity.
Incubation Temperature Room Temperature or 37°CBalances reaction rate with protein stability.
Control Samples DMSO vehicle control; Denatured protein controlDifferentiates fragment-specific binding from non-specific reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the target protein and incubation buffer. Add this compound from the DMSO stock to the final desired concentration (ensure the final DMSO concentration is consistent across all samples and typically ≤ 2%).

  • Incubation: Incubate the reaction mixtures at the chosen temperature for the desired length of time.

  • Quenching (Optional): The reaction can be quenched by adding 0.1% formic acid to denature the protein and stop further reaction.

  • LC-MS Analysis:

    • Inject the samples onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The LC step is crucial for desalting the protein before MS analysis.

    • Use a gradient of water and acetonitrile (both containing 0.1% formic acid) to elute the protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra of the protein to obtain its zero-charge mass.

    • Compare the mass of the protein incubated with the fragment to the DMSO control. A mass increase of ~220.6 Da (mass of fragment minus HCl) confirms covalent modification.

Hit_Triage start Primary Screen Result (Intact Mass Data) mass_shift Mass Shift Observed (+220.6 Da)? start->mass_shift no_hit Discard (Non-binder) mass_shift->no_hit No hit Potential Hit mass_shift->hit Yes validate Proceed to Validation: - Dose Response - Site Mapping hit->validate

Caption: Decision tree for hit triage following the primary MS screen.
Protocol 3: Hit Validation and Site-of-Action Mapping

Rationale: Once a hit is identified, it is essential to confirm the modification and identify the specific amino acid residue that has been targeted. This is achieved using bottom-up proteomics (peptide mapping).[19]

  • Dose-Response Confirmation: Repeat the intact MS experiment with a serial dilution of the fragment to confirm a concentration-dependent increase in protein modification. This helps rule out artifacts and provides a preliminary assessment of reactivity.

  • Sample Preparation for Peptide Mapping:

    • Take the protein sample that shows significant modification from the intact MS experiment.

    • Reduction & Alkylation: Reduce disulfide bonds with DTT and alkylate the resulting free cysteines with iodoacetamide. Expert Tip: This step is critical to denature the protein fully and prevent disulfide scrambling, ensuring efficient digestion.

    • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.

    • The instrument will perform a full MS scan to measure the masses of the peptides, followed by MS/MS scans (fragmentation) of selected peptides.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the known sequence of the target protein.

    • Search for peptides that have a mass modification corresponding to the fragment (+220.6 Da). The MS/MS fragmentation pattern of the modified peptide will pinpoint the exact amino acid that bears the modification.

Reaction_Mechanism cluster_reactants cluster_products Fragment R-SO₂-Cl (Fragment) Adduct R-SO₂-Nu-Protein (Covalent Adduct) Fragment->Adduct Covalent Bond Formation Protein Protein-Nu-H (e.g., Lysine, Tyrosine) Protein->Adduct plus + LeavingGroup H-Cl plus2 +

Caption: General reaction of the sulfonyl chloride fragment with a protein nucleophile.

Safety and Handling

This compound is a reactive chemical that requires careful handling.

  • Hazards: Causes severe skin burns and eye damage.[24] It is corrosive and reacts with water.

  • Precautions:

    • Always handle in a chemical fume hood.[26]

    • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash goggles, and a lab coat.[23][24][27]

    • Avoid breathing dust or fumes.[23][24]

    • Store in a tightly closed container in a cool, dry, well-ventilated place.[23][27]

    • In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[24]

References

One-Pot Synthesis of Functionalized Benzofluorosulfonamides: An Application Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Sulfonamides in Medicinal Chemistry

The benzenesulfonamide scaffold is a well-established pharmacophore, integral to a multitude of approved therapeutic agents.[1][2] Its prevalence in drug design stems from its ability to act as a bioisostere for amides, offering improved metabolic stability and unique molecular interaction profiles.[3] The strategic incorporation of fluorine atoms into this scaffold can dramatically enhance a molecule's pharmacological properties, including binding affinity, metabolic stability, and membrane permeability.[4][5] This guide provides a comprehensive protocol for a modern, efficient one-pot synthesis of functionalized benzofluorosulfonamides, tailored for researchers and professionals in drug development.

This application note will focus on a cutting-edge, one-pot decarboxylative fluorosulfonylation reaction. This method offers a significant advantage over traditional multi-step syntheses by utilizing readily available aromatic carboxylic acids as starting materials, thereby streamlining the synthetic process and broadening the accessible chemical space for drug discovery programs.[3]

Core Principles and Mechanistic Insights

The traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines.[6] However, the synthesis of the requisite sulfonyl chlorides can be challenging. The one-pot decarboxylative halosulfonylation strategy circumvents this by generating the sulfonyl halide in situ from a carboxylic acid.[3] This process is particularly valuable for creating diverse libraries of compounds for high-throughput screening.

The reaction proceeds through a copper-catalyzed decarboxylation of an aromatic carboxylic acid, which then reacts with a sulfur dioxide source and a fluorinating agent to form the key aryl sulfonyl fluoride intermediate. This intermediate is then directly reacted with a desired amine in the same reaction vessel to yield the final functionalized benzofluorosulfonamide.

G cluster_0 One-Pot Synthesis Workflow Start Aromatic Carboxylic Acid + Amine Step1 Copper-Catalyzed Decarboxylative Halosulfonylation Start->Step1 Reagents: Cu Catalyst, SO2 source, Fluorinating agent Intermediate In situ generation of Aryl Sulfonyl Fluoride Step1->Intermediate Step2 Nucleophilic Attack by Amine Intermediate->Step2 Addition of Amine Product Functionalized Benzofluorosulfonamide Step2->Product

Caption: High-level workflow for the one-pot synthesis of benzofluorosulfonamides.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative example for the synthesis of a functionalized benzofluorosulfonamide. Researchers should optimize conditions for their specific substrates.

Materials and Reagents:

  • Aromatic carboxylic acid (e.g., 4-fluorobenzoic acid)

  • Amine (e.g., morpholine)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium metabisulfite (SO2 source)

  • Selectfluor® (N-Fluorobis(phenylsulfonyl)imide) (Fluorinating agent)

  • Triethylamine (Et3N)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, combine the aromatic carboxylic acid (1.0 mmol), copper(I) iodide (0.1 mmol), and 1,10-phenanthroline (0.1 mmol).

  • Addition of Reagents: Add potassium metabisulfite (1.5 mmol) and Selectfluor® (1.2 mmol).

  • Solvent and Degassing: Add anhydrous acetonitrile (5 mL) and degas the mixture with nitrogen for 10 minutes.

  • Heating: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Amine Addition: Once the formation of the sulfonyl fluoride is complete (as indicated by monitoring), cool the reaction mixture to room temperature. Add triethylamine (2.0 mmol) followed by the amine (1.2 mmol).

  • Final Reaction: Stir the mixture at room temperature for an additional 2-4 hours.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation and Expected Results

The following table provides representative data for the synthesis of various functionalized benzofluorosulfonamides using the described one-pot protocol. Yields are indicative and may vary based on the specific substrates used.

EntryAromatic Carboxylic AcidAmineProductYield (%)
14-Fluorobenzoic acidMorpholine4-(4-Fluorophenylsulfonyl)morpholine75
23-Methoxybenzoic acidPiperidine1-(3-Methoxyphenylsulfonyl)piperidine68
32-Naphthoic acidBenzylamineN-Benzylnaphthalene-2-sulfonamide72
4Thiophene-2-carboxylic acidAnilineN-Phenylthiophene-2-sulfonamide65

Visualization of the Reaction Mechanism

The detailed mechanism involves several key steps, beginning with the formation of a copper carboxylate species.

G cluster_1 Detailed Reaction Mechanism Start Ar-COOH + Cu(I) Step1 Formation of Copper Carboxylate (Ar-COO-Cu) Start->Step1 Step2 Decarboxylation to form Ar-Cu species Step1->Step2 Step3 Reaction with SO2 source Step2->Step3 Intermediate1 Ar-SO2-Cu intermediate Step3->Intermediate1 Step4 Oxidative Fluorination with Electrophilic Fluorine Source Intermediate1->Step4 Intermediate2 Aryl Sulfonyl Fluoride (Ar-SO2F) Step4->Intermediate2 Step5 Nucleophilic attack by Amine (R2NH) Intermediate2->Step5 Product Final Product (Ar-SO2NR2) Step5->Product

Caption: Proposed mechanistic pathway for the one-pot decarboxylative fluorosulfonylation.

Troubleshooting and Expert Recommendations

  • Low Yield:

    • Cause: Incomplete reaction or side reactions.

    • Solution: Ensure all reagents are anhydrous, and the reaction is performed under an inert atmosphere. Optimize the reaction time and temperature for your specific substrates. The choice of ligand for the copper catalyst can also influence the yield.

  • Formation of Side Products:

    • Cause: The sulfonyl fluoride intermediate may be sensitive to certain functional groups.

    • Solution: Protect sensitive functional groups on the amine or carboxylic acid before the reaction. Alternatively, a two-step procedure where the sulfonyl fluoride is isolated before reacting with the amine might be necessary for complex substrates.

  • Difficulty in Purification:

    • Cause: Similar polarity of the product and unreacted starting materials or byproducts.

    • Solution: Adjust the eluent system for column chromatography. A preliminary aqueous workup is crucial to remove inorganic salts.

Conclusion: A Versatile Tool for Modern Drug Discovery

The one-pot synthesis of functionalized benzofluorosulfonamides via decarboxylative fluorosulfonylation represents a significant advancement in synthetic efficiency.[3] This method provides a rapid and versatile route to a class of compounds with high potential in medicinal chemistry.[4][5] By leveraging readily available starting materials and minimizing purification steps, this protocol is well-suited for the rapid generation of compound libraries for biological screening, accelerating the drug discovery process.

References

Troubleshooting & Optimization

Preventing hydrolysis of 3-(Chlorosulfonyl)-4-fluorobenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Chlorosulfonyl)-4-fluorobenzoic acid (CAS No. 2267-40-5). This resource is designed for researchers, chemists, and drug development professionals to address the primary challenge encountered when working with this versatile reagent: its susceptibility to hydrolysis. By understanding the underlying chemistry and implementing the robust protocols outlined here, you can ensure the integrity of your starting material and the success of your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it useful?

This compound is a bifunctional organic compound featuring a carboxylic acid group and a highly reactive sulfonyl chloride group.[1] This dual functionality makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages, a cornerstone reaction for synthesizing diverse sulfonamide derivatives.[2][3] These derivatives are prominent in drug discovery, with applications as antibacterial, anti-inflammatory, and anticancer agents.[3][4]

Q2: Why is hydrolysis of the sulfonyl chloride group a significant problem?

The sulfonyl chloride group is highly electrophilic and, therefore, extremely sensitive to moisture. Water acts as a nucleophile, attacking the sulfur atom and leading to the rapid and irreversible formation of the corresponding sulfonic acid (3-sulfo-4-fluorobenzoic acid). This hydrolysis not only consumes your reagent but also introduces a significant impurity that can be difficult to remove and may interfere with subsequent reactions or purification steps.[5] The presence of sulfonic acid is one of the most common impurities found in reactions involving sulfonyl chlorides.[5]

Q3: How can I visually identify if my this compound has hydrolyzed?

The pure compound is a white to off-white solid powder.[6][7] While slight degradation may not be visually apparent, significant hydrolysis can sometimes lead to a change in appearance, such as clumping or a sticky consistency, due to the presence of the more hygroscopic sulfonic acid. However, the most reliable methods for detecting hydrolysis are analytical techniques like NMR or HPLC.[8]

Q4: What are the ideal storage conditions to prevent hydrolysis?

To maintain the integrity of this compound, strict moisture exclusion is critical. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[6][9] The container must be tightly sealed to prevent the ingress of atmospheric moisture.

Troubleshooting Guide: Preventing Hydrolysis During Reactions

This section provides in-depth solutions to common issues encountered during the use of this compound in synthesis.

Issue 1: Low yield of desired sulfonamide product, with significant recovery of starting amine.

Root Cause: This is a classic symptom of sulfonyl chloride hydrolysis. If the reagent hydrolyzes before it can react with your amine, the reaction will not proceed, leaving the amine unreacted.

Solution: Implement Rigorous Anhydrous Techniques.

The key to success is the scrupulous exclusion of water from your reaction system.

Workflow for Ensuring Anhydrous Conditions

cluster_prep Preparation Phase cluster_reaction Reaction Phase A Dry all glassware in an oven (>120°C) overnight. B Assemble glassware hot and cool under a stream of inert gas (N2 or Ar). A->B D Dissolve amine and base (if used) in anhydrous solvent under inert atmosphere. B->D C Use freshly distilled or commercially available anhydrous solvents. E Add 3-(Chlorosulfonyl)-4-fluorobenzoic acid portion-wise as a solid or as a solution in anhydrous solvent. D->E F Maintain inert atmosphere throughout the reaction (e.g., using a balloon). E->F cluster_hydrolysis Hydrolysis Pathway cluster_workup Aqueous Wash Strategy A R-SO₂Cl (Sulfonyl Chloride) [Organic Soluble] B R-SO₃H (Sulfonic Acid) [Water Soluble] A->B  Hydrolysis H2O H₂O (Water) H2O->B C Reaction Mixture in Organic Solvent D Wash with Water or dilute aq. NaHCO₃ C->D E Organic Layer: Desired Product (R-SO₂-NR'R'') D->E  Separation F Aqueous Layer: Sulfonic Acid Salt (R-SO₃⁻Na⁺) [Discard] D->F  Extraction

References

Identifying common side products in amination of 3-(Chlorosulfonyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the amination of 3-(chlorosulfonyl)-4-fluorobenzoic acid. Here, you will find troubleshooting advice and frequently asked questions to help you identify and mitigate common side products, ensuring the integrity and purity of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing an unexpected peak in my LC-MS analysis after aminating this compound. What could it be?

A1: Several common side products can form during this reaction. The most likely culprits are the hydrolysis product of the starting material, a disubstituted impurity, or unreacted starting material. Less common, but possible, are products arising from reactions with the solvent or self-condensation.

To help identify the impurity, consider the following common side products and their expected mass:

Side Product Chemical Name Molecular Formula Molecular Weight ( g/mol ) Potential Cause
Hydrolysis Product4-Fluoro-3-sulfamoylbenzoic acidC₇H₆FNO₄S219.19Presence of water in reactants or solvent.
Dimer ImpurityStructure-dependentVariesVariesReaction with a bifunctional amine or self-condensation.
Unreacted Starting MaterialThis compoundC₇H₄ClFO₄S238.62Incomplete reaction, insufficient amine, or low reaction temperature.

A high-resolution mass spectrometry (HRMS) analysis is the most effective way to determine the elemental composition of the unknown peak and compare it against these possibilities.

Q2: My reaction yield is consistently low, and I'm isolating a significant amount of a water-soluble byproduct. What's happening and how can I fix it?

A2: This strongly suggests the hydrolysis of your starting material, this compound. The sulfonyl chloride functional group is highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[1] This reaction consumes your starting material and forms 4-fluoro-3-sulfamoylbenzoic acid, which is more polar and water-soluble than your desired aminated product.[2]

Troubleshooting Steps to Minimize Hydrolysis:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C) and cool it under a stream of inert gas (nitrogen or argon) before use.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but if you are drying your own, ensure the water content is minimal (e.g., <50 ppm).

    • Dry your amine reactant if it is suspected to contain water.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Amine Stoichiometry: Use a slight excess of the amine. This ensures that the amine is available to react with the sulfonyl chloride before water can. However, a large excess can sometimes lead to other side reactions.

  • Order of Addition: Add the this compound (or a solution of it) slowly to the solution of the amine. This ensures that the amine is always in excess relative to the sulfonyl chloride, favoring the desired amination reaction.

Below is a diagram illustrating the competition between the desired amination and the hydrolysis side reaction.

G SM 3-(Chlorosulfonyl)- 4-fluorobenzoic acid Product Desired Sulfonamide Product SM->Product Desired Reaction Hydrolysis Hydrolysis Side Product (4-Fluoro-3-sulfamoylbenzoic acid) SM->Hydrolysis Side Reaction Amine Amine (R-NH2) Amine->Product Water Water (H2O) Water->Hydrolysis

Caption: Competing reaction pathways for this compound.

Q3: I'm using a primary amine and I'm observing a higher molecular weight impurity that seems to be related to my product. What could this be?

A3: You are likely observing the formation of a disubstituted side product. With primary amines (R-NH₂), after the initial sulfonamide formation, the remaining N-H bond is still acidic and can be deprotonated. The resulting anion can then react with a second molecule of this compound. This is more likely to occur if a strong base is used or if the reaction temperature is high.

Visualizing the Formation of the Disubstituted Side Product:

G cluster_0 Step 1: Desired Amination cluster_1 Step 2: Undesired Second Amination SM1 3-(Chlorosulfonyl)- 4-fluorobenzoic acid Product1 Monosubstituted Sulfonamide SM1->Product1 Amine Primary Amine (R-NH2) Amine->Product1 Product1_depro Deprotonated Sulfonamide Product1->Product1_depro Base Product1->Product1_depro SM2 3-(Chlorosulfonyl)- 4-fluorobenzoic acid Product2 Disubstituted Side Product SM2->Product2 Product1_depro->Product2

Caption: Stepwise formation of a disubstituted side product.

Mitigation Strategies:

  • Control Stoichiometry: Use a stoichiometry of approximately 1:1 between the sulfonyl chloride and the primary amine. A slight excess of the amine can be beneficial to drive the initial reaction to completion without promoting the second addition.

  • Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct. Stronger bases like sodium hydride could deprotonate the newly formed sulfonamide and promote the side reaction.

  • Temperature Control: Running the reaction at a lower temperature can help to control the reactivity and reduce the likelihood of the second amination.

Q4: How can I confirm the identity of these side products and quantify them?

A4: A combination of chromatographic and spectroscopic techniques is recommended.

Analytical Workflow for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating the components of your reaction mixture.[3][4][5]

    • Method Development: A reverse-phase C18 column is a good starting point.[4] A gradient elution using a mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) will likely provide good separation of the starting material, product, and polar side products.

    • Detection: A UV detector is standard. The aromatic nature of all components should allow for detection at wavelengths around 254 nm or 280 nm. A photodiode array (PDA) detector can provide UV spectra for each peak, which can aid in identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer will provide the molecular weight of each separated component, which is invaluable for identification.

  • Isolation and Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of a significant and persistent impurity, it may be necessary to isolate it.

    • Isolation: Preparative HPLC or column chromatography can be used to isolate the impurity.

    • NMR Analysis: ¹H NMR, ¹³C NMR, and 2D NMR (like COSY and HMBC) experiments will provide detailed structural information to confirm the identity of the side product.[3][5]

Protocol for a Generic HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

References

Technical Support Center: Purification of Products Derived from 3-(Chlorosulfonyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Chlorosulfonyl)-4-fluorobenzoic acid and its derivatives. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered during the synthesis of novel compounds from this versatile building block. The inherent reactivity of the chlorosulfonyl group, while synthetically useful, often leads to specific impurities that require targeted purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with derivatives of this compound?

A1: The primary impurities typically arise from the reactivity of the sulfonyl chloride group. The most common is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride.[1] This can occur if there is any moisture present in your reaction setup. Other potential impurities include unreacted starting materials and by-products from side reactions, depending on your specific synthetic route.

Q2: My final sulfonamide product, derived from this compound, is showing a persistent impurity at the baseline on my TLC plate. What could this be and how do I remove it?

A2: A highly polar impurity that sticks to the baseline on a silica gel TLC plate is often the sulfonic acid by-product. This is due to the high polarity of the sulfonic acid group. To remove this, you can employ an aqueous workup. Dissolve your crude product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. The basic wash will deprotonate the acidic sulfonic acid, forming a salt that is soluble in the aqueous layer and can be separated.

Q3: I am struggling to recrystallize my sulfonamide derivative. Can you suggest some solvent systems?

A3: Recrystallization is an excellent method for purifying solid sulfonamide derivatives. The choice of solvent is critical and depends on the polarity of your specific molecule. A good starting point is a binary solvent system, such as ethyl acetate/n-hexane or dichloromethane/petroleum ether.[2] You can also explore protic solvents like ethanol or isopropanol, sometimes with the addition of water to induce crystallization. For molecules with acidic or basic functionalities, crystallization of the corresponding salt can be an effective strategy.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your purification workflows.

Problem 1: Significant amount of sulfonic acid impurity observed in the final product.
  • Cause: The presence of the sulfonic acid is a common issue, primarily due to the hydrolysis of the sulfonyl chloride starting material or an intermediate.[1]

  • Prevention:

    • Anhydrous Conditions: It is crucial to maintain strict anhydrous conditions throughout your reaction. This includes using dry solvents and reagents and running the reaction under an inert atmosphere like nitrogen or argon.[1]

    • Controlled Quenching: When quenching the reaction, do so at a low temperature, for instance, by pouring the reaction mixture onto ice. This minimizes the hydrolysis of any unreacted sulfonyl chloride.[1]

  • Removal:

    • Aqueous Extraction: As mentioned in the FAQ, an aqueous wash with a mild base (e.g., sodium bicarbonate) is effective. The resulting sulfonate salt will be extracted into the aqueous phase.

    • Acidic Scrubbing: For crude liquid organosulfonyl chlorides, scrubbing with an aqueous solution of hydrochloric acid can effectively remove the more water-soluble sulfonic acid.[1]

Problem 2: Difficulty in separating the desired product from unreacted starting amine.
  • Cause: If the polarity of your product and the starting amine are very similar, separation by column chromatography can be challenging.

  • Solution:

    • Acidic Wash: If your product is not basic, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the starting amine, forming a salt that will move into the aqueous layer.

    • Chromatography Optimization: If an acidic wash is not feasible, carefully optimize your column chromatography conditions. A shallow gradient of a more polar solvent can improve separation. Consider using a different solvent system altogether.

Problem 3: The purified product is an oil, but it is expected to be a solid.
  • Cause: The presence of residual solvent or minor impurities can prevent crystallization.

  • Solution:

    • High Vacuum Drying: Ensure all solvent has been removed by drying the oil under a high vacuum for an extended period. Gentle heating can sometimes aid this process, but be cautious of product decomposition.

    • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture. This can often induce crystallization of the desired product, which can then be collected by filtration.

    • Recrystallization from a different solvent system: If trituration fails, attempt recrystallization from a completely different solvent system.

Experimental Protocols & Workflows

General Workflow for Sulfonamide Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis of a sulfonamide from this compound and its subsequent purification.

References

Technical Support Center: Troubleshooting Low Reactivity of Amines with 3-(Chlorosulfonyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers working with 3-(Chlorosulfonyl)-4-fluorobenzoic acid. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for one of the most common challenges encountered: low reactivity or yield when forming sulfonamides with various amines. By understanding the underlying chemical principles, you can diagnose issues and rationally design your experiments for optimal success.

Section 1: Troubleshooting Common Issues (Q&A Format)

This section addresses the most frequently encountered problems in a direct question-and-answer format.

Q1: Why is my reaction showing no or very low conversion to the desired sulfonamide?

Low conversion is the most common issue and can stem from several factors related to the nucleophilicity of the amine, the reaction conditions, or the integrity of the starting materials.

Possible Causes & Solutions:

  • Low Nucleophilicity of the Amine:

    • Steric Hindrance: Amines with bulky groups near the nitrogen atom (e.g., diisopropylamine, t-butylamine) will react slowly due to steric hindrance, which impedes their approach to the electrophilic sulfur atom.[1][2]

    • Electronic Effects: Aromatic amines (e.g., anilines) where the nitrogen's lone pair is delocalized into the aromatic ring are less nucleophilic than aliphatic amines. Electron-withdrawing groups on the aromatic ring will further decrease nucleophilicity.

    • Solution: For poorly reactive amines, more forcing conditions are required. This includes increasing the reaction temperature, extending the reaction time, or using a more activating solvent. In some cases, specialized catalysts like indium can be used to facilitate the sulfonylation of sterically hindered or less nucleophilic amines.[2][3]

  • Inadequate Base:

    • Incorrect pKa: The base must be strong enough to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. However, a base that is too strong can promote side reactions.

    • Nucleophilic Base: A base like pyridine can sometimes act as a nucleophile itself, reacting with the sulfonyl chloride to form a sulfonylpyridinium salt. While this intermediate is often more reactive, it can also lead to complications.

    • Solution: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[4] For many standard reactions, 2-3 equivalents of TEA are effective.[1]

  • Hydrolysis of the Sulfonyl Chloride:

    • Cause: this compound is highly sensitive to moisture. Any water present in the solvent, on the glassware, or in the amine or base will rapidly hydrolyze the sulfonyl chloride to the unreactive sulfonic acid.[5][6]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle over molecular sieves). Ensure the amine and base are dry. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: My reaction is messy with multiple side products. What is happening?

The formation of multiple products points to competing reaction pathways.

Possible Causes & Solutions:

  • Reaction with the Carboxylic Acid: The amine could potentially react with the carboxylic acid group on the this compound to form an amide. This is generally much slower than the reaction with the sulfonyl chloride but can occur at elevated temperatures or with highly reactive amines.

    • Solution: This is rarely the primary issue as the sulfonyl chloride is significantly more electrophilic. If suspected, running the reaction at a lower temperature (e.g., 0 °C to room temperature) should favor the desired sulfonamide formation.[1]

  • Double Reaction (for Primary Amines): If a primary amine (R-NH₂) is used with a strong, unhindered base, the initially formed sulfonamide (R-NH-SO₂Ar) still has an acidic proton. Deprotonation can lead to a second reaction with another molecule of the sulfonyl chloride, forming a di-sulfonylated amine (R-N(SO₂Ar)₂).

    • Solution: Use a stoichiometric amount of the amine or a slight excess (e.g., 1.1 equivalents). Avoid using a large excess of a strong base early in the reaction.

  • Reaction with Solvent: Some solvents can compete with the amine. For example, in protic solvents like alcohols, the formation of a sulfonate ester is possible.

    • Solution: Use inert, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).[1]

Q3: I see a significant amount of a water-soluble byproduct. What is it and how can I prevent it?

This is a classic sign of sulfonyl chloride hydrolysis. The byproduct is 4-fluoro-3-(sulfo)benzoic acid, formed from the reaction of the sulfonyl chloride with water.[7][8]

Prevention:

  • Strict Anhydrous Conditions: This is the most critical factor. Dry your solvents, reagents, and glassware meticulously.

  • Order of Addition: Add the sulfonyl chloride solution dropwise to the mixture of the amine and base. This ensures the amine is present to react immediately, minimizing the sulfonyl chloride's exposure time to trace moisture.

Section 2: Understanding the Core Chemistry

A deeper understanding of the reaction mechanism and the factors influencing it is key to effective troubleshooting.

The Reaction Mechanism

The formation of a sulfonamide from an amine and a sulfonyl chloride is a nucleophilic acyl substitution reaction at the sulfur center. The reaction proceeds via a concerted SN2-like mechanism or a stepwise addition-elimination pathway through a transient trigonal bipyramidal intermediate.[9][10]

G Start Low / No Conversion? CheckAmine Is amine sterically hindered or electron-poor? Start->CheckAmine Yes CheckConditions Are conditions strictly anhydrous? CheckAmine->CheckConditions No IncreaseTemp Increase Temperature & Reaction Time CheckAmine->IncreaseTemp Yes CheckBase Is the base appropriate? CheckConditions->CheckBase Yes DryReagents Oven-dry glassware. Use anhydrous solvent. Run under N₂/Ar. CheckConditions->DryReagents No UseHinderedBase Use TEA or DIPEA (2-3 eq) CheckBase->UseHinderedBase No Success Reaction Successful CheckBase->Success Yes IncreaseTemp->Success

References

Technical Support Center: Work-up Procedures for 3-(Chlorosulfonyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-(Chlorosulfonyl)-4-fluorobenzoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols for removing unreacted starting material from your reaction mixtures. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven experience to help you navigate the unique challenges posed by this bifunctional reagent.

Understanding the Challenge

This compound (CAS No. 2267-40-5) is a versatile building block in medicinal chemistry and materials science.[1] Its utility stems from two highly reactive functional groups: a sulfonyl chloride (-SO₂Cl) and a carboxylic acid (-COOH). This dual reactivity, however, is precisely what makes its removal challenging if the reaction does not go to completion. The sulfonyl chloride is highly susceptible to hydrolysis, converting it into a sulfonic acid, while the carboxylic acid allows for manipulation via acid-base chemistry.[2][3] A successful work-up strategy must therefore account for the starting material, its hydrolysis byproduct, and the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when working up a reaction containing unreacted this compound?

The main concern is the reactivity of the sulfonyl chloride group. It is highly electrophilic and will readily react with any nucleophiles present in your work-up, particularly water. This hydrolysis is often exothermic and converts the sulfonyl chloride into the corresponding 4-fluoro-3-sulfobenzoic acid.[2][3] This byproduct is a non-volatile, highly polar sulfonic acid, which can complicate purification if not handled correctly. Therefore, the first step in any work-up must be to deliberately and safely quench the unreacted sulfonyl chloride.

Q2: How do I quench the unreacted sulfonyl chloride?

The most common and effective method is a controlled aqueous quench. This involves slowly adding the reaction mixture to a separate flask containing a stirred mixture of ice and water, or a dilute basic solution like sodium bicarbonate.[2][4] The cold temperature helps to manage the exotherm of the hydrolysis reaction. This step intentionally converts all remaining this compound into its more manageable sulfonic acid form, 4-fluoro-3-sulfobenzoic acid sodium salt, which is highly water-soluble.

Q3: My desired product is a neutral organic molecule. How can I separate it from the quenched starting material?

This is the most straightforward scenario. After quenching, you will have an organic phase containing your product and an aqueous phase containing the sodium salt of 4-fluoro-3-sulfobenzoic acid. The separation is achieved through a standard extractive work-up.

  • Quench: As described above, quench the reaction mixture with a cold, dilute solution of sodium bicarbonate.

  • Extract: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine & Wash: Combine the organic layers. To ensure all acidic impurities are removed, wash the combined organic phase with fresh sodium bicarbonate solution, followed by a brine wash to remove excess water.[2]

  • Dry & Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your crude product.

Q4: What if my product is an amine (basic)?

If your product is basic, the work-up can be adapted to use its properties to your advantage.

  • Quench: Perform the initial quench with cold water or ice to hydrolyze the sulfonyl chloride.

  • Acidify: Add a dilute acid (e.g., 1M HCl) to the separatory funnel until the aqueous layer is acidic (pH ~2). This will protonate your amine product, making it water-soluble, while the 4-fluoro-3-sulfobenzoic acid remains in the aqueous layer.

  • Wash: Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-basic organic impurities. Discard the organic layer.

  • Basify & Extract: Make the aqueous layer basic by adding a base (e.g., 1M NaOH or NaHCO₃) until pH > 8. This deprotonates your amine product, making it soluble in the organic phase. Now, extract your product into a fresh organic solvent.

  • Dry & Concentrate: Dry and concentrate the organic layer containing your purified product.

Q5: Can I use column chromatography directly on the crude reaction mixture?

This is strongly discouraged. Sulfonyl chlorides are reactive towards the silica gel surface, which is rich in hydroxyl groups.[4] This can lead to the product streaking on the column, poor separation, and loss of yield as the starting material reacts on the stationary phase. It is always best practice to perform a quenching and extractive work-up before attempting chromatographic purification.

Troubleshooting Guide

Symptom / Issue Possible Cause Recommended Solution & Explanation
Product co-elutes with a very polar, UV-active impurity during chromatography. Incomplete removal of the 4-fluoro-3-sulfobenzoic acid byproduct during extraction.Perform an additional wash of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The sulfonic acid (pKa < 0) and carboxylic acid (pKa ~3-4) will be deprotonated to their highly water-soluble carboxylate and sulfonate salts, which will be efficiently removed into the aqueous phase.[2]
Significant loss of desired product during aqueous extraction. The product may have some water solubility or acidic/basic properties you didn't account for.Use a saturated brine (NaCl solution) for the final wash. This increases the ionic strength of the aqueous phase, "salting out" your organic product and decreasing its solubility in the aqueous layer.[5] Also, re-evaluate the pH used during extraction to ensure your product is in its most non-polar, un-ionized form.
A solid precipitates at the interface of the organic and aqueous layers. The sodium salt of either your product (if acidic) or the 4-fluoro-3-sulfobenzoic acid has limited solubility.Add more water to the separatory funnel to dissolve the precipitate. If this doesn't work, a different solvent system may be required. Alternatively, filter the entire biphasic mixture to collect the solid, then treat the solid and the filtrate separately.
The final product is still contaminated with the starting material after work-up. The initial quenching step was incomplete, or the reaction was not allowed to stir long enough after quenching.Ensure the quench is performed for a sufficient duration (e.g., 30 minutes of vigorous stirring) to allow for complete hydrolysis of the sulfonyl chloride before proceeding with extraction. Monitoring the disappearance of the starting material by TLC or LC-MS is recommended.

Experimental Protocols & Workflows

Protocol 1: General Work-up for Neutral Products

This protocol is designed for reactions where the desired product is a stable, neutral organic molecule.

  • Preparation: In a separate flask, prepare a quench solution of 10% aqueous sodium bicarbonate. Cool this solution in an ice bath.

  • Quenching: While stirring the cold bicarbonate solution vigorously, slowly add your crude reaction mixture dropwise via an addition funnel. Caution: This process can be exothermic and may release gas (CO₂). Ensure adequate cooling and venting.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete hydrolysis of the sulfonyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., DCM, EtOAc), separate the layers. If your reaction solvent is water-miscible (e.g., THF, Acetonitrile), add a suitable extraction solvent like ethyl acetate first.

  • Separate & Wash: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine all organic layers.

  • Base Wash: Wash the combined organic layers with a fresh portion of saturated sodium bicarbonate solution.

  • Final Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Workflow Visualization

A logical decision tree can help select the appropriate work-up strategy based on the properties of your desired product.

G cluster_legend Legend start Reaction Complete. Unreacted CFBA* Present? quench Quench: Add reaction mix to cold dilute base (e.g., NaHCO3) to hydrolyze -SO2Cl group. start->quench product_type What is the nature of your product? quench->product_type neutral Product is Neutral product_type->neutral Neutral acidic Product is Acidic product_type->acidic Acidic basic Product is Basic product_type->basic Basic extract_neutral Extract with organic solvent (EtOAc). Wash organic layer with NaHCO3, then brine. Product is in organic layer. neutral->extract_neutral extract_acidic Basify to pH > 8. Wash with organic solvent to remove neutral impurities. Acidify aqueous layer to pH < 2. Extract product into fresh organic solvent. acidic->extract_acidic extract_basic Acidify to pH < 2. Wash with organic solvent to remove neutral/acidic impurities. Basify aqueous layer to pH > 8. Extract product into fresh organic solvent. basic->extract_basic finish Dry organic layer (Na2SO4) & Concentrate extract_neutral->finish extract_acidic->finish extract_basic->finish CFBA CFBA = this compound

Caption: Decision tree for selecting a work-up procedure.

Visualizing the Acid-Base Extraction

The following diagram illustrates the separation of a neutral product from the hydrolyzed starting material.

Caption: Workflow for extractive separation of a neutral product.

Physicochemical Data for Reference

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compound C₇H₄ClFO₄S238.62147-1482.94 ± 0.10
4-Fluoro-3-sulfobenzoic acid (Hydrolysis Product)C₇H₅FO₅S220.18-Carboxylic: ~3-4, Sulfonic: < 0

Data sourced from[6][7].

References

Technical Support Center: Optimizing Reaction Outcomes Through Strategic Base and Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your chemical syntheses. Our focus is to elucidate the profound impact of base and solvent selection on reaction pathways, yields, and purity, empowering you to make informed, effective decisions in the laboratory.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses frequent problems encountered during organic reactions, offering explanations grounded in mechanistic principles and providing actionable solutions.

Q1: My SN2 reaction is sluggish or failing completely. I'm seeing unreacted starting material. What could be the problem?

A1: A slow or incomplete SN2 reaction often points to issues with the nucleophile's reactivity or the reaction environment. Here are the primary factors to investigate, focusing on solvent and base choice:

  • Inappropriate Solvent Choice (The "Nucleophile Cage"): The most common culprit is the use of a polar protic solvent (e.g., water, methanol, ethanol).[1][2] These solvents have O-H or N-H bonds and can form hydrogen bonds.[3][4] While they are excellent at dissolving charged nucleophiles, they form a "cage" of solvent molecules around the nucleophile through hydrogen bonding.[2][5] This solvation shell stabilizes the nucleophile, making it less "free" and sterically hindered, which significantly slows down the rate of an SN2 reaction.[1][6]

    • Solution: Switch to a polar aprotic solvent such as acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).[1][2][3] These solvents possess significant dipole moments to dissolve ionic reagents but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[3][4][7] They solvate the cation of your nucleophilic salt, leaving the anionic nucleophile "naked" and highly reactive, which dramatically accelerates the SN2 reaction.[5][8] For instance, the rate of an SN2 reaction can increase by a factor of 5000 when switching from methanol to acetonitrile.[2]

  • Insufficient Base Strength: If your reaction requires the in-situ generation of a nucleophile via deprotonation, the base you've chosen may not be strong enough to deprotonate the precursor effectively in the chosen solvent. The strength of a base is quantified by the pKa of its conjugate acid; a higher pKa of the conjugate acid corresponds to a stronger base.[9]

    • Solution: Consult a pKa table to select a base with a conjugate acid pKa at least 2-3 units higher than the pKa of the proton you need to remove. Be mindful that pKa values are solvent-dependent.[10][11] For example, if you need to deprotonate an alcohol (pKa ~16-18 in water), using sodium hydroxide (conjugate acid H₂O, pKa ~15.7) might result in an unfavorable equilibrium. A stronger base like sodium hydride (NaH) would be a more effective choice.

Q2: I'm trying to perform an E2 elimination, but I'm getting a significant amount of the SN2 substitution product. How can I favor elimination?

A2: The competition between SN2 and E2 pathways is a classic challenge.[12][13][14] To favor the E2 elimination, you need to make the nucleophile/base act more like a base and less like a nucleophile. This is primarily achieved by increasing steric hindrance.

  • Sterically Hindered (Bulky) Bases: A sterically bulky base will find it difficult to approach the electrophilic carbon atom required for an SN2 attack due to steric clash.[14][15] However, it can more easily access a proton on the periphery of the molecule to initiate elimination.[15]

    • Solution: Employ a bulky base. Classic examples include potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), and lithium tetramethylpiperidide (LiTMP).[15][16] These bases will preferentially yield the elimination product.

  • Solvent Effects: While the base is the primary driver, the solvent can also play a role. Protic solvents can decrease nucleophilicity by caging the base, which can favor elimination over substitution.[5]

    • Solution: Running the reaction in a polar protic solvent can sometimes help shift the balance towards elimination, as the solvated, bulkier base will be an even poorer nucleophile.[5]

Q3: My E2 reaction is giving me the wrong alkene isomer. I'm getting the less substituted (Hofmann) product instead of the more substituted (Zaitsev) product. Why is this happening?

A3: The regioselectivity of an E2 reaction (Zaitsev vs. Hofmann) is a direct consequence of the base's steric properties.

  • The "Bulky Base" Effect: As mentioned above, bulky bases have difficulty accessing sterically hindered protons. To form the more thermodynamically stable Zaitsev alkene, the base must abstract a proton from a more substituted carbon. A bulky base may find this approach sterically hindered.[15] It will, therefore, preferentially abstract the more accessible, less sterically hindered proton from a less substituted carbon, leading to the Hofmann product.[14][15]

    • Solution: To obtain the Zaitsev product, use a smaller, non-bulky base like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH). To favor the Hofmann product, use a bulky base like potassium tert-butoxide (KOtBu).[15]

Q4: My SN1 reaction is not proceeding. What solvent should I be using?

A4: The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate.[1][17] The choice of solvent is critical for stabilizing this high-energy intermediate.

  • Carbocation Stabilization: Polar solvents are essential for SN1 reactions because they can solvate and stabilize the charged carbocation intermediate, lowering the activation energy for its formation.[8][18][19]

    • Solution: Use a polar protic solvent like water, ethanol, or methanol.[1][3][8][17] These solvents are particularly effective because not only are they polar, but they can also form hydrogen bonds with the leaving group in the transition state, further facilitating its departure and stabilizing the resulting carbocation.[1][20] Often, in SN1 reactions, the solvent also acts as the nucleophile in a process called solvolysis.[1]

II. Frequently Asked Questions (FAQs)

What is the difference between a polar protic and a polar aprotic solvent?
  • Polar Protic Solvents contain O-H or N-H bonds and can therefore act as hydrogen bond donors.[3][4] Examples include water (H₂O), ethanol (CH₃CH₂OH), and acetic acid (CH₃COOH).[3] They are excellent at solvating both cations and anions.[3]

  • Polar Aprotic Solvents have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[3][4][7] Examples include dimethyl sulfoxide (DMSO), acetone, and N,N-dimethylformamide (DMF).[7] They are good at solvating cations but leave anions relatively "free" in solution.[3]

How do I choose a base for my reaction?

The primary consideration is the pKa of the conjugate acid of the base. A strong base has a weak, stable conjugate acid (and a high conjugate acid pKa).[9][21] As a rule of thumb, for a deprotonation to be effective and proceed to completion, the pKa of the base's conjugate acid should be at least 2-3 pKa units higher than the pKa of the acid being deprotonated. Also, consider the steric bulk of the base if you need to control regioselectivity in elimination reactions or prevent unwanted nucleophilic attack.[15]

My reagents are not soluble in the same solvent. What can I do?

This is a common problem when, for example, an ionic salt needs to react with an organic substrate soluble only in a nonpolar solvent.

  • Solution: Phase Transfer Catalysis (PTC). PTC is a powerful technique for carrying out reactions between reagents dissolved in mutually insoluble phases (e.g., aqueous and organic).[22] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., benzyltriethylammonium chloride), is added in catalytic amounts.[22][23] This catalyst transports the anion (e.g., a nucleophile) from the aqueous phase into the organic phase, where it can react with the substrate.[24][25] This method avoids the need for expensive and often problematic polar aprotic solvents.[22][24]

III. Data Tables and Visual Guides

Table 1: Properties of Common Solvents
SolventFormulaTypeDielectric Constant (ε)Boiling Point (°C)
WaterH₂OPolar Protic80.1100
MethanolCH₃OHPolar Protic32.765
EthanolCH₃CH₂OHPolar Protic24.578
Acetone(CH₃)₂COPolar Aprotic20.756
AcetonitrileCH₃CNPolar Aprotic37.582
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic46.7189
N,N-Dimethylformamide (DMF)HCON(CH₃)₂Polar Aprotic36.7153
DichloromethaneCH₂Cl₂Aprotic9.140
Tetrahydrofuran (THF)C₄H₈OAprotic7.666
HexaneC₆H₁₄Nonpolar1.969
Table 2: Common Bases in Organic Synthesis
BaseFormulaConjugate AcidpKa of Conjugate Acid (in H₂O, approx.)Typical Use
Sodium HydroxideNaOHH₂O15.7General purpose, saponification
Sodium EthoxideNaOEtEtOH16E2 (Zaitsev), Williamson ether synthesis
Potassium tert-ButoxideKOtButBuOH17E2 (Hofmann), bulky base
Sodium HydrideNaHH₂35Strong, non-nucleophilic base
Lithium DiisopropylamideLDADiisopropylamine36Very strong, non-nucleophilic, bulky base
n-Butyllithiumn-BuLiButane50Superbase, initiator

Note: pKa values are highly dependent on the solvent system.[10]

Diagrams and Workflows

Decision-Making Workflow for Substitution vs. Elimination

G sub Substrate (Primary, Secondary, Tertiary?) decision1 Primary Substrate? sub->decision1 nuc_base Nucleophile/Base (Strong/Weak? Bulky/Small?) nuc_base->decision1 solvent Solvent (Protic/Aprotic?) sn1_e1 SN1/E1 Compete (Polar Protic Solvent) solvent->sn1_e1 sn2_weak SN2 (Weak Nuc) or SN1/E1 (Protic Solvent) solvent->sn2_weak sn2 SN2 Favored decision1->sn2 Strong, Small Nucleophile e2_primary E2 Favored decision1->e2_primary Strong, Bulky Base decision2 Strong Base? decision1->decision2 No (Secondary/Tertiary) e2 E2 Favored decision2->e2 Yes decision3 Tertiary Substrate? decision2->decision3 No (Weak Base/Nuc) decision3->sn1_e1 Yes decision3->sn2_weak No (Secondary)

Caption: A simplified decision tree for predicting substitution vs. elimination outcomes.

Solvent Effects on Nucleophiles

G cluster_0 Polar Protic Solvent (e.g., EtOH) cluster_1 Polar Aprotic Solvent (e.g., DMSO) nuc1 Nu⁻ h1 H nuc1->h1 h2 H nuc1->h2 h3 H nuc1->h3 o1 O h1->o1 et1 Et o1->et1 o2 O h2->o2 et2 Et o2->et2 o3 O h3->o3 et3 Et o3->et3 label_protic Result: 'Caged' Nucleophile (Stabilized, Less Reactive) Favors SN1 nuc2 Nu⁻ cat M⁺ s1 S=O cat->s1 s2 S=O cat->s2 me1a Me s1->me1a me1b Me s1->me1b me2a Me s2->me2a me2b Me s2->me2b label_aprotic Result: 'Naked' Nucleophile (Highly Reactive) Favors SN2

Caption: Solvation differences for anions in protic vs. aprotic media.

IV. Experimental Protocols

Protocol: Screening Solvents for an SN2 Reaction

This protocol provides a general method for quickly identifying an optimal solvent for a nucleophilic substitution reaction where the reaction rate is a key concern.

Objective: To compare the relative rates of an SN2 reaction in a polar protic vs. a polar aprotic solvent.

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Nucleophile salt (e.g., sodium azide)

  • Polar protic solvent (e.g., ethanol)

  • Polar aprotic solvent (e.g., DMSO)

  • Internal standard for TLC/GC analysis (if required)

  • Reaction vials, magnetic stir plate, heating block

  • TLC plates and developing chamber or Gas Chromatograph (GC)

Procedure:

  • Reaction Setup: Prepare two identical reaction vials.

    • To each vial, add 1.0 mmol of the alkyl halide.

    • To each vial, add 1.2 mmol of the nucleophile salt.

  • Solvent Addition:

    • To Vial A, add 5 mL of ethanol (polar protic).

    • To Vial B, add 5 mL of DMSO (polar aprotic).

  • Reaction Execution:

    • Place both vials on a magnetic stir plate within a heating block set to a moderate temperature (e.g., 60 °C).

    • Start stirring simultaneously in both vials.

  • Monitoring:

    • At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take a small aliquot from each reaction mixture.

    • Quench the aliquot in a vial containing water and a small amount of an extraction solvent (e.g., ethyl acetate).

    • Analyze the organic layer by TLC or GC to monitor the disappearance of the starting material and the appearance of the product.

  • Analysis:

    • Compare the rate of conversion in Vial A versus Vial B. A significantly faster conversion in Vial B provides direct evidence for the superiority of the polar aprotic solvent for this SN2 transformation.[2][6]

Self-Validation: This protocol is self-validating as it directly compares two conditions side-by-side, with the only major variable being the solvent. The expected outcome, based on established chemical principles, is a markedly faster reaction in the polar aprotic solvent.[1][2]

References

Technical Support Center: Navigating Reactions with 3-(Chlorosulfonyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for monitoring chemical reactions involving 3-(chlorosulfonyl)-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical troubleshooting advice for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. Our goal is to empower you with the knowledge to overcome common challenges and ensure the integrity of your experimental results.

Introduction: The Analytical Challenges of a Multifunctional Reagent

This compound is a highly versatile reagent, characterized by its reactive sulfonyl chloride, an electron-withdrawing fluorine atom, and an acidic carboxylic acid group.[1][2] This unique combination of functional groups, while synthetically valuable, presents distinct challenges for reaction monitoring. The high reactivity of the sulfonyl chloride group makes the molecule susceptible to hydrolysis, and the presence of the polar carboxylic acid can lead to problematic interactions during chromatographic separation.[3][4][5]

This guide provides a structured approach to troubleshooting common issues encountered during TLC and LC-MS analysis of reactions with this compound, ensuring accurate and reproducible monitoring of your synthetic transformations.

Part 1: Troubleshooting Guide for Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid reaction monitoring. However, the unique properties of this compound and its derivatives can lead to ambiguous or misleading results. This section addresses the most frequently encountered problems and provides actionable solutions.

Frequently Asked Questions (FAQs) - TLC Analysis

Q1: Why is my starting material/product streaking on the TLC plate?

A1: Streaking is a common issue when analyzing polar and acidic compounds like this compound.[6][7]

  • Causality: The carboxylic acid group can interact strongly with the silica gel stationary phase, leading to poor spot morphology. High sample concentration can also overload the stationary phase, causing streaks.[7]

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (0.1–2.0%) to your eluent.[6] This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica gel.

    • Dilute Your Sample: Overloading is a frequent cause of streaking.[6][7] Ensure your sample is sufficiently diluted before spotting.

    • Consider a Different Solvent System: Experiment with more polar solvent systems to improve the solubility and migration of your compounds.[8]

Q2: My spots are stuck on the baseline. What should I do?

A2: Compounds remaining at the origin (baseline) indicate that the mobile phase is not polar enough to move them up the plate.[6][8]

  • Causality: Highly polar compounds, such as those with carboxylic acid and sulfonamide functionalities, have a strong affinity for the polar silica gel stationary phase.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate or methanol in a hexane/ethyl acetate or dichloromethane/methanol system).[6][9]

    • Employ a Stronger Solvent System: For very polar compounds, consider solvent systems like 1-10% methanol in dichloromethane, sometimes with a small addition of ammonium hydroxide for basic compounds.[9][10]

    • Reverse-Phase TLC: If your compounds are extremely polar, normal-phase TLC may not be suitable. Consider using C18-functionalized reverse-phase TLC plates where polar compounds will move more readily with polar eluents like acetonitrile/water mixtures.[6][11]

Q3: I see a new spot on my TLC that I don't expect. What could it be?

A3: An unexpected spot often points to a side reaction or degradation.

  • Causality: The sulfonyl chloride group is highly susceptible to hydrolysis by residual water in solvents or on the silica plate, forming the corresponding sulfonic acid.[3][4]

  • Identification: The sulfonic acid derivative is significantly more polar than the starting sulfonyl chloride and will have a much lower Rf value, often appearing near the baseline.

  • Solutions:

    • Use Anhydrous Solvents: Ensure your reaction and TLC solvents are dry.

    • Minimize Exposure to Air: Prepare and run your TLC plates promptly to minimize exposure to atmospheric moisture.

    • Co-spotting: Spot your reaction mixture alongside the starting material to confirm if the new spot is unreacted starting material or a new species.

Systematic TLC Troubleshooting Workflow

This workflow provides a step-by-step approach to diagnosing and resolving common TLC issues.

TLC_Troubleshooting Start TLC Problem Observed Streaking Streaking or Elongated Spots Start->Streaking Baseline Spots on Baseline (Low Rf) Start->Baseline NewSpot Unexpected Spot(s) Start->NewSpot Sol_Overload Dilute Sample Streaking->Sol_Overload Is sample concentrated? Sol_Acidify Add 0.5-2% Acetic Acid to Mobile Phase Streaking->Sol_Acidify Is compound acidic? Sol_Polarity Increase Mobile Phase Polarity Baseline->Sol_Polarity Is compound polar? Sol_Hydrolysis Check for Hydrolysis (Sulfonic Acid) NewSpot->Sol_Hydrolysis Is new spot very polar? End Problem Resolved Sol_Overload->End Sol_Acidify->End Sol_ReversePhase Use Reverse-Phase TLC Plate Sol_Polarity->Sol_ReversePhase Still on baseline? Sol_Polarity->End Sol_ReversePhase->End Sol_Anhydrous Use Anhydrous Solvents Sol_Hydrolysis->Sol_Anhydrous Sol_Anhydrous->End

Caption: Decision tree for troubleshooting common TLC problems.

Recommended TLC Solvent Systems

The choice of eluent is critical for achieving good separation. Below is a table of starting solvent systems for analyzing reactions with this compound and its sulfonamide derivatives.

Polarity of CompoundRecommended Solvent System (v/v)Modifier (if needed)
Low to Medium 20-50% Ethyl Acetate in Hexanes-
Medium to High 5-10% Methanol in Dichloromethane0.5-1% Acetic Acid
High (Acidic) 8:1:1 Ethyl Acetate/Methanol/Acetic Acid-
Very High (Polar) 10:1:1 n-Butanol/Acetic Acid/Water-

Part 2: Troubleshooting Guide for LC-MS Analysis

LC-MS provides detailed information on reaction progress, impurity profiling, and product confirmation. However, the reactivity and physicochemical properties of this compound can introduce specific analytical hurdles.

Frequently Asked Questions (FAQs) - LC-MS Analysis

Q1: I don't see the peak for my sulfonyl chloride starting material. Where did it go?

A1: The absence of the starting material peak is a common and concerning observation.

  • Causality:

    • In-source Hydrolysis: The sulfonyl chloride is highly reactive and can hydrolyze to the corresponding sulfonic acid in the presence of protic mobile phases (like water or methanol) within the mass spectrometer's ion source.[3] The sulfonic acid will have a different mass and retention time.

    • On-Column Degradation: The acidic nature of silica-based C18 columns can sometimes catalyze the hydrolysis of sensitive compounds.

    • Poor Ionization: Sulfonyl chlorides may not ionize efficiently under standard electrospray ionization (ESI) conditions.

  • Solutions:

    • Look for the Hydrolysis Product: Calculate the expected mass of the corresponding sulfonic acid (M-Cl+OH) and search for it in your chromatogram.

    • Use Aprotic Solvents for Sample Preparation: Dissolve your sample in an aprotic solvent like acetonitrile immediately before analysis.[12]

    • Modify Mobile Phase: Use a mobile phase with a lower water content or a faster gradient to minimize the time the analyte spends in the aqueous environment before detection.

    • Consider Derivatization: For quantitative analysis, derivatizing the sulfonyl chloride to a more stable sulfonamide can be an effective strategy.[12][13]

Q2: My peak shapes are poor (tailing or fronting). How can I improve them?

A2: Poor peak shape often results from secondary interactions on the column or issues with the mobile phase.

  • Causality:

    • Analyte-Column Interaction: The carboxylic acid can interact with residual silanols on the silica-based column, causing peak tailing.

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, you can get a mixture of ionized and non-ionized forms, leading to peak splitting or broadening.

    • Ion Suppression: High concentrations of co-eluting matrix components can interfere with the ionization of the analyte of interest, affecting peak shape and intensity.[14]

  • Solutions:

    • Acidify the Mobile Phase: Add 0.1% formic acid or acetic acid to both mobile phase components (water and organic).[15] This ensures the carboxylic acid is protonated, leading to better peak shape.

    • Use a Buffered Mobile Phase: For more precise pH control, consider using a buffer like ammonium formate or ammonium acetate.[16]

    • Optimize Sample Preparation: Ensure proper sample cleanup to remove interfering matrix components.

Q3: I am seeing multiple peaks with the same mass. What does this mean?

A3: This could be due to several factors, including isomers or in-source fragmentation.

  • Causality:

    • Isomers: If your reaction can produce constitutional isomers or diastereomers, they may have slightly different retention times but the same mass.

    • In-source Fragmentation/Adducts: The molecule might be fragmenting in the ion source or forming different adducts (e.g., sodium [M+Na]+, potassium [M+K]+) in addition to the protonated molecule [M+H]+.[17]

  • Solutions:

    • Analyze MS Spectra: Carefully examine the mass spectrum for each peak to see if they correspond to different adducts.

    • Optimize Source Conditions: Reduce the fragmentor or capillary voltage to minimize in-source fragmentation.

    • Improve Chromatography: Modify your LC method (e.g., change the gradient, use a different column) to try and resolve potential isomers.

Systematic LC-MS Troubleshooting Workflow

This diagram illustrates a logical flow for addressing common LC-MS analytical issues.

LCMS_Troubleshooting Start LC-MS Problem NoPeak Missing Analyte Peak Start->NoPeak BadPeak Poor Peak Shape Start->BadPeak MultiPeak Multiple Peaks, Same Mass Start->MultiPeak Sol_Hydrolysis Search for Hydrolyzed Product (M-Cl+OH) NoPeak->Sol_Hydrolysis Is analyte reactive? Sol_Ionization Optimize Ion Source Parameters NoPeak->Sol_Ionization No hydrolysis product? Sol_MobilePhase Add 0.1% Formic Acid to Mobile Phase BadPeak->Sol_MobilePhase Is analyte acidic/basic? Sol_Adducts Check for Adducts ([M+Na]+, [M+K]+) MultiPeak->Sol_Adducts Check MS spectra End Problem Resolved Sol_Hydrolysis->End Sol_Ionization->End Sol_Buffer Use Buffered Mobile Phase (e.g., Ammonium Formate) Sol_MobilePhase->Sol_Buffer Still tailing? Sol_MobilePhase->End Sol_Buffer->End Sol_Chromatography Improve Chromatographic Resolution Sol_Adducts->Sol_Chromatography Not adducts? Check for isomers Sol_Adducts->End Sol_Chromatography->End

Caption: A workflow for diagnosing and solving LC-MS analysis issues.

Recommended LC-MS Parameters

For robust analysis of sulfonamide formation reactions, the following starting parameters are recommended.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention for a wide range of organic molecules.[12]
Mobile Phase A Water + 0.1% Formic AcidProvides protons for positive mode ionization and improves peak shape for acidic analytes.[15]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier for reversed-phase chromatography.
Gradient 10-90% B over 10 minutesA good starting point for separating reactants and products of varying polarities.
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical HPLC.
Ionization Mode ESI Positive and NegativeScreen both modes. Sulfonamides often ionize well in positive mode [M+H]+, while the carboxylic acid may show better signal in negative mode [M-H]-.[18]
MS Scan Mode Full Scan (e.g., m/z 100-1000)To identify all components in the reaction mixture.

Conclusion

Monitoring reactions involving this compound requires a nuanced understanding of its chemical properties and their impact on chromatographic analysis. By anticipating potential issues such as hydrolysis, poor peak shape due to high polarity, and ionization challenges, researchers can proactively implement the strategies outlined in this guide. A systematic approach to troubleshooting, combined with optimized analytical methods, will ensure the generation of reliable and accurate data, ultimately accelerating research and development timelines.

References

Technical Support Center: Strategies to Minimize Dimer Formation and Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your resource for troubleshooting and preventing unwanted dimer formation and polymerization in your experiments. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the specificity and efficiency of their work by mitigating these common challenges. Here, we synthesize technical accuracy with field-proven insights to provide you with a self-validating system of protocols and explanations.

Section 1: Troubleshooting Guide - Unwanted Product Formation

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Topic: Polymerase Chain Reaction (PCR)

Question 1: I'm seeing a persistent band at a low molecular weight in my PCR gel, even in my no-template control. What is it and how do I get rid of it?

Answer: This is a classic case of primer-dimer formation. Primer-dimers are unintended, short amplification products that occur when primers anneal to each other instead of the target DNA sequence.[1] This happens most commonly due to complementarity between the 3' ends of the primers.[2][3] The DNA polymerase then extends these annealed primers, creating a short, double-stranded DNA fragment that is efficiently amplified in subsequent PCR cycles.

The presence of primer-dimers can significantly reduce the yield of your desired product by competing for PCR reagents like dNTPs and the polymerase.[4][5] In quantitative PCR (qPCR), they can also lead to inaccurate quantification by contributing to the overall fluorescence signal.

dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption="Troubleshooting workflow for primer-dimer formation."

  • Primer Design Optimization:

    • Causality: The primary cause of primer-dimers is complementarity between the primers, especially at their 3' ends.[2] Even a few complementary bases can lead to significant dimer formation.[2][5]

    • Protocol:

      • Analyze your primer sequences using a primer design tool like Primer3.[2]

      • Ensure that there are no more than three complementary bases between the 3' ends of the forward and reverse primers.[2]

      • The melting temperatures (Tm) of both primers should be within 3°C of each other.[2][4]

      • Aim for a GC content of 40-60%.[4]

      • Avoid stretches of four or more identical nucleotides.[4]

  • Optimize Primer Concentration:

    • Causality: High primer concentrations increase the likelihood of primer-primer interactions, leading to dimer formation.[1][2]

    • Protocol:

      • Perform a primer concentration gradient experiment. A common range to test is 0.1 µM to 1.0 µM.

      • The ideal concentration is the lowest that still produces robust amplification of your target.[3] A typical starting concentration is between 0.3 and 1.0 µM.[4]

  • Adjust Annealing Temperature (Ta):

    • Causality: A low annealing temperature can allow for non-specific binding of primers to each other.[1][2]

    • Protocol:

      • If you are not already, use a gradient PCR to determine the optimal annealing temperature for your specific primers and template.[2][6]

      • A good starting point for the gradient is a range from the calculated Tm of your primers down to 5°C below the lowest Tm.

      • Generally, increasing the annealing temperature will increase the specificity of primer binding and reduce dimer formation.[7]

  • Utilize Hot-Start PCR:

    • Causality: Conventional Taq polymerase can have some activity at room temperature, leading to the extension of non-specifically annealed primers during reaction setup.[8][9]

    • Protocol:

      • Use a hot-start DNA polymerase. These enzymes are inactive at room temperature and are only activated after an initial high-temperature denaturation step.[1][8] This prevents the extension of primer-dimers that may form during setup.[10][11]

      • Several methods for hot-start exist, including chemical modification and antibody-based inhibition.[10][11]

  • Incorporate PCR Additives:

    • Causality: Certain reagents can help to reduce secondary structures and non-specific interactions.

    • Protocol:

      • Add Dimethyl Sulfoxide (DMSO) or Betaine to your PCR reaction. These additives can help to disrupt the hydrogen bonds that can form between primers.[6][12]

      • Optimize the concentration of the additive, as high concentrations can inhibit the polymerase. A typical starting concentration for DMSO is 3-5% and for Betaine is 1-1.7M.[13][14]

ParameterStandard ConditionOptimized Condition for Dimer Reduction
Primer Concentration 0.5 - 1.0 µM0.1 - 0.5 µM
Annealing Temperature 5°C below lowest TmDetermined by Gradient PCR (often higher)
DNA Polymerase Standard TaqHot-Start Taq
Additives None1-5% DMSO or 1-1.7M Betaine
Topic: Protein, Antibody, and Peptide Stability

Question 2: My purified protein/antibody solution becomes cloudy over time, and I see a loss of activity. What is happening and how can I prevent it?

Answer: This is a common sign of protein aggregation, which can include the formation of dimers and larger polymers.[15] Aggregation occurs when protein molecules associate with each other to form stable complexes.[8] This can be driven by the exposure of hydrophobic regions that are normally buried within the protein's native structure.[16] Aggregation is a major concern in the development of therapeutic proteins as it can reduce efficacy and potentially trigger an immune response.[14]

dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption="Workflow for troubleshooting protein aggregation."

  • Formulation Optimization:

    • Causality: The solution environment, including pH, ionic strength, and the presence of excipients, plays a critical role in protein stability.[8][12]

    • Protocol:

      • pH Adjustment: Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[15] Adjust the buffer pH to be at least one unit away from the pI to increase electrostatic repulsion between molecules.[15]

      • Ionic Strength: The effect of salt concentration can be complex. Both high and low salt concentrations can promote aggregation. It's often necessary to empirically determine the optimal ionic strength for your protein.[15][17] The dissociation constants of dimers can be influenced by the ionic concentration of the buffer.[18]

      • Excipient Screening:

        • Sugars and Polyols (e.g., sucrose, trehalose): These act as stabilizers by being preferentially excluded from the protein surface, which favors the more compact, native state.[19]

        • Amino Acids (e.g., arginine, proline, glycine): Arginine can reduce protein-protein interactions, while proline can help prevent aggregation under osmotic stress.[3][20]

        • Surfactants (e.g., Polysorbates): These are particularly effective at preventing aggregation at air-water or solid-liquid interfaces by competitively adsorbing to surfaces and shielding hydrophobic patches on the protein.[19]

  • Process and Storage Optimization:

    • Causality: Physical stresses such as temperature fluctuations, agitation, and freeze-thaw cycles can induce protein unfolding and subsequent aggregation.[14]

    • Protocol:

      • Temperature Control: For many proteins, purification and handling should be performed at low temperatures (e.g., 4°C) to reduce the rate of degradation.[4][9] For long-term storage, -80°C is often preferred over 4°C.[15]

      • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to aggregation.[15] If you need to store your protein frozen, aliquot it into single-use volumes. The addition of a cryoprotectant like glycerol can also help.[9][15]

      • Reduce Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[4][15] If a high final concentration is necessary, ensure the formulation is optimized with appropriate stabilizers.

      • Minimize Shear Stress: Avoid vigorous vortexing or agitation.[14] During purification, be mindful of shear stress that can be introduced during centrifugation and filtration.[21]

  • For Cysteine-Containing Proteins:

    • Causality: Unpaired cysteine residues can form intermolecular disulfide bonds, leading to covalent dimerization and aggregation.[22]

    • Protocol:

      • Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your buffers to maintain a reducing environment and prevent the formation of intermolecular disulfide bonds.[15]

ParameterPotential ProblemRecommended Action
pH Close to the protein's pIAdjust pH to be >1 unit away from pI
Ionic Strength Suboptimal (too high or too low)Empirically screen different salt concentrations
Protein Concentration Too highReduce concentration or add stabilizers
Temperature Fluctuations, storage at 4°C for long periodsStore at -80°C in single-use aliquots
Physical Stress Agitation, multiple freeze-thaw cyclesGentle handling, use of cryoprotectants
Cysteine Residues Oxidation leading to disulfide bondsAdd reducing agents (DTT, TCEP)

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between dimerization and aggregation?

A1: Dimerization is the specific association of two identical or similar molecules (a homodimer or heterodimer, respectively). Aggregation is a broader term that describes the formation of larger, often non-specific, complexes of molecules.[8] Dimerization can sometimes be the first step in the aggregation process.[10]

Q2: How can I detect dimers and aggregates in my protein sample?

A2: Several analytical techniques can be used:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate molecules based on their size. It can resolve monomers, dimers, and larger aggregates.[2]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.[13][23]

  • Native Polyacrylamide Gel Electrophoresis (PAGE): Running a gel under non-denaturing conditions can help to visualize different oligomeric states of a protein.[23][24]

  • Analytical Ultracentrifugation (AUC): This is considered a gold-standard method for determining the oligomerization state of a protein in solution.[24]

Q3: Can I reverse protein aggregation?

A3: Reversing aggregation can be very difficult, especially for irreversible aggregates. In some cases, for proteins that have formed inclusion bodies during expression, it is possible to use denaturants (like urea or guanidine hydrochloride) to solubilize the aggregates and then refold the protein into its native state.[25] However, for therapeutic proteins, the focus is almost always on prevention rather than reversal.[14]

Q4: Are all protein dimers undesirable?

A4: No. Many proteins naturally exist and function as dimers or other oligomers.[18] For example, some enzymes and receptors require dimerization for their activity.[26][27] In these cases, the goal is to maintain the native dimeric state and prevent further aggregation or dissociation.

Q5: What are "chaotropic salts" and how do they affect aggregation in peptide synthesis?

A5: Chaotropic salts are substances that disrupt the structure of water and can interfere with hydrophobic interactions. In solid-phase peptide synthesis, where aggregation of the growing peptide chain on the resin can hinder reactions, adding chaotropic salts like CuLi or NaClO4 can help to disrupt the hydrogen bonding that causes this aggregation, thereby improving synthesis efficiency.[28]

References

Validation & Comparative

Analytical characterization of 3-(Chlorosulfonyl)-4-fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid and Its Derivatives

Authored by a Senior Application Scientist

Introduction

This compound (SCFBA) is a pivotal intermediate in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors.[1] Its trifunctional nature—comprising a carboxylic acid, a sulfonyl chloride, and a fluorinated aromatic ring—makes it a versatile building block for creating a diverse array of complex molecules.[1][2] The reactivity of the sulfonyl chloride group allows for the straightforward synthesis of sulfonamides, a privileged scaffold in drug discovery.[3]

Given its role as a critical starting material, the unambiguous analytical characterization of SCFBA and its subsequent derivatives is paramount to ensure the identity, purity, and stability of synthesized compounds.[4] This guide provides a comprehensive comparison of the essential analytical techniques used to characterize SCFBA and its derivatives, offering both the theoretical basis for methodological choices and detailed, field-proven experimental protocols. We will explore how spectroscopic and chromatographic signatures change upon derivatization, providing researchers with a robust framework for structural elucidation and quality control.

Core Physicochemical and Spectroscopic Properties of SCFBA

A foundational understanding of the parent molecule's properties is essential before comparing it to its derivatives. These characteristics are the baseline against which all subsequent chemical modifications are measured.

PropertyValueSource(s)
CAS Number 2267-40-5[1][5]
Molecular Formula C₇H₄ClFO₄S[1][6]
Molecular Weight 238.62 g/mol [6]
Appearance White to off-white solid/powder[6][7]
Melting Point 147-148 °C[7]

Spectroscopic Characterization: A Comparative Analysis

Spectroscopy provides a detailed fingerprint of a molecule's structure. When the highly reactive sulfonyl chloride group of SCFBA is converted into a derivative, such as a sulfonamide, the resulting changes in the electronic and vibrational environment are clearly reflected in the NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules.[8] For SCFBA and its derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular architecture.

Expert Insight: The primary diagnostic changes in the NMR spectra occur at the aromatic protons and carbons adjacent to the sulfonyl group. The conversion of the electron-withdrawing sulfonyl chloride (-SO₂Cl) to a sulfonamide (-SO₂NHR) alters the electronic shielding in its vicinity, causing predictable shifts in the corresponding signals.

Illustrative Comparison: SCFBA vs. a Representative Sulfonamide Derivative

Let's consider the reaction of SCFBA with benzylamine to form 4-fluoro-3-(N-benzylsulfamoyl)benzoic acid.

Technique SCFBA (Parent Molecule) 4-fluoro-3-(N-benzylsulfamoyl)benzoic acid (Derivative) Rationale for Change
¹H NMR Aromatic protons adjacent to -SO₂Cl are significantly downfield (deshielded) due to the strong electron-withdrawing effect of the chlorine atom.Aromatic protons adjacent to the newly formed -SO₂NH- group shift slightly upfield. New signals for the benzylic protons (-CH₂-) and the N-H proton appear.The sulfonamide group is less electron-withdrawing than the sulfonyl chloride. The appearance of new, distinct signals for the benzyl group and the amide proton provides direct evidence of successful derivatization.
¹³C NMR The carbon atom attached to the -SO₂Cl group (C3) exhibits a characteristic downfield shift (~140-145 ppm). The carboxyl carbon appears around 165-170 ppm.[9]The C3 carbon signal shifts slightly. New signals corresponding to the benzyl group's carbons are observed.The electronic environment of the aromatic ring is altered, impacting the chemical shifts of all ring carbons to some degree. The new signals confirm the incorporation of the substituent.
¹⁹F NMR A single resonance is observed, with its chemical shift influenced by the substituents on the ring.The chemical shift of the fluorine signal will be slightly altered due to the change in the electronic nature of the adjacent C3 substituent.¹⁹F NMR is extremely sensitive to changes in the electronic environment, making it an excellent tool for confirming reactions on fluorinated scaffolds.[10]
Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by measuring their characteristic vibrational frequencies.[11] The transformation of the sulfonyl chloride is easily monitored using this technique.

Expert Insight: The key to using IR for reaction monitoring here is to track the disappearance of the S-Cl vibration and the appearance of N-H and S=O stretching bands characteristic of the sulfonamide. The carboxylic acid absorbances serve as a constant internal reference point throughout the transformation.

Functional GroupCharacteristic Wavenumber (cm⁻¹)Expected Observation: SCFBAExpected Observation: Sulfonamide Derivative
Carboxyl O-H 3300-2500 (very broad)PresentPresent
Carboxyl C=O 1760-1690 (strong)PresentPresent
Sulfonyl S=O 1375-1350 & 1185-1165 (strong, two bands)Present (asymmetric & symmetric stretch)Present, but positions may shift slightly.
Sulfonamide N-H 3400-3200 (medium)AbsentPresent

Reference for IR ranges:[9][12][13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a definitive confirmation of its identity and the success of a chemical modification.[15]

Expert Insight: High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition of the parent molecule and its derivatives to within a few parts per million, leaving no ambiguity about their identity.

Comparative Fragmentation Analysis:

  • SCFBA: Under electron ionization (EI), expect to see the molecular ion peak (M⁺) and characteristic fragments corresponding to the loss of Cl, SO₂, and COOH.

  • Sulfonamide Derivative: The molecular ion peak will be significantly higher, reflecting the addition of the amine substituent. The fragmentation pattern will be more complex, showing fragments from the cleavage of the S-N bond and fragmentation of the newly introduced group (e.g., loss of the benzyl group).

Chromatographic Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for determining the purity of pharmaceutical ingredients and intermediates.[16][17] A well-developed HPLC method can separate the starting material (SCFBA), the final derivative, and any process-related impurities.

Expert Insight: Method Development Strategy

The choice of stationary phase (column) is critical. While a standard C18 column is a versatile starting point for many organic molecules, the fluorinated nature of SCFBA and its derivatives suggests that a fluorinated stationary phase (e.g., a pentafluorophenyl or PFP column) could offer unique selectivity.[18] Fluorinated phases can exhibit different interactions with fluorinated analytes compared to traditional alkyl phases, potentially improving the resolution of closely related impurities.[18][19]

HPLC_Method_Development_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Optimization cluster_Phase3 Phase 3: Validation & Application Start Define Analytical Goal (Purity of Derivative) Select_Column Select Columns (e.g., C18 and PFP) Start->Select_Column Select_MP Select Mobile Phases (ACN/H₂O, MeOH/H₂O) Select_Column->Select_MP Run_Scouting Run Scouting Gradients Select_MP->Run_Scouting Analyze_Results Analyze Resolution (Rs) and Peak Shape Run_Scouting->Analyze_Results Optimize Optimize Gradient, Flow Rate, and Temperature Analyze_Results->Optimize Rs < 1.5 or Tailing > 2? Validate Method Validation (ICH Q2) Analyze_Results->Validate Rs > 1.5 and Tailing < 2 Optimize->Run_Scouting Re-optimize Apply Apply to Sample Analysis (Release, Stability) Validate->Apply

Comparative Chromatographic Data (Illustrative)

CompoundRetention Time (C18 Column)Retention Time (PFP Column)Rationale
SCFBA 5.2 min6.1 minThe parent acid is relatively polar and elutes earlier on the non-polar C18 phase.
Sulfonamide Derivative 8.9 min8.5 minThe derivative is significantly less polar due to the large organic substituent, leading to a longer retention time on the C18 column. The PFP column may show slightly different selectivity due to dipole-dipole interactions with the fluorinated ring.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the characterization of SCFBA and its derivatives.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves both the acidic parent compound and many of its derivatives, and allows for the observation of exchangeable protons (e.g., -COOH, -NH).

  • Mixing: Cap the tube and gently invert several times or vortex briefly to ensure complete dissolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).[8]

    • Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time (e.g., 1024 scans, 2-5 second relaxation delay) is typically required due to the lower natural abundance of ¹³C.[9]

    • If available, acquire a ¹⁹F NMR spectrum. This is a quick experiment and highly informative for fluorinated compounds.[10]

  • Data Processing: Process the acquired data using appropriate software (e.g., Fourier transform, phase correction, baseline correction). Calibrate the spectra using the residual solvent peak as a reference.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method suitable for purity analysis.

  • System: An HPLC or UHPLC system equipped with a UV detector is required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Justification: TFA is an ion-pairing agent that sharpens the peak shape of the carboxylic acid by suppressing its ionization.

  • Gradient Elution:

    • Time 0 min: 10% B

    • Time 20 min: 90% B

    • Time 22 min: 90% B

    • Time 22.1 min: 10% B

    • Time 25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, where the aromatic ring exhibits strong absorbance.[20]

  • Sample Preparation: Prepare a stock solution of the analyte in a 50:50 mixture of Acetonitrile:Water at a concentration of approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.

  • System Suitability: Before sample analysis, perform a blank injection (mobile phase) followed by five replicate injections of a standard solution to ensure system precision (RSD < 2.0%).

Analytical_Confirmation_Logic cluster_Starting_Material Starting Material cluster_Reaction Derivatization Reaction cluster_Product Product cluster_Analysis Analytical Confirmation SCFBA 3-(Chlorosulfonyl)- 4-fluorobenzoic Acid Reaction + Amine (R-NH₂) SCFBA->Reaction Derivative Sulfonamide Derivative Reaction->Derivative MS Mass Spec: Δ Molecular Weight = mass(R-NH) - mass(Cl) Derivative->MS Confirms NMR ¹H NMR: Disappearance of -SO₂Cl adjacent proton signals, Appearance of -NH and -R signals Derivative->NMR Confirms IR IR Spec: Disappearance of S-Cl vibration, Appearance of N-H stretch Derivative->IR Confirms HPLC HPLC: Shift in Retention Time (Typically to higher tR) Derivative->HPLC Confirms

Conclusion

The analytical characterization of this compound and its derivatives is a multi-faceted process that relies on the synergistic use of spectroscopic and chromatographic techniques. By systematically comparing the analytical data of the derivative against the parent compound, researchers can gain unequivocal proof of chemical transformation. NMR spectroscopy provides the most detailed structural map, IR spectroscopy offers rapid functional group confirmation, mass spectrometry validates molecular weight and composition, and HPLC confirms purity and provides a quantitative measure of success. The protocols and comparative data presented in this guide serve as a comprehensive resource for scientists and drug development professionals, enabling them to conduct their research with confidence and scientific rigor.

References

A Senior Application Scientist's Guide: The Strategic Advantages of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the choice of building block is a critical decision that dictates the trajectory of a synthesis campaign and can profoundly influence the properties of the final active pharmaceutical ingredient (API). Among the vast arsenal of bifunctional reagents, aryl sulfonyl chlorides are indispensable for constructing sulfonamides, a privileged scaffold in numerous approved drugs. This guide provides an in-depth comparison of 3-(Chlorosulfonyl)-4-fluorobenzoic acid and its non-fluorinated analogs, elucidating the distinct advantages conferred by the strategic placement of a fluorine atom. We will explore the underlying chemical principles, present comparative experimental data, and provide a validated protocol to demonstrate why the fluorinated variant is often the superior choice for researchers aiming to optimize reactivity, yield, and the pharmacological profile of their target molecules.

The Fluorine Factor: More Than Just a Halogen

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological properties.[1] Fluorine's high electronegativity and small atomic radius can influence a molecule's lipophilicity, metabolic stability, acidity, and its ability to interact with biological targets.[1][2] These subtle electronic modulations often translate into improved pharmacokinetics, greater target selectivity, and enhanced binding affinity.[3][4] Specifically, when a fluorine atom is introduced onto an aromatic ring, it exerts powerful electronic effects that can be harnessed by the synthetic chemist.

Comparative Analysis: Electronic Effects and Reactivity

The primary advantages of this compound over its non-fluorinated counterparts, such as 3-(Chlorosulfonyl)benzoic acid, stem directly from the potent electronic effects of the fluorine atom.

The Dual Nature of Fluorine's Electronic Influence

A fluorine substituent on an aromatic ring exhibits two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[5]

  • Inductive Effect (-I): Due to its supreme electronegativity, fluorine powerfully withdraws electron density through the sigma (σ) bond framework. This effect deactivates the aromatic ring towards electrophilic substitution but, crucially, enhances the electrophilicity of other substituents.

  • Resonance Effect (+R): The lone pair electrons on the fluorine atom can be delocalized into the pi (π) system of the aromatic ring.[5] While this effect exists, it is significantly weaker than the inductive effect for fluorine compared to other halogens.

In this compound, the strong -I effect of the fluorine atom, positioned ortho to the chlorosulfonyl group, is paramount. It acts synergistically with the inherent electron-withdrawing nature of the carboxylic acid and the sulfonyl group itself to significantly reduce electron density on the aromatic ring.

Caption: Inductive (-I) and Resonance (+R) effects in the molecule.

Enhanced Reactivity of the Chlorosulfonyl Group

The most significant practical advantage is the heightened reactivity of the sulfonyl chloride functional group. The reactivity of aryl sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom.[6] Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, making the sulfur atom a more potent target for nucleophiles.

The fluorine atom in the ortho position drastically increases the partial positive charge (δ+) on the sulfur atom. This leads to a lower activation energy for nucleophilic attack, resulting in:

  • Faster Reaction Rates: The formation of sulfonamides and sulfonate esters proceeds much more rapidly.

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, reducing the risk of side reactions and decomposition of sensitive substrates.

  • Improved Efficiency with Weak Nucleophiles: The enhanced electrophilicity allows for efficient reactions even with less reactive amines or alcohols.

Conversely, non-fluorinated analogs or those with electron-donating groups (like the methyl group in tosyl chloride) are less reactive and may require more forcing conditions (e.g., higher temperatures, stronger bases, longer reaction times).[6]

Data Presentation: Comparative Physicochemical and Reactivity Data
PropertyThis compound3-(Chlorosulfonyl)benzoic Acid (Non-fluorinated Analog)Rationale for Difference
Molecular Weight 238.62 g/mol 220.63 g/mol Addition of a fluorine atom.
Predicted pKa ~2.94[7]Higher (less acidic)The electron-withdrawing fluorine atom stabilizes the carboxylate conjugate base.
Sulfur Atom Electrophilicity HighModerateThe potent inductive effect of the ortho-fluorine atom significantly increases the partial positive charge on the sulfur.
Predicted Reactivity HighModerateEnhanced electrophilicity leads to faster rates of nucleophilic attack.[6]

Experimental Protocol: Comparative Synthesis of a Sulfonamide Derivative

To illustrate the practical advantages, we present a comparative protocol for the synthesis of a sulfonamide derivative using both the fluorinated and a representative non-fluorinated aryl sulfonyl chloride. The protocol is designed to be self-validating; the difference in reaction time and yield under identical conditions will provide direct evidence of the enhanced reactivity of the fluorinated reagent.

Objective

To synthesize N-(4-methoxyphenyl)-2-fluoro-5-carboxybenzenesulfonamide and its non-fluorinated analog, N-(4-methoxyphenyl)-3-carboxybenzenesulfonamide, and compare the reaction efficiency.

Materials
  • This compound

  • 3-(Chlorosulfonyl)benzoic acid

  • p-Anisidine (4-methoxyaniline)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC apparatus

Experimental Workflow Diagram

G A 1. Reagent Setup Dissolve p-anisidine and pyridine in anhydrous DCM at 0°C. B 2. Reagent Addition Slowly add a solution of sulfonyl chloride in anhydrous DCM. A->B C 3. Reaction Stir at room temperature. Monitor progress via TLC. B->C D 4. Aqueous Work-up Wash with 1M HCl, then brine. C->D E 5. Drying & Concentration Dry organic layer with MgSO4. Concentrate in vacuo. D->E F 6. Purification Purify crude product via column chromatography or recrystallization. E->F

Caption: General workflow for sulfonamide synthesis.

Step-by-Step Procedure

This procedure should be performed in parallel for both this compound and 3-(Chlorosulfonyl)benzoic acid.

  • Reaction Setup: In a round-bottom flask, dissolve p-anisidine (1.23 g, 10 mmol) and anhydrous pyridine (1.2 mL, 15 mmol) in anhydrous DCM (40 mL). Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Reagent Addition: In a separate flask, dissolve the respective sulfonyl chloride (11 mmol, 1.1 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred amine solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every hour. The disappearance of the starting amine is a key indicator of reaction completion.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with DCM (50 mL). Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or silica gel column chromatography to yield the pure sulfonamide product.

Expected Results and Comparison
ParameterUsing this compoundUsing 3-(Chlorosulfonyl)benzoic Acid
Reaction Time (TLC) 1-3 hours4-8 hours or may require gentle heating
Reaction Temperature Room TemperatureRoom Temperature to 40 °C
Expected Yield High (>85%)Moderate to High (60-80%)
Purity (pre-purification) Generally higher due to fewer side reactionsMay contain more unreacted starting material

The significantly shorter reaction time and potentially higher yield observed with the fluorinated reagent directly validate its superior reactivity.

Implications in Drug Discovery

The advantages of using this compound extend beyond the synthesis lab and have important implications for the properties of the final drug candidate.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol). Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this metabolic pathway. This often leads to a longer drug half-life and improved oral bioavailability.[2][3]

  • Enhanced Target Binding: Fluorine can act as a weak hydrogen bond acceptor and can participate in favorable dipole-dipole and orthogonal multipolar interactions with protein backbones or side chains.[8] The introduction of a fluorine atom can therefore introduce new, affinity-enhancing interactions within a target's binding pocket, leading to increased potency and selectivity.[1][4]

Conclusion

The strategic incorporation of a fluorine atom transforms this compound into a highly advantageous building block compared to its non-fluorinated analogs. The powerful electron-withdrawing inductive effect of fluorine enhances the electrophilicity of the sulfonyl chloride group, leading to faster, more efficient reactions under milder conditions. This heightened reactivity streamlines the synthesis of sulfonamide libraries, saving time and resources. Furthermore, the resulting fluorinated molecules often possess superior pharmacological properties, including enhanced metabolic stability and target-binding affinity. For researchers and drug development professionals seeking to optimize both their synthetic routes and the biological performance of their compounds, this compound represents a chemically astute and strategically superior choice.

References

The Modern Chemist's Guide to Fluorinated Sulfonamides: A Comparative Analysis of Advanced Synthesis Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Limitations of Sulfonyl Chlorides

The sulfonamide functional group is a cornerstone of modern medicine and agrochemistry, embedded in the structures of countless therapeutic agents and functional molecules. For decades, the synthesis of these vital compounds, particularly their fluorinated analogues, has been dominated by a single, classical approach: the reaction of a sulfonyl chloride with an amine. While undeniably effective, this method is fraught with challenges. Sulfonyl chlorides are notoriously unstable, sensitive to moisture, and their preparation often requires harsh, corrosive reagents like chlorosulfonic acid, limiting functional group tolerance and posing significant safety and environmental concerns.[1]

In the dynamic landscape of drug discovery and development, where efficiency, safety, and molecular complexity are paramount, the reliance on such a constrained methodology is no longer tenable. The need for milder, more robust, and highly selective synthetic routes has driven the development of a new generation of reagents and catalytic systems. This guide provides an in-depth, comparative analysis of the leading modern alternatives for the synthesis of fluorinated sulfonamides, offering researchers the technical insights and field-proven protocols necessary to navigate this evolving field. We will move beyond simply listing methods to explore the causal chemistry behind them, empowering you to make informed decisions for your specific synthetic challenges.

The Rise of Sulfonyl Fluorides: Stability Meets Reactivity

The most significant paradigm shift in sulfonamide synthesis has been the adoption of sulfonyl fluorides as exceptionally stable yet "click-ready" electrophiles.[2] This unique combination of stability and tunable reactivity, championed under the banner of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, has established sulfonyl fluorides as the preeminent alternative to their chloride counterparts.

Causality: Why Sulfonyl Fluorides Excel

The superiority of sulfonyl fluorides stems from fundamental chemical principles. The sulfur-fluorine (S-F) bond is significantly stronger (by ~40 kcal/mol in SO₂F₂ vs. SO₂Cl₂) than the sulfur-chlorine (S-Cl) bond.[3] This inherent strength renders sulfonyl fluorides remarkably resistant to hydrolysis, thermolysis, and reduction—common failure points for sulfonyl chlorides.[4] This robustness allows them to be carried through multi-step syntheses and used in aqueous conditions, making them ideal for the late-stage functionalization of complex, drug-like molecules.[5][6]

Despite their stability, the S-F bond can be selectively activated for reaction with nucleophiles like amines under specific conditions, a concept central to SuFEx. This activation is often achieved through the use of a base or, more recently, a Lewis acid catalyst.

Mechanism of Activation and Reaction

The reaction of a sulfonyl fluoride with a primary or secondary amine to form a sulfonamide is understood to proceed via an SN2-type mechanism.[7] The reaction barrier is significantly lowered by the presence of a base (e.g., a tertiary amine), which increases the nucleophilicity of the reacting amine through hydrogen bonding, facilitating its attack on the electrophilic sulfur center.[7]

Alternatively, Lewis acids such as Calcium Triflimide [Ca(NTf₂)₂] can activate the sulfonyl fluoride. The Lewis acid is proposed to coordinate to the sulfonyl oxygens or the fluorine atom, increasing the electrophilicity of the sulfur atom and rendering it more susceptible to nucleophilic attack by the amine.[3][8]

Comparative Overview of Key Synthetic Strategies

While sulfonyl fluorides represent a major advance, other innovative methods have also emerged, each with distinct advantages. The choice of reagent often depends on the available starting materials, desired functional group tolerance, and scalability.

Method Starting Materials Key Reagents/Catalysts Typical Conditions Advantages Limitations
SuFEx Chemistry Sulfonyl Fluoride, AmineBase (e.g., DBU, Et₃N) or Lewis Acid (e.g., Ca(NTf₂)₂)Mild, often Room Temp to 60 °CExceptional stability, high functional group tolerance, ideal for late-stage functionalization, "click" reliability.[2][3]Sulfonyl fluorides can be less reactive than chlorides, especially with hindered amines.[9]
Palladium-Catalyzed Arylboronic Acid, AminePd(OAc)₂, SO₂ Surrogate (DABSO)80 °CConvergent, builds complexity from simple precursors, good functional group tolerance.[10][11]Requires transition metal catalyst; potential for metal contamination in final product.
Copper-Catalyzed Thiols/Sulfinates, AmineCu(I) or Cu(II) salts, Oxidant (e.g., O₂, K₂S₂O₈)Mild to moderate temp.Utilizes readily available starting materials, cost-effective catalyst.[3][7]Reaction mechanisms can be complex (often radical-based), may require specific ligands.[12][13]
Direct from Sulfonic Acid Sulfonic Acid, AmineActivating Agent (e.g., TCT), Microwave IrradiationMicrowave, 50-80 °CBypasses sulfonyl halide intermediate, rapid reaction times.[7]Requires specific microwave equipment, activating agent adds to atom economy cost.
Oxidative Chlorination Thiol, AmineOxidant (e.g., NaDCC·2H₂O), HClRoom Temperature, often in water"Green" approach, uses inexpensive starting materials and solvents.[11]In-situ generated sulfonyl chloride can be highly reactive and non-selective.

Experimental Protocols & Methodologies

To provide a practical context, this section details step-by-step protocols for three leading alternative methods. These have been selected to represent the diversity of modern approaches: a Lewis-acid catalyzed SuFEx reaction, a palladium-catalyzed cross-coupling, and a copper-catalyzed oxidative coupling.

Protocol 1: Lewis Acid-Catalyzed Synthesis from a Sulfonyl Fluoride (SuFEx)

This protocol is adapted from Ball et al. and demonstrates the synthesis of a sulfonamide from benzenesulfonyl fluoride and aniline using calcium triflimide as a Lewis acid activator.[14] This method is particularly valuable for its mild conditions and broad substrate scope.

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reagents Combine Sulfonyl Fluoride (1 eq), Amine (1-2 eq), Ca(NTf₂)₂ (1 eq) in t-amyl alcohol heat Heat at 60 °C for 24h reagents->heat Stir quench Quench with water heat->quench Cool to RT extract Extract with EtOAc quench->extract purify Purify via Chromatography extract->purify cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Amination cluster_workup Workup & Isolation reagents1 Combine Arylboronic Acid (1.5 eq), Phenyl Chlorosulfate (1 eq), Pd Precatalyst (2 mol%), and Na₂CO₃ (5 mol%) in Acetone heat1 Heat at 50-80 °C reagents1->heat1 Stir reagents2 Add Amine (3 eq) and Pyridine (3 eq) heat1->reagents2 Cool to RT stir2 Stir at RT reagents2->stir2 filter_workup Filter through Celite stir2->filter_workup After completion concentrate Concentrate filter_workup->concentrate purify Purify via Chromatography concentrate->purify cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reagents Combine Arylboronic Acid (1 eq), Amine (2 eq), DABSO (1 eq), Cu(OAc)₂ (20 mol%), Ligand (20 mol%), and Base (2 eq) in Solvent (DCM) irradiate Irradiate with Blue LEDs (30 W) at RT for 24-36h reagents->irradiate Stir under Air concentrate Concentrate irradiate->concentrate After completion purify Purify via Chromatography concentrate->purify Celecoxib Celecoxib (Primary Sulfonamide) SF_Intermediate Celecoxib Sulfonyl Fluoride (Stable Intermediate) Celecoxib->SF_Intermediate Pyry-BF₄, MgCl₂, KF, 60 °C (Yield: 90%) [4] Analog_Library Library of Novel Celecoxib Analogues SF_Intermediate->Analog_Library Diverse Amines (R₂NH), SuFEx Conditions

References

A Comparative Guide to the Biological Activity Screening of Compounds Synthesized from 3-(Chlorosulfonyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of core chemical scaffolds is paramount to the successful identification of novel therapeutic agents. 3-(Chlorosulfonyl)-4-fluorobenzoic acid represents a versatile starting material, amenable to a variety of chemical modifications that can yield a diverse library of compounds with potential biological activities. The presence of a sulfonyl chloride and a carboxylic acid group on a fluorinated benzene ring provides multiple reactive sites for derivatization, leading to a wide array of sulfonamides and other related molecules.[1] These derivatives are of particular interest due to the established therapeutic importance of the sulfonamide functional group, which is a key pharmacophore in a range of drugs including antimicrobial, anticancer, and diuretic agents.[2][3]

This guide provides a comprehensive framework for the biological activity screening of novel compounds synthesized from this compound. It is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of potential therapeutic activities and the experimental methodologies to assess them. The focus is on providing not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating screening cascade.

The Rationale for Screening: Targeting Key Therapeutic Areas

The structural motifs accessible from this compound suggest a high probability of interaction with various biological targets. Consequently, a primary screening panel should encompass a diverse set of assays to probe for the most promising therapeutic potential. This guide will focus on three key areas:

  • Antimicrobial Activity: The sulfonamide moiety is a classic antibacterial pharmacophore.[4] Screening for activity against a panel of pathogenic bacteria is a logical first step.

  • Anticancer Activity: Many sulfonamide-containing compounds have demonstrated potent anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase, an enzyme overexpressed in many tumors.[5][6]

  • Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group, making it a privileged scaffold for targeting metalloenzymes like carbonic anhydrases.[5][7]

The following sections will detail the experimental workflows for each of these screening arms, providing step-by-step protocols and guidance on data interpretation and comparison with established agents.

Experimental Workflows and Protocols

Part 1: Synthesis of a Compound Library

The initial step involves the synthesis of a library of derivatives from this compound. The sulfonyl chloride group can be readily reacted with a variety of primary and secondary amines to form a diverse set of sulfonamides. The carboxylic acid group can be converted to esters or amides, further expanding the chemical space of the library.

A General Synthetic Scheme:

Synthesis This compound This compound Sulfonamide Derivatives Sulfonamide Derivatives This compound->Sulfonamide Derivatives R1R2NH Final Compounds Final Compounds Sulfonamide Derivatives->Final Compounds Esterification/Amidation

Caption: General synthetic route from the starting material.

Part 2: Antimicrobial Activity Screening

A primary screen for antimicrobial activity provides a rapid assessment of the potential of the synthesized compounds to combat bacterial infections. The Kirby-Bauer disk diffusion test is a widely used and cost-effective method for this initial evaluation.[8][9][10]

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth to a turbidity equivalent to the 0.5 McFarland standard. This ensures a standardized bacterial density for the assay.[11]

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[8]

  • Application of Compound Disks: Sterile filter paper disks are impregnated with a known concentration of the synthesized compounds. These disks, along with a positive control (e.g., a standard antibiotic like Ciprofloxacin) and a negative control (solvent vehicle), are placed on the inoculated agar surface.[9]

  • Incubation: The plates are incubated at an appropriate temperature (typically 35-37°C) for 16-18 hours.[10]

  • Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.[12] The size of the zone is indicative of the compound's antimicrobial activity.

The results of the Kirby-Bauer assay should be tabulated for a clear comparison of the antimicrobial activity of the synthesized compounds against the standard antibiotic.

Compound IDConcentration (µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
SYN-001 50128
SYN-002 501815
... .........
Ciprofloxacin 52530
Solvent N/A00

Interpretation: A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.[9] The results provide a preliminary indication of both the potency and the spectrum of activity of the synthesized molecules.

Part 3: Anticancer Activity Screening

An initial assessment of anticancer potential is typically performed using in vitro cytotoxicity assays on a panel of human cancer cell lines.[13][14] The MTT and XTT assays are reliable, colorimetric methods that measure cell viability and proliferation.[15][16]

  • Cell Seeding: Human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at a range of concentrations. A positive control (e.g., a known anticancer drug like Doxorubicin) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • Addition of MTT/XTT Reagent: The MTT or XTT reagent is added to each well. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[15][17]

  • Measurement: The absorbance of the formazan product is measured using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

The IC50 values for each compound against different cell lines should be tabulated to compare their cytotoxic potency.

Compound IDIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
SYN-001 25.342.1
SYN-002 5.812.5
... ......
Doxorubicin 0.51.2

Interpretation: A lower IC50 value indicates greater cytotoxic potency.[18] This assay helps to identify compounds that can inhibit the growth of cancer cells and provides a basis for further mechanistic studies.

Part 4: Enzyme Inhibition Screening

Given the prevalence of the sulfonamide moiety in enzyme inhibitors, screening against a relevant enzyme target is a logical step. Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are well-established targets for sulfonamide-based drugs.[5][7][19]

  • Enzyme and Substrate Preparation: A solution of purified human carbonic anhydrase (e.g., hCA II) and a suitable substrate (e.g., p-nitrophenyl acetate) are prepared in a buffer.

  • Inhibitor Incubation: The synthesized compounds are pre-incubated with the enzyme to allow for binding. A known CA inhibitor (e.g., Acetazolamide) is used as a positive control.[5]

  • Reaction Initiation: The reaction is initiated by the addition of the substrate. The enzymatic hydrolysis of the substrate results in a product that can be monitored spectrophotometrically.

  • Kinetic Measurement: The rate of the enzymatic reaction is measured over time in the presence and absence of the inhibitors.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined.

The IC50 values for each compound against the target enzyme are tabulated for comparative analysis.

Compound IDIC50 (nM) vs. hCA II
SYN-001 580
SYN-002 75
... ...
Acetazolamide 12

Interpretation: A lower IC50 value signifies a more potent inhibitor of the enzyme.[20] This assay can identify compounds with specific enzyme-targeting activity, which can be a desirable characteristic for drug candidates.

Comparative Analysis and Path Forward

The data generated from this multi-pronged screening approach allows for a comprehensive comparison of the biological activities of the synthesized compound library.

Workflow cluster_synthesis Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Comparison cluster_next Next Steps Start 3-(Chlorosulfonyl)-4- fluorobenzoic acid Library Compound Library Start->Library Antimicrobial Antimicrobial Assay (Kirby-Bauer) Library->Antimicrobial Anticancer Anticancer Assay (MTT/XTT) Library->Anticancer Enzyme Enzyme Inhibition (Carbonic Anhydrase) Library->Enzyme Comparison Compare Activity vs. Standards Antimicrobial->Comparison Anticancer->Comparison Enzyme->Comparison Hit_Selection Hit Identification & Prioritization Comparison->Hit_Selection Lead_Opt Lead Optimization Hit_Selection->Lead_Opt

Caption: A comprehensive screening workflow.

By comparing the performance of the novel compounds to established standards in each assay, researchers can identify "hits" with promising activity profiles. For instance, a compound with potent antimicrobial activity and low cytotoxicity against human cells would be a strong candidate for further development as an antibiotic. Conversely, a compound with high anticancer activity and potent carbonic anhydrase inhibition would warrant further investigation as a potential anti-tumor agent.

This systematic and comparative screening approach ensures that the most promising compounds are identified early in the drug discovery process, enabling a more focused and efficient path toward the development of novel therapeutics.

References

A Comparative Guide to the Synthetic Validation of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes to 3-(chlorosulfonyl)-4-fluorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. By examining a direct, one-step chlorosulfonation alongside a multi-step alternative, this document offers insights into the practical considerations, potential yields, and underlying chemical principles of each approach. This analysis is designed to empower researchers to make informed decisions in the laboratory and during process development.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a carboxylic acid and a reactive sulfonyl chloride group.[1] This unique combination of functional groups makes it a versatile building block in medicinal chemistry, enabling the synthesis of a wide array of sulfonamide derivatives and other complex organic molecules. The fluorine atom at the 4-position further modulates the electronic properties and metabolic stability of the resulting compounds, a desirable feature in drug design.

Route 1: Direct Chlorosulfonation of 4-Fluorobenzoic Acid

The most direct and established method for the synthesis of this compound is the electrophilic aromatic substitution of 4-fluorobenzoic acid using chlorosulfonic acid.[2] This approach is predicated on the direct introduction of the chlorosulfonyl group onto the aromatic ring.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as both the solvent and the electrophile source. The carboxylic acid group is a deactivating, meta-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The regiochemical outcome, with sulfonation occurring ortho to the fluorine and meta to the carboxylic acid, is a result of the interplay between these directing effects.

Experimental Protocol: Representative Procedure

Materials:

  • 4-Fluorobenzoic acid

  • Chlorosulfonic acid

  • Sodium chloride (optional, to suppress side reactions)[2]

  • Ice

  • Water

Procedure:

  • In a fume hood, a reaction vessel equipped with a mechanical stirrer and a gas outlet to vent HCl is charged with an excess of chlorosulfonic acid (typically 3-5 molar equivalents).

  • The chlorosulfonic acid is cooled in an ice bath to maintain a temperature below 20°C.

  • 4-Fluorobenzoic acid (1.0 molar equivalent) is added portion-wise to the stirred chlorosulfonic acid, ensuring the temperature remains controlled. Sodium chloride can be added to the reaction mixture.[2]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to promote the reaction. Optimal temperatures can range from 80-140°C, with reaction times of 2-4 hours or more.[3]

  • Reaction progress is monitored by a suitable technique (e.g., TLC, HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring to precipitate the product.

  • The solid this compound is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

Potential Side Reactions and Considerations
  • Sulfone Formation: At elevated temperatures, the newly formed sulfonyl chloride can react with another molecule of 4-fluorobenzoic acid to yield a diaryl sulfone byproduct.[3]

  • Hydrolysis: The sulfonyl chloride is susceptible to hydrolysis back to the sulfonic acid, particularly during the aqueous workup. Prompt filtration and cold conditions are crucial to minimize this.[3]

  • Safety: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water.[4][5][6][7][8] All manipulations must be conducted in a fume hood with appropriate personal protective equipment.

Route 2: A Multi-Step Alternative via Nitration, Reduction, and Sandmeyer Reaction

An alternative synthetic strategy involves a three-step sequence starting from 4-fluorobenzoic acid. This route offers a potentially milder and more controlled approach to the desired product.

Step 1: Nitration of 4-Fluorobenzoic Acid

Reaction:

Experimental Protocol:

  • Materials: 4-Fluorobenzoic acid, concentrated sulfuric acid, potassium nitrate, ice, toluene.[9]

  • Procedure:

    • 4-Fluorobenzoic acid (50.0 g, 0.36 mol) is dissolved in concentrated sulfuric acid (180 ml) under cooling in an ice bath.

    • Potassium nitrate (39.7 g, 0.39 mol) is added in batches.

    • The reaction mixture is stirred overnight at room temperature and then poured over crushed ice (800 g).

    • The mixture is allowed to stand overnight, and the solid product is collected by filtration, washed with water, and dried by azeotropic distillation with toluene.

  • Yield: 90%[9]

Step 2: Reduction of 4-Fluoro-3-nitrobenzoic Acid

Reaction:

3-Amino-4-fluorobenzoic acid -> this compound

References

A Senior Application Scientist's Guide to Synthetic Precursor Selection: A Cost and Efficiency Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-ready Active Pharmaceutical Ingredient (API) is governed by a complex interplay of scientific innovation, regulatory scrutiny, and economic viability. The selection of a synthetic route, and by extension its starting precursors, is a critical decision point that profoundly impacts the entire lifecycle of a drug.[1] An optimal route is not merely the one with the highest yield; it is a balanced equation of cost-effectiveness, scalability, safety, and environmental stewardship.[2]

This guide provides an in-depth comparison of synthetic strategies, moving beyond simple yield calculations to embrace a holistic view of process efficiency. We will dissect and compare two distinct synthetic pathways to a widely recognized API, Ibuprofen, to illustrate the tangible benefits of modern, green chemistry principles over traditional, multi-step approaches. By examining key performance indicators such as atom economy, process mass intensity, and overall waste generation, we aim to provide a robust framework for precursor evaluation and selection in your own research and development endeavors.

The Economic and Environmental Imperative for Route Optimization

The pharmaceutical industry, while delivering life-saving therapies, is also a significant generator of chemical waste, with solvents often accounting for the largest volume.[3][4] This has led to the development of "green chemistry," a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[5][6] The principles of green chemistry are not just an environmental ideal; they are a strategic business imperative. A greener process, characterized by high "atom economy" and minimal waste, is almost invariably a more cost-effective one.[7][8]

Key metrics used to evaluate the efficiency and environmental impact of a synthetic route include:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final desired product.[9][10] An ideal reaction has 100% atom economy.

  • E-Factor (Environmental Factor): The mass ratio of waste generated to the mass of the desired product. A lower E-factor signifies less waste and a greener process.[11]

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final API. The pharmaceutical industry has historically seen high PMI values, often exceeding 100.

  • Step Economy: The principle of accomplishing a synthesis in the fewest possible steps.[7] Shortening a synthetic route can singlehandedly decrease costs, processing times, and waste.[1]

Case Study: The Synthesis of Ibuprofen

To provide a tangible comparison, we will analyze two routes to Ibuprofen: the traditional Boots process and the modern BHC process.

  • The Traditional Precursor Pathway: The Boots Process Developed in the 1960s, the Boots process was the original commercial method for synthesizing Ibuprofen. It begins with 2-methylpropylbenzene and involves a six-step sequence utilizing stoichiometric reagents, a hallmark of classical organic synthesis.

    • Precursor: 2-methylpropylbenzene

    • Key Transformations: Friedel-Crafts acylation, Darzens condensation, hydrolysis, resolution, and subsequent conversions.

    • Critique: While effective, this process is a prime example of poor atom economy. A significant portion of the atoms from the reagents used in each step do not end up in the final Ibuprofen molecule, instead forming byproducts that must be treated as waste. This multi-step approach also necessitates multiple isolations and purifications, increasing solvent use, energy consumption, and cycle time.

  • The Alternative Precursor Pathway: The BHC Green Process In the 1980s, the BHC company (now BASF) developed a streamlined, more environmentally benign three-step synthesis. This process is frequently cited as a classic example of industrial green chemistry.

    • Precursor: 2-methylpropylbenzene (same as the Boots process, demonstrating how the route, not just the starting material, drives efficiency).

    • Key Transformations: Two key catalytic steps—Friedel-Crafts acylation and hydrogenation—are the core of this route's efficiency.

    • Analysis: The BHC process uses anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent for the first step, which can be recycled. The second step is a catalytic hydrogenation that produces only water as a byproduct. This "atom-economical" approach dramatically reduces waste and consolidates six steps into three, with only one intermediate being isolated.[7]

Quantitative Comparison: Boots vs. BHC Process

The advantages of the BHC process become starkly clear when quantified. The data below highlights the profound impact of choosing a more efficient synthetic route based on catalytic and atom-economical principles.

MetricBoots Process (Traditional)BHC Process (Alternative)Justification
Number of Synthetic Steps 63Fewer steps reduce cycle time, labor, energy, and potential for yield loss.[1]
Overall Yield ~40%~77%Higher efficiency in each step and fewer steps contribute to a much greater overall yield.
Atom Economy ~40%~77% (99% with recycled HF)The BHC process incorporates a much higher percentage of reactant atoms into the final product.[10]
Waste Generation (E-Factor) High (E-Factor > 1.5)Low (E-Factor < 0.5)Catalytic steps and fewer byproducts lead to a significant reduction in waste.[11]
Key Reagents Stoichiometric (e.g., AlCl₃)Catalytic (HF, Pd catalyst)Catalysts are used in small amounts and can often be recycled, unlike stoichiometric reagents which are consumed.

Experimental Workflow: BHC Ibuprofen Synthesis (Step 2)

This protocol outlines the catalytic hydrogenation of the intermediate from step 1 of the BHC process to form Ibuprofen.

Objective: To reduce the ketone intermediate to an alcohol, which is concurrently carbonylated in the presence of a palladium catalyst to yield Ibuprofen.

Methodology:

  • Reactor Setup: A high-pressure stainless-steel autoclave is charged with the intermediate, 1-(4-isobutylphenyl)ethanol.

  • Catalyst and Media: A palladium catalyst (e.g., palladium on carbon, Pd/C) is added, followed by the solvent system, which includes aqueous hydrochloric acid.

    • Causality: The Pd/C is a heterogeneous catalyst, allowing for efficient reaction and easier removal post-reaction. The acidic medium facilitates the carbonylation step.

  • Pressurization: The reactor is sealed and purged with nitrogen to remove oxygen, then pressurized with carbon monoxide (CO) to the target pressure (e.g., 500-1000 psi).

    • Causality: An inert atmosphere is crucial to prevent side reactions and ensure the safety of the hydrogenation. CO is a key reactant for the carbonylation.

  • Reaction Execution: The mixture is heated (e.g., to 130°C) and stirred vigorously to ensure efficient mixing of the gas, liquid, and solid catalyst phases.

  • Monitoring: The reaction progress is monitored by observing the uptake of carbon monoxide. The reaction is considered complete when CO uptake ceases.

  • Workup and Isolation:

    • The reactor is cooled, and the pressure is carefully released.

    • The reaction mixture is filtered to remove the Pd/C catalyst. Trustworthiness: The ability to recover the catalyst is a key advantage of heterogeneous catalysis.

    • The filtrate is transferred to a separation funnel. The organic layer containing Ibuprofen is separated.

    • The crude product is then purified, typically by crystallization from a suitable solvent like hexane. Trustworthiness: Crystallization is an effective method for removing impurities and isolating the final API in high purity.

  • Analysis: The final product's identity and purity are confirmed using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Visualizing the Experimental Workflow

Below is a diagram representing the key stages of the catalytic hydrogenation step described in the protocol.

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification charge_reactor Charge Autoclave with Intermediate & Catalyst purge Purge with Nitrogen charge_reactor->purge pressurize Pressurize with CO purge->pressurize heat_stir Heat and Stir (e.g., 130°C) pressurize->heat_stir Begin Reaction monitor Monitor CO Uptake heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent Reaction Complete filter Filter to Remove Catalyst cool_vent->filter crystallize Crystallize Crude Product filter->crystallize analyze Analyze Final API (HPLC, NMR) crystallize->analyze

Caption: Workflow for the catalytic hydrogenation step in the BHC process.

A Logic Diagram for Precursor & Route Selection

The decision to adopt a particular synthetic precursor is a multi-faceted process involving a cascade of technical and economic considerations.

G Start Proposed Synthetic Precursor/Route Cost Raw Material Cost & Availability Start->Cost Efficiency Atom & Step Economy (AE, SE) Cost->Efficiency Economically Viable? Waste Waste Profile (E-Factor, PMI) Efficiency->Waste Theoretically Efficient? Safety Process Safety & Reagent Toxicity Waste->Safety Environmentally Sound? Scalability Scalability & Robustness Safety->Scalability Operationally Safe? Decision Adopt Route? Scalability->Decision Technically Feasible? Reject Re-evaluate / Scout Alternative Route Decision->Reject No Accept Proceed to Process Development Decision->Accept Yes Reject->Start Iterate

Caption: Decision-making flowchart for synthetic route evaluation.

Conclusion and Future Outlook

The comparison between the Boots and BHC processes for Ibuprofen synthesis offers a clear lesson: prioritizing green chemistry principles like atom and step economy early in development is not a compromise but a competitive advantage.[12] It leads to synthetic routes that are not only more sustainable but also more cost-effective and efficient.[13]

As the pharmaceutical industry moves forward, we can anticipate even greater innovation in precursor design and synthesis. Emerging technologies such as biocatalysis, continuous flow chemistry, and novel C-H functionalization strategies are poised to further shorten synthetic routes and improve efficiency.[12][14][15] Biocatalysis, for instance, utilizes enzymes to perform highly selective transformations under mild conditions, often telescoping multiple chemical steps into a single, efficient enzymatic reaction.[12][16] Similarly, recent breakthroughs in using inexpensive catalysts, like iron, for complex bond formations could democratize the synthesis of challenging molecular structures and significantly lower manufacturing costs.[17]

For the modern drug development professional, the message is clear: a deep understanding of these evolving synthetic strategies is essential. By moving beyond traditional precursors and embracing innovative, efficiency-focused methodologies, we can accelerate the delivery of safe, effective, and affordable medicines.

References

A Researcher's Guide to Spectroscopic Confirmation of Sulfonamide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a vast range of pharmaceuticals, including antibiotics, diuretics, and hypoglycemic agents. The successful synthesis of these critical compounds relies on the efficient formation of the sulfonamide bond (R-SO₂-NR'R''), typically via the reaction of a sulfonyl chloride with a primary or secondary amine. However, assuming a reaction has proceeded as intended without rigorous analytical validation is a significant pitfall. Incomplete reactions or the formation of side products can compromise entire research and development pipelines.

This guide provides a comparative analysis of the primary spectroscopic techniques used to unequivocally confirm the formation of a sulfonamide bond. We will explore the "why" behind experimental choices in Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting a self-validating workflow for researchers, scientists, and drug development professionals.

The Central Analytical Question: Proving the S-N Bond

The core of our analytical task is to gather definitive evidence for the newly formed sulfur-nitrogen bond. This requires a multi-faceted approach where we not only identify structural features of the product but also confirm the disappearance of key starting material signatures. A combination of techniques provides the most robust and trustworthy confirmation.

The Integrated Spectroscopic Workflow

workflow cluster_synthesis Synthesis Stage cluster_analysis Spectroscopic Analysis Cascade cluster_confirmation Data Interpretation & Confirmation reagents Sulfonyl Chloride + Amine reaction Reaction Mixture reagents->reaction Base, Solvent ftir FTIR: Functional Group Check reaction->ftir Quick Screen nmr NMR (¹H, ¹³C): Structural Elucidation ftir->nmr Proceed if SO₂ bands present confirm Structure Confirmed? ftir->confirm ms MS: Molecular Weight Verification nmr->ms Confirm connectivity nmr->confirm ms->confirm Verify mass

Caption: A sequential workflow for sulfonamide synthesis and confirmation.

FTIR Spectroscopy: The Functional Group Litmus Test

FTIR spectroscopy is the ideal first-pass technique. It is rapid, requires minimal sample, and provides clear, high-level information about the functional groups present in a molecule. The formation of a sulfonamide introduces new, characteristic vibrations of the SO₂-N group that are often in a clean region of the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR has largely superseded older methods like KBr pellets for its simplicity and speed.

  • Background Scan: With the ATR crystal clean, perform a background scan to capture ambient interferences (e.g., CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the purified solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to generate a high-quality spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol, acetone) after analysis.

Data Interpretation: The Telltale Signs of Success

The key is to look for the appearance of product peaks and the simultaneous disappearance of starting material peaks.

Functional GroupVibrationWavenumber (cm⁻¹)Significance for Confirmation
Sulfonamide (Product) Asymmetric SO₂ Stretch 1370–1335 Primary evidence of the SO₂ group.
Sulfonamide (Product) Symmetric SO₂ Stretch 1180–1160 Confirmatory evidence of the SO₂ group.
N-H (Product) N-H Stretch3300–3230Appears if starting amine was primary or secondary.
Amine (Starting Material) N-H Stretch3500–3300Disappearance indicates consumption of the amine.
Sulfonyl Chloride (Starting Material) S=O Stretch~1375 & ~1185Disappearance indicates consumption of the sulfonyl chloride.

Trustworthiness Check: A successful reaction is indicated by the strong appearance of the two SO₂ stretching bands and the disappearance of the characteristic bands of the starting materials. Lingering starting material peaks signal an incomplete reaction requiring further purification or optimization.

NMR Spectroscopy: The Definitive Structural Blueprint

While FTIR confirms the presence of the functional group, NMR spectroscopy elucidates the precise atomic connectivity, providing the highest level of confidence in the structure.

¹H NMR: Mapping the Proton Environment

Why it works: The electron-withdrawing nature of the sulfonyl group (SO₂) dramatically influences the chemical environment of nearby protons, causing their signals to shift to a higher frequency (downfield) in the NMR spectrum.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Acquisition: Acquire the ¹H spectrum. For sulfonamides, a key experiment is the "D₂O shake."

  • D₂O Shake (Self-Validating Step): After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. Any peak corresponding to an exchangeable proton (like the sulfonamide N-H) will disappear or significantly diminish.

Key Diagnostic Signals:

  • Sulfonamide N-H Proton: This proton is acidic and its signal is often a broad singlet found significantly downfield (typically 5-10 ppm). Its disappearance after the D₂O shake is definitive proof of its identity.

  • Protons on Carbon α to Nitrogen: The protons on the carbon atom directly attached to the sulfonamide nitrogen (e.g., -SO₂-NH-CH₂ -R) will shift downfield by 0.5-1.0 ppm compared to their position in the parent amine. This shift is a direct electronic consequence of the S-N bond formation.

  • Aromatic Protons: Protons on an aromatic ring attached to the sulfonamide group will also experience shifts due to the strong electron-withdrawing and anisotropic effects of the SO₂ group.

¹³C NMR: Probing the Carbon Skeleton

The same electron-withdrawing principle applies to the carbon atoms.

Key Diagnostic Signals:

  • Carbon α to Nitrogen: The signal for the carbon atom bonded to the sulfonamide nitrogen will shift downfield compared to its position in the starting amine, providing corroborating evidence of the new bond.

Mass Spectrometry: The Final Molecular Weight Verdict

MS provides the molecular weight of the compound, which is a fundamental and critical piece of data for structural confirmation. High-Resolution Mass Spectrometry (HRMS) can provide the elemental formula with high accuracy.

Experimental Protocol (Using ESI):

Electrospray Ionization (ESI) is well-suited for most sulfonamides due to their polarity.

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate.

  • Acquisition: Acquire the spectrum in both positive and negative ion modes. Sulfonamides can often be observed as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

Data Interpretation:

Observed FeatureData InterpretationTrustworthiness
Molecular Ion Peak The observed mass-to-charge ratio (m/z) must match the calculated molecular weight of the target sulfonamide.Essential for confirmation.
[M+2] Isotope Peak A peak at two mass units higher than the molecular ion with ~4.4% the intensity confirms the presence of a single sulfur atom.Provides elemental composition evidence.
Fragmentation Predictable cleavage of the S-N or aryl-S bond can provide additional structural support.Supports the proposed connectivity.

Comparative Summary: A Triad of Evidence

TechniquePrimary Information ProvidedStrengthsLimitations
FTIR Presence of key functional groups (SO₂, N-H).Fast, simple, inexpensive.Provides no connectivity information.
NMR Detailed atomic connectivity and structural map.Unambiguous structure elucidation.Slower, more expensive, requires more sample.
MS Molecular weight and elemental formula (HRMS).Extremely sensitive, confirms molecular formula.Isomers cannot be distinguished by mass alone.

By integrating the results from these three powerful techniques, a scientist can build an unassailable case for the successful formation of a sulfonamide bond, ensuring the integrity and validity of their research.

A Comparative Analysis of Ortho, Meta, and Para Isomers of Chlorosulfonyl Fluorobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and fine chemical synthesis, the positional isomerism of aromatic compounds is a critical determinant of their physicochemical properties, reactivity, and biological activity. This guide presents an in-depth comparative study of the ortho, meta, and para isomers of chlorosulfonyl fluorobenzoic acid. These molecules, possessing three key functional groups—a carboxylic acid, a sulfonyl chloride, and a fluorine atom—are valuable building blocks. The spatial arrangement of these groups dictates their electronic and steric environment, leading to distinct chemical behaviors. This document provides a comprehensive analysis of their synthesis, properties, and reactivity, supported by available data, to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific applications.

Introduction to Chlorosulfonyl Fluorobenzoic Acid Isomers

The combination of a carboxylic acid, a reactive chlorosulfonyl group, and a fluorine atom on a benzene ring makes these isomers highly versatile intermediates. The carboxylic acid moiety offers a handle for amide bond formation or other derivatizations. The chlorosulfonyl group is a potent electrophile, readily reacting with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively—scaffolds prevalent in numerous pharmaceuticals. The fluorine atom can significantly influence the molecule's pKa, lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the interplay of these groups based on their position is paramount for rational molecular design.

This guide will focus on the following representative isomers:

  • Ortho: 2-Fluoro-5-(chlorosulfonyl)benzoic acid

  • Meta: 3-(Chlorosulfonyl)-4-fluorobenzoic acid

  • Para: 4-Fluoro-3-(chlorosulfonyl)benzoic acid

Caption: Molecular structures of the ortho, meta, and para isomers of chlorosulfonyl fluorobenzoic acid.

Synthesis of Chlorosulfonyl Fluorobenzoic Acid Isomers

The most common method for introducing a chlorosulfonyl group onto an aromatic ring is through chlorosulfonation, typically using chlorosulfonic acid. The starting material is the corresponding fluorobenzoic acid isomer. The regioselectivity of the reaction is governed by the directing effects of the existing substituents. The carboxylic acid group is a meta-director, while the fluorine atom is an ortho-, para-director. The interplay of these directing effects and reaction conditions determines the final product distribution.

A general synthetic pathway is illustrated below:

synthesis_workflow start Fluorobenzoic Acid Isomer (ortho, meta, or para) reaction Chlorosulfonation start->reaction reagent Chlorosulfonic Acid (ClSO3H) reagent->reaction workup Aqueous Workup (Iced Water Quench) reaction->workup Electrophilic Aromatic Substitution product Chlorosulfonyl Fluorobenzoic Acid Isomer purification Filtration & Recrystallization workup->purification final_product Pure Isomer purification->final_product

Caption: General experimental workflow for the synthesis of chlorosulfonyl fluorobenzoic acid isomers.

Ortho Isomer: 2-Fluoro-5-(chlorosulfonyl)benzoic acid

Synthesis of the ortho isomer starts with 2-fluorobenzoic acid. The fluorine atom is an ortho, para-director, and the carboxylic acid is a meta-director. The chlorosulfonyl group is introduced predominantly at the position para to the fluorine and meta to the carboxylic acid.

Meta Isomer: this compound

For the meta isomer, the starting material is 4-fluorobenzoic acid. The fluorine atom directs ortho to itself, and the carboxylic acid directs meta. Chlorosulfonation of 4-fluorobenzoic acid can lead to the introduction of the chlorosulfonyl group at the 3-position.[1]

Para Isomer: 4-Fluoro-3-(chlorosulfonyl)benzoic acid

Similar to the meta isomer, the para isomer also starts from 4-fluorobenzoic acid. The difference in nomenclature arises from the numbering priority of the substituents on the benzene ring. In this case, the carboxylic acid is at position 1, the fluorine at position 4, and the chlorosulfonyl group at position 3. Therefore, this compound and 4-fluoro-3-(chlorosulfonyl)benzoic acid are the same compound (CAS 2267-40-5). For the purpose of this guide, we will refer to this as the "meta/para" isomer, as the fluorine is para to the carboxylic acid, and the chlorosulfonyl is meta.

Comparative Physicochemical Properties

The position of the substituents significantly impacts the physical properties of the isomers, such as melting point and acidity (pKa). These differences arise from variations in crystal packing, intramolecular hydrogen bonding, and electronic effects.

PropertyOrtho Isomer (2-Fluoro-5-(chlorosulfonyl)benzoic acid)Meta/Para Isomer (this compound)
CAS Number 37098-75-2[2]2267-40-5[3]
Molecular Formula C₇H₄ClFO₄S[2]C₇H₄ClFO₄S[3]
Molecular Weight 238.62 g/mol [4]238.62 g/mol [5]
Melting Point 110-116 °C[4]147-148 °C[1]
Boiling Point Predicted: ~370 °CPredicted: 388.6 °C[1]
pKa Not Experimentally DeterminedPredicted: 2.94[3]
Appearance Crystalline Powder[6]White/off-white powder[1]

Note: Some of the data presented are predicted values due to the limited availability of experimental data in publicly accessible literature.

The higher melting point of the meta/para isomer compared to the ortho isomer suggests a more stable crystal lattice structure, which could be due to more effective intermolecular interactions.

Spectroscopic Comparison

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic environment created by the substituents.

  • Ortho Isomer: We would expect three distinct aromatic proton signals, each with complex coupling patterns due to interactions with each other and the fluorine atom.

  • Meta/Para Isomer: Similarly, three aromatic proton signals are expected. The proton between the carboxylic acid and chlorosulfonyl group would likely be the most deshielded (downfield shift).

¹³C NMR Spectroscopy

The carbon chemical shifts will also be influenced by the substituent positions. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons bearing the electron-withdrawing carboxylic acid and chlorosulfonyl groups will be shifted downfield.

IR Spectroscopy

The infrared spectra of all three isomers will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfonyl chloride (in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively).[7] The exact positions of these bands may shift slightly between isomers due to differences in electronic effects and potential intramolecular hydrogen bonding in the ortho isomer.

Comparative Reactivity

The primary site of reactivity on these molecules is the highly electrophilic sulfur atom of the chlorosulfonyl group. This group readily undergoes nucleophilic substitution with a wide range of nucleophiles.

reactivity_pathway start Chlorosulfonyl Fluorobenzoic Acid Isomer reaction Nucleophilic Acyl Substitution start->reaction nucleophile Nucleophile (e.g., R-NH2, R-OH) nucleophile->reaction product Sulfonamide or Sulfonate Ester reaction->product Displacement of Cl-

Caption: General reactivity of the chlorosulfonyl group with nucleophiles.

While all isomers will undergo similar reactions, the reaction rates can be influenced by the electronic and steric environment of the sulfonyl chloride group.

  • Electronic Effects: The electron-withdrawing nature of the fluorine and carboxylic acid groups enhances the electrophilicity of the sulfonyl sulfur, making it more reactive than unsubstituted benzenesulfonyl chloride. The magnitude of this effect will vary slightly depending on the isomer.

  • Steric Effects: In the ortho isomer , the proximity of the fluorine and carboxylic acid groups to the sulfonyl chloride may introduce some steric hindrance, potentially slowing down the reaction with bulky nucleophiles compared to the meta/para isomer where the reactive center is less crowded.

Applications in Research and Development

The utility of these isomers lies in their ability to serve as scaffolds for the synthesis of more complex molecules with potential biological activity.

  • Pharmaceuticals: The sulfonamide linkage formed from the reaction of the chlorosulfonyl group is a common feature in many drugs, including diuretics, anti-inflammatory agents, and anticancer drugs. The presence of the carboxylic acid provides a secondary point for modification, allowing for the creation of diverse chemical libraries for drug screening. The fluorine atom can enhance drug-like properties. For example, related compounds are used as intermediates in the synthesis of anti-inflammatory drugs.[8]

  • Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from these isomers are found in some herbicides and fungicides.

  • Materials Science: The reactivity of the chlorosulfonyl group can be exploited to modify the surfaces of polymers, introducing polar functional groups to alter surface properties.

Experimental Protocols

General Protocol for the Synthesis of Chlorosulfonyl Fluorobenzoic Acid Isomers

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Appropriate fluorobenzoic acid isomer (1.0 eq)

  • Chlorosulfonic acid (at least 4.0 eq)

  • Crushed ice

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add the chlorosulfonic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add the fluorobenzoic acid isomer in portions, maintaining the internal temperature below 20 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water slurry.

  • A precipitate will form. Continue stirring for 15-30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • The crude product can be purified by recrystallization from an appropriate solvent system.

Protocol for Comparative Reactivity Study: Sulfonamide Formation

Objective: To compare the relative reaction rates of the ortho and meta/para isomers with a model amine.

Materials:

  • Ortho-chlorosulfonyl fluorobenzoic acid

  • Meta/para-chlorosulfonyl fluorobenzoic acid

  • Benzylamine

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • TLC plates, ethyl acetate, hexanes

Procedure:

  • Set up two parallel reactions. In each of two separate flasks, dissolve 1.0 mmol of one of the chlorosulfonyl fluorobenzoic acid isomers in 10 mL of anhydrous THF.

  • To each flask, add 1.1 mmol of triethylamine.

  • At time zero, add 1.0 mmol of benzylamine to each flask simultaneously.

  • Stir the reactions at room temperature.

  • Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by taking a small aliquot and analyzing it by TLC (visualizing under UV light). The consumption of the starting material and the formation of the product can be compared.

  • The reaction that shows a faster disappearance of the starting material spot is considered to be more reactive under these conditions.

Conclusion

The ortho and meta/para isomers of chlorosulfonyl fluorobenzoic acid, while sharing the same functional groups, exhibit distinct physical properties and are expected to show nuanced differences in reactivity. The meta/para isomer (this compound) has a significantly higher melting point, suggesting greater crystalline stability. Steric hindrance in the ortho isomer may influence its reactivity with bulky nucleophiles. The choice of isomer is therefore a critical decision in the design of a synthetic route, and the information provided in this guide serves as a valuable resource for making an informed selection. Further experimental investigation into the properties and reactivity of these versatile building blocks is warranted to fully exploit their potential in chemical and pharmaceutical research.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Chlorosulfonyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(Chlorosulfonyl)-4-fluorobenzoic acid (CAS: 2267-40-5). As a highly reactive compound, adherence to these procedures is not merely a recommendation but a critical component of safe laboratory practice and environmental stewardship. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.

Hazard Profile & Immediate Safety Precautions

This compound is a corrosive and water-reactive compound.[1][2] The primary hazards stem from the chlorosulfonyl group, which reacts violently with water and other nucleophilic substances.

  • Corrosivity: Causes severe skin burns and serious eye damage.[1][2] Contact with tissue will result in both chemical and thermal burns due to the exothermic nature of its hydrolysis.

  • Reactivity with Water: Reacts vigorously with water, including moisture in the air, to produce corrosive and toxic fumes of hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[3][4][5] This reaction is highly exothermic and can lead to dangerous splashing and pressure buildup.

  • Inhalation Toxicity: Inhalation of vapors, mists, or fumes is extremely irritating to the respiratory tract and can cause delayed and severe lung damage, such as pulmonary edema.[6][7]

Due to these hazards, never dispose of this compound directly down the drain or in solid waste containers without proper chemical neutralization.[8][9] All handling and disposal steps must be performed in a certified chemical fume hood.[10][11]

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. Standard laboratory attire is insufficient. The following table outlines the minimum required PPE for handling this substance.

PPE CategorySpecificationRationale
Eye & Face Protection Tightly fitting chemical splash goggles and a full-face shield.[12][13]Protects against splashes of the corrosive material and the violent reactions that can occur during neutralization or spills.[14]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[15]Prevents direct contact and severe skin burns. Always inspect gloves for integrity before use.[16]
Body Protection Chemical-resistant lab coat or a rubber/neoprene apron.[13][15]Protects skin and personal clothing from contamination during handling and potential splashes.
Respiratory Protection Work must be conducted in a chemical fume hood.Prevents the inhalation of corrosive vapors and the acid gases generated upon contact with moisture.[11][17]

Disposal Strategy: A Dichotomous Approach

The correct disposal procedure is contingent on the quantity of the waste material. It is crucial to differentiate between bulk quantities of the reagent and small, residual amounts, such as those remaining after rinsing glassware.[11][18]

G start Assess Waste Quantity bulk Bulk or Unused Reagent start->bulk > 5g residual Small Residual Quantity (e.g., from glassware) start->residual < 5g package Protocol 1: Package for Professional Disposal bulk->package neutralize Protocol 2: Proceed with Neutralization residual->neutralize ehs_pickup Arrange Pickup by Institutional EHS/Waste Management package->ehs_pickup aqueous_waste Transfer Neutralized Solution to 'Aqueous Hazardous Waste' Container neutralize->aqueous_waste

Caption: Disposal workflow for this compound.

Protocol 1: Packaging Bulk Quantities for Disposal

Bulk quantities of this compound must be disposed of as hazardous waste without any attempt at neutralization in the lab.[8][18] The risk of a large-scale, uncontrolled exothermic reaction is too high.

Step-by-Step Procedure:

  • Container Integrity: Ensure the original container is tightly sealed and in good condition. If the container is compromised, carefully transfer the material to a compatible, dry, and properly sealed hazardous waste container.

  • Labeling: The container must be clearly labeled with the full chemical name, "this compound," and all associated hazard warnings (e.g., "Corrosive," "Water-Reactive").[11]

  • Segregation: Store the container in a designated secondary containment bin away from water, bases, alcohols, and combustible materials.

  • Professional Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[7] Inform them of the material's reactive nature.

Protocol 2: Neutralization of Small Residual Quantities

This protocol is exclusively for treating small, residual amounts of the chemical (e.g., <5 g) that may remain in reaction vessels or on contaminated labware. The fundamental principle is the slow, controlled hydrolysis and neutralization of the reactive chlorosulfonyl group.

Step-by-Step Procedure:

  • Preparation (in a fume hood):

    • Prepare a large beaker (at least 10x the volume of the base solution) containing a cold solution of 5-10% sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium hydroxide (NaOH).

    • Place this beaker in an ice/water bath to dissipate the heat generated during the reaction.[10]

    • Add a magnetic stir bar and begin gentle stirring.

  • Slow Addition:

    • Very slowly and carefully, add the residual this compound to the cold, stirred basic solution. This can be done by slowly rinsing the contaminated glassware with the basic solution and adding the rinsate back to the main beaker, or by adding the material dropwise or in very small portions.

    • Causality: The chlorosulfonyl group reacts exothermically with the base.[11] Slow addition to a cold, stirred solution is paramount to control the reaction rate, manage heat generation, and prevent violent effervescence (release of CO₂ if using bicarbonate) or dangerous splashing.[18] Never add the base to the sulfonyl chloride , as this will create a localized, highly concentrated, and violent reaction.[10]

  • Reaction and Monitoring:

    • Allow the mixture to stir for at least 30-60 minutes after the final addition to ensure the reaction is complete.[18]

    • Visually monitor for the cessation of any gas evolution or fuming.

  • pH Verification:

    • Remove the beaker from the ice bath and allow it to warm to room temperature.

    • Using pH paper or a calibrated pH meter, check that the solution's pH is neutral or slightly basic (pH 7-9).[18] If the solution remains acidic, add more basic solution until the target pH is reached. This step validates that all acidic species have been neutralized.

  • Final Disposal:

    • Once neutralized and at room temperature, the aqueous solution must be collected in a designated "Aqueous Hazardous Waste" container for professional disposal.[18] While the primary reactive hazard has been eliminated, the solution still contains organic compounds and salts that should not enter the sewer system.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate & Ventilate: Alert personnel in the immediate area and evacuate. Ensure the chemical fume hood is operational to help manage vapors.[11]

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[3][10] Do not use combustible materials like paper towels or sawdust. [6]

  • Neutralize (for small spills): Cautiously cover the absorbed material with sodium bicarbonate or soda ash to neutralize residual acidity.[3][6]

  • Collect: Carefully scoop the absorbed material and neutralizing agent into a designated, sealable hazardous waste container.[11][18]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill, regardless of its size.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chlorosulfonyl)-4-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Chlorosulfonyl)-4-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.